Dichloropane

Catalog No.
S572700
CAS No.
146725-34-0
M.F
C15H17Cl2NO2
M. Wt
314.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloropane

CAS Number

146725-34-0

Product Name

Dichloropane

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C15H17Cl2NO2

Molecular Weight

314.2 g/mol

InChI

InChI=1S/C15H17Cl2NO2/c1-20-15(19)14-10(7-9-3-5-13(14)18-9)8-2-4-11(16)12(17)6-8/h2,4,6,9-10,13-14,18H,3,5,7H2,1H3/t9-,10+,13+,14-/m0/s1

InChI Key

JFUNLJPTPCQLIR-PJQZNRQZSA-N

SMILES

Array

Synonyms

2-carbomethoxy-3-(3,4-dichlorophenyl)tropane, CDCT cpd, dichloropane

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl

The exact mass of the compound Dichloropane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Azabicyclic Compounds: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Azabicyclic compounds are structural motifs of high importance in medicinal and synthetic organic chemistry. They form the core of numerous natural alkaloids and modern pharmaceuticals, primarily due to their three-dimensional rigidity and ability to mimic key pharmacophores. This guide provides a technical overview of their classification, synthesis, and applications for researchers and drug development professionals.

Systematic Classification of Core Azabicyclic Scaffolds

Azabicyclic compounds are defined by their bicyclic ring systems containing at least one nitrogen atom. They are primarily classified as fused, bridged, or spiro systems, with bridged systems being particularly prominent in therapeutic agents [1]. The following table summarizes key azabicyclic ring systems and their characteristics.

Ring System Name IUPAC Notation Nitrogen Position Key Structural Features Example Natural Products/Drugs
Indolizidine [2] [6,5]-bicyclic One bridgehead Fused five- and six-membered rings Slaframine, Swainsonine
Quinolizidine [2] [6,6]-bicyclic One bridgehead Fused two six-membered rings Lupinine, Cytisine
8-Azabicyclo[3.2.1]octane [3] [4] [3.2.1] Bridgehead Tropane skeleton Atropine, Cocaine (Tropane alkaloids)
9-Azabicyclo[3.3.1]nonane [3] [3.3.1] Bridgehead Granatane skeleton Granatane alkaloids
7-Azabicyclo[2.2.1]heptane [4] [2.2.1] Bridgehead Two fused five-membered rings Epibatidine analogs

Advanced Synthetic Methodologies for Azabicyclic Cores

The construction of these complex ring systems often requires sophisticated synthetic strategies. Recent advances have focused on cascade reactions and catalysis to efficiently build these scaffolds with control over stereochemistry.

Cascade Aza-Prins and Aza-Silyl-Prins Cyclizations

This one-pot cascade process is highly efficient for building [6,5] (indolizidine) and [6,6] (quinolizidine) cores from acyclic precursors [2].

  • Key Steps:
    • N-Acyliminium Ion Formation: Activation of a precursor like a hydroxy lactam.
    • Intramolecular Aza-Prins Cyclization: The key ring-forming step.
    • Termination: Either by elimination or trapping of a carbocation.
  • Experimental Protocol (Representative): A typical procedure involves generating an N-acyliminium ion from a preformed hydroxylactam using a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) in a solvent like dichloromethane at low temperatures (e.g., -78°C to 0°C). The reaction is then warmed or quenched with a nucleophile (e.g., triethylsilane for reduction, or an allylsilane for C-C bond formation) to yield the functionalized azabicycle [2].
  • Diastereoselectivity: These processes are often highly diastereoselective.
  • Functional Group Tolerance: Allows introduction of substituents (halo-, phenyl-, amido-) through judicious choice of Lewis acid and solvent [2].

The following diagram illustrates the logical workflow for this synthesis strategy.

f Cascade Aza-Prins Reaction Workflow Start Acyclic Precursor (e.g., hydroxy lactam) Step1 Activation with Lewis Acid (BF₃·OEt₂, TiCl₄) Start->Step1 Step2 N-Acyliminium Ion Formation Step1->Step2 Step3 Intramolecular Aza-Prins Cyclization Step2->Step3 Step4 Termination Path Step3->Step4 PathA Elimination Step4->PathA PathB Carbocation Trapping (with a nucleophile) Step4->PathB ProductA Unsaturated Azabicycle PathA->ProductA ProductB Substituted Azabicycle (halo, phenyl, amido) PathB->ProductB

Inverse Hydride Shuttle Catalysis

This method is powerful for constructing complex azabicyclic scaffolds with multiple contiguous stereocenters.

  • Principle: Uses achiral organocatalysts and fluoro-aryl boranes to control stereochemistry without a chiral source [5].
  • Mechanistic Insight: Computational studies (Condensed Fukui Function and Activation Strain Model analyses) provide a quantitative understanding of the mechanism and the role of electron-withdrawing groups on the borane catalyst [5].
  • Application: Particularly useful for the asymmetric synthesis of alkaloid scaffolds [5].
Tandem Allylboration and Intramolecular Metathesis

This method builds bridged azabicycles from simpler heterocyclic precursors like isoquinolines [6].

  • Key Steps:
    • Reductive 1,3-diallylation of bromoisoquinolines with triallylborane.
    • Ruthenium-catalyzed intramolecular metathesis (using Grubbs catalyst, 2.0–2.5 mol%) of the diallylated intermediate.
  • Outcome: Delivers benzo-fused azabicyclic structures like 7,8-benzo-10-azabicyclo[4.3.1]dec-2-enes in high yields [6].
Radical Translocation/Cyclization Reactions

This approach offers an alternative pathway to bridged systems like 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane [4].

  • Mechanism: Involves generating α-acylamino radicals from 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines using tributyltin hydride (Bu₃SnH).
  • Control: The regioselectivity of cyclization (5-exo vs. 6-endo) can be controlled by introducing substituents on the allyl group and on the pyrrolidine ring itself [4].

Therapeutic Applications and Biological Significance

Azabicyclic scaffolds are privileged structures in drug discovery due to their ability to interact with diverse biological targets. The table below summarizes key therapeutic areas and mechanisms of action.

Therapeutic Area Biological Target / Role Example Azabicyclic Scaffold / Compound Class
Central Nervous System (CNS) [1] [7] Tachykinin (e.g., Substance P) Receptor Antagonist Quinuclidine derivatives [1] [7]
Gastrointestinal (GI) [1] [7] Tachykinin (e.g., Substance P) Receptor Antagonist; 5-HT₃ Receptor Antagonist [3] Quinuclidine derivatives [1] [7]
Pain & Inflammation [1] [7] Tachykinin Receptor Antagonist; Centrally-acting Analgesic [1] Quinuclidine derivatives [1] [7]
Infectious Diseases [8] Antibacterial Agents Novel bridged heterocyclic compounds [8]
Allergy & Immunology [1] [7] Immunomodulators; Immunosuppressants Quinuclidine derivatives [1] [7]

Current Research Trends and Future Outlook

Recent studies are focused on developing more efficient and stereoselective synthetic methods. Key trends include:

  • Sustainable Catalysis: Employing achiral organocatalysts and boranes to achieve high stereocontrol without chiral auxiliaries, aligning with green chemistry principles [5].
  • Computational-Guided Design: Using tools like Fukui function analysis and activation strain models to understand reaction mechanisms and catalyst structure-activity relationships, enabling rational design of new syntheses [5].
  • Diversity-Oriented Synthesis: Leveraging cascade and tandem reactions to rapidly build complex, polycyclic azabicyclic libraries from simple starting materials for drug screening [2] [6].

References

3,4-dichlorophenyl tropane analogue structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Key Analogues

The foundational compound is Dichloropane (O-401, RTI-111), with the chemical name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1]. Its basic structure and key analogues are summarized below:

Common Name / Code Systematic Name / Key Feature Molecular Formula / Weight Key Pharmacological Profile (IC₅₀)

| This compound (O-401, RTI-111) [1] | Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1] | C₁₅H₁₇Cl₂NO₂ / 314.21 g·mol⁻¹ [1] | SNDRI [1]: • DAT: 0.79 nM • SERT: 3.13 nM • NET: 18 nM | | MFZ 2-12 [2] | 2β-Carbomethoxy-3β-(3',4'-dichlorophenyl)tropane [2] | Information not specified in search results | Potent DAT inhibitor: • Dopamine uptake inhibition (IC₅₀): 1.1 nM [2] | | 8-Oxa & 8-Thia Analogues [3] | 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxa(or thia)-bicyclo[3.2.1]octane [3] | Information not specified in search results | Potent dual DAT/SERT inhibitors [3]: • 8-Oxa (O-1072): DAT 3.3 nM, SERT 4.7 nM • 8-Thia (O-3516): DAT 2.0 nM, SERT 3.0 nM |

Structure-Activity Relationship Analysis

Modifications to the core tropane structure profoundly impact its interaction with monoamine transporters.

Core Pharmacophore and Stereochemistry

The high affinity for monoamine transporters depends on a specific three-dimensional configuration. The (1R,2S,3S,5S) absolute stereochemistry is critical [1]. The 3β-(3,4-dichlorophenyl) ring and the 2β-carbomethoxy group are essential pharmacophoric elements [3]. Even the thermodynamic isomer with a trans-oriented CO₂Me group relative to the phenyl ring retains activity [1].

SAR of Specific Molecular Modifications
Structural Modification Effect on DAT Affinity/Potency Key Research Findings & Implications
3,4-Dichlorophenyl ring Greatly enhances potency The 3,4-dichloro substitution pattern is optimal, providing high affinity for both DAT and SERT [3].
2β-Carbomethoxy Group Crucial for high affinity The ester group is a key hydrogen bond acceptor. Modifying the ester (e.g., to ethoxy, phenylethoxy) can be tolerated, but very large substituents (azido, isothiocyanato) cause a significant drop in potency [4].
8-Heteroatom Substitution Maintains high potency; influences binding domain Replacing the 8-nitrogen with oxygen or sulfur produces compounds with low nanomolar affinity for DAT and SERT [3]. This suggests non-identical binding domains for 8-aza vs. 8-oxa/8-thia tropanes.
Bivalent Ligand Strategy Reduces potency (~10-fold) Linking two tropane moieties with a spacer chain results in lower DAT affinity than their monovalent counterparts. This argues against two proximal tropane binding sites on a single DAT protein [3].

Experimental Protocols for Key Assays

The following methodologies are standard for evaluating the activity of novel tropane analogues.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay measures a test compound's ability to displace a radioactive ligand (like [³H]WIN 35,428) from the DAT binding site [2].

  • 1. Membrane Preparation: Homogenize rat striatal brain tissue (or cells expressing human DAT) in an ice-cold buffer (e.g., 0.32 M sucrose). Isulate the synaptosomal membrane fraction via differential centrifugation [3].
  • 2. Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in an appropriate buffer (e.g., Tris-HCl, NaCl, pH 7.4). A negative control (buffer only) defines total binding, while a positive control (excess unlabeled cocaine) defines non-specific binding [3].
  • 3. Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters to trap the membrane-bound radioligand. Wash filters multiple times with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter [3].
  • 4. Data Analysis: Calculate specific binding (total minus non-specific binding). Use non-linear regression analysis to determine the inhibitory constant (Kᵢ) of the test compound [3].
[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the test compound's ability to inhibit the transport of dopamine into synaptosomes [3].

  • 1. Synaptosome Preparation: Prepare a synaptosomal suspension from rat striatal tissue in a physiological oxygenated buffer (e.g., Krebs-Ringer HEPES) containing ascorbate and a monoamine oxidase inhibitor [3].
  • 2. Uptake Reaction: Pre-incubate the synaptosomal suspension with different concentrations of the test compound. Initiate uptake by adding a fixed concentration of [³H]dopamine. Run the reaction for a short, defined period (e.g., 5-10 minutes) at 37°C [3].
  • 3. Termination and Quantification: Stop the reaction by rapid filtration through filters, followed by ice-cold buffer washes. The amount of [³H]dopamine accumulated in the synaptosomes is measured by scintillation counting [3].
  • 4. Data Analysis: Calculate uptake inhibition relative to a vehicle control. Determine the IC₅₀ value (concentration that inhibits 50% of uptake) using non-linear regression analysis [3].

Research Applications and Pathways

The primary research goal for 3,4-dichlorophenyl tropanes is the development of a pharmacotherapy for cocaine addiction, based on a "replacement agonist therapy" approach [3]. The following diagram illustrates the logical workflow and key strategies in this research domain.

G Start Research Goal: Cocaine Abuse Medication SAR SAR-Driven Drug Design Start->SAR Target Target: Monoamine Transporters (DAT/SERT) SAR->Target Strategy1 Strategy 1: Agonist Replacement Target->Strategy1 Strategy2 Strategy 2: Bivalent Ligands Target->Strategy2 Strat1_Desc Develop SNDRIs with slow onset/long duration Strategy1->Strat1_Desc Outcome1 Outcome: 'Cocaine-like' compounds with improved kinetics Strat1_Desc->Outcome1 Strat2_Desc Probe for proximal binding sites Strategy2->Strat2_Desc Outcome2 Finding: No evidence for proximal sites on single DAT Strat2_Desc->Outcome2 Application Application: Lead compounds for pre-clinical development Outcome1->Application Outcome2->Application

Key Takeaways for Researchers

  • 3,4-Dichlorophenyl tropanes are potent SNDRIs: The core structure provides a versatile template for developing high-affinity inhibitors for dopamine, serotonin, and norepinephrine transporters [1] [3].
  • Strategic modifications enable fine-tuning: Altering the 2β-ester group and the 8-heteroatom can significantly impact selectivity and potency, suggesting interactions with distinct binding domains on the transporters [4] [3].
  • Slower pharmacokinetics are achievable: Compounds like this compound demonstrate that it is possible to design tropane analogues with a slower onset and longer duration of action than cocaine, a key property for a potential replacement therapy [1].
  • The bivalent ligand approach yields critical insights: While not leading to high-potency drugs, this strategy has provided important negative data, challenging the hypothesis of proximal tropane binding sites on a single DAT and refining the molecular understanding of the target [3].

References

synthesis protocol for Methyl 3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Profile

IUPAC Name: Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [2] [3]

CAS Registry Number: 146725-34-0 [2] [4] [3]

The table below summarizes the core identifiers and calculated physical properties of the compound.

Property Type Value
Molecular Formula C15H17Cl2NO2 [1] [2] [3]
Molecular Weight 314.21 g/mol [2] [4] [3]
Density 1.284 g/cm³ (Calculated) [2] [4]
Boiling Point 407.6 °C at 760 mmHg (Calculated) [2] [4]
Flash Point 200.3 °C (Calculated) [2] [4]

Identifiers and Representations

Common Synonyms: Dichloropane, RTI-111, O-401 [4] [5] [3]

SMILES: [C@@H]23CC[C@@H](C[C@H](C1=CC(=C(C=C1)Cl)Cl)[C@@H]2C(OC)=O)N3 [2] InChIKey: JFUNLJPTPCQLIR-PJQZNRQZSA-N [2] [3]

Pharmacological Activity

This compound is a stimulant compound of the phenyltropane class. It functions as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [3].

The table below shows its documented half-maximal inhibitory concentration (IC50) values, which indicate its potency at different monoamine transporters, with a particularly high affinity for the dopamine transporter [3].

Target IC50 Value (nM)
Dopamine Transporter (DAT) 0.79 nM
Serotonin Transporter (SERT) 3.13 nM
Norepinephrine Transporter (NET) 18 nM

Preclinical studies note that compared to cocaine, this compound has a slower onset and longer duration of action [3].

Information Availability and Next Steps

The detailed, step-by-step laboratory synthesis protocol for this compound is not disclosed in the publicly available search results. The following diagram outlines the current information landscape and potential paths forward.

Start Need Synthesis Protocol for this compound InfoAvailable Publicly Available Information Start->InfoAvailable InfoGap Detailed Synthesis Protocol Not Publicly Available Start->InfoGap Sub1 Chemical & Physical Data InfoAvailable->Sub1 Has Sub2 Pharmacological Profile (IC50 values) InfoAvailable->Sub2 Has Sub3 Commercial Suppliers InfoAvailable->Sub3 Has NextSteps Recommended Actions InfoGap->NextSteps To Obtain Step1 Search Patent Literature NextSteps->Step1 Consider Step2 Consult Specialized Chemistry Databases NextSteps->Step2 Consider Step3 Contact Suppliers for Technical Dossiers NextSteps->Step3 Consider

Given that the synthesis protocol is not public, you may need to:

  • Search Patent Literature: The synthesis of such compounds is often detailed in patent applications, which can be a rich source of experimental details [6].
  • Consult Specialized Databases: Deeper searches in specialized scientific databases like SciFinder or Reaxys, which index a broader range of journals and patents, might yield the required information.
  • Contact Suppliers Directly: Several suppliers listed in the search results [4] may provide technical documents upon inquiry.

References

Application Notes & Protocols: Synthesis of Tropane Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tropane Alkaloids

Tropane alkaloids (TAs) are a class of bicyclic [3.2.1] azabicyclic compounds, predominantly found in plants of the Solanaceae family (e.g., Datura, Atropa, Hyoscyamus). These compounds are classified as essential medicines by the World Health Organization due to their potent anticholinergic activity, serving as muscarinic receptor antagonists. They are clinically used as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators [1] [2]. The structural core, the tropane skeleton, is sharply divided into two medicinally significant classes:

  • Tropine derivatives: Including hyoscyamine (and its racemate atropine) and scopolamine (hyoscine).
  • Ecgonine derivatives: The most prominent being cocaine [1].

Contemporary pharmaceutical industry utilizes over 20 active pharmaceutical substances containing the tropane moiety. The primary sources for industrial production are both natural extraction from cultivated transgenic plants (like Duboisia species) and chemical synthesis starting from common intermediates like tropinone [1]. More recently, microbial biosynthesis in engineered yeast has emerged as a robust and agile supply chain alternative [2].

Biosynthetic Pathways and Key Intermediates

The biosynthetic pathway of TAs in plants provides the blueprint for both extraction and synthetic efforts. The pathway begins with the amino acids ornithine and arginine, proceeding through a well-characterized sequence [3].

The diagram below illustrates the core biosynthetic pathway of tropane alkaloids in plants, highlighting the key intermediates and branch points.

TropaneBiosynthesis cluster_competing Competing Pathway ornithine Ornithine/Arginine putrescine Putrescine ornithine->putrescine Decarboxylation nm_putrescine N-Methylputrescine putrescine->nm_putrescine N-Methylation (PMT) pyrrolinium N-Methyl-Δ¹-Pyrrolinium Salt nm_putrescine->pyrrolinium Oxidation/ Cyclization tropinone Tropinone pyrrolinium->tropinone + 2 x Acetyl-CoA tropine Tropine (3α-hydroxytropane) tropinone->tropine Reduction (TR-I) pseudotropine Pseudotropine (3β-hydroxytropane) tropinone->pseudotropine Reduction (TR-II) littorine Littorine tropine->littorine Esterification with Phenyllactic Acid hyoscyamine Hyoscyamine hydroxy_hyoscyamine 6β-Hydroxyhyoscyamine (Anisodamine) hyoscyamine->hydroxy_hyoscyamine Hydroxylation (H6H) littorine->hyoscyamine Rearrangement (CYP P450) scopolamine Scopolamine hydroxy_hyoscyamine->scopolamine Epoxidation (H6H)

Diagram 1: Core Biosynthetic Pathway of Tropane Alkaloids in Plants. This pathway shows the conversion from primary amino acids to the medicinally important alkaloids hyoscyamine and scopolamine, involving key enzymes such as Putrescine N-Methyltransferase (PMT), Tropinone Reductase I (TR-I), and Hyoscyamine 6β-Hydroxylase (H6H) [3] [2].

Key Protocols in Tropane Alkaloid Production

Protocol 1: Chemical Synthesis from Tropinone

Tropinone serves as the universal synthetic precursor for a wide range of tropane derivatives [1].

Detailed Protocol: Synthesis of Tropine from Tropinone

  • Objective: To synthesize tropine via stereoselective reduction of tropinone.
  • Principle: Tropinone reduction is catalyzed by tropinone reductases (TRs). TR-I produces the medicinally crucial tropine (3α-hydroxytropane), while TR-II produces pseudotropine (3β-hydroxytropane) [3].
  • Materials:
    • Tropinone
    • NADPH (coenzyme)
    • Purified Tropinone Reductase I (TR-I) enzyme (can be recombinant from E. coli)
    • Suitable buffer (e.g., Phosphate buffer, pH 7.0)
  • Procedure:
    • Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 0.5 mM tropinone, and 0.2 mM NADPH.
    • Initiate the reaction by adding 0.1 U/mL of purified TR-I enzyme.
    • Incubate at 30°C for 1-2 hours with gentle agitation.
    • Monitor the reaction progress by TLC or HPLC.
    • Terminate the reaction by heat inactivation or extraction.
    • Purify tropine using standard techniques like column chromatography. The identity of the product can be confirmed by NMR and MS.

Downstream Synthesis:

  • Esterification to Active Drugs: Tropine can be esterified with various acids to produce active pharmaceuticals. For instance, esterification with (±)-tropic acid yields atropine, while esterification with scopine derivatives leads to scopolamine [1].
  • Synthesis of Quaternary Ammonium Salts: Tropeines can be further quaternized (e.g., with methyl iodide) to produce compounds like ipratropium bromide, which are valuable as bronchodilators due to their charged nature and reduced systemic absorption [1].
Protocol 2: Microbial Biosynthesis in Engineered Yeast

Recent advances have enabled the de novo production of TAs in engineered Saccharomyces cerevisiae, providing an alternative to plant extraction [2].

Detailed Protocol: Framework for Engineering Yeast for Hyoscyamine Production

  • Objective: To reconstruct the plant-derived tropane alkaloid pathway in yeast.
  • Principle: Over 20 proteins from yeast, bacteria, plants, and animals are expressed across six sub-cellular locations in yeast to recapitulate the spatial organization of the biosynthetic pathway [2].
  • Key Genetic Engineering Steps:
    • Engineer the early pathway: Enhance the flux from simple sugars and amino acids to the N-methyl-Δ¹-pyrrolinium salt.
    • Reconstruct the tropane ring formation: Express polyketide synthase (PKS)-like enzyme and cytochrome P450 for tropinone synthesis.
    • Functional expression of tropinone reductase: Use TR-I to produce tropine.
    • Enable littorine formation and rearrangement: This is a critical step requiring a vacuole-targeted acyltransferase and a cytochrome P450 for the rearrangement to hyoscyamine.
    • Implement scopolamine branch: Express Hyoscyamine 6β-hydroxylase (H6H) for the two-step oxidation of hyoscyamine to scopolamine.
    • Facilitate transport and storage: Employ heterologous transporters to facilitate intracellular routing of intermediates and products.

The following diagram outlines the integrated multi-module system required for microbial biosynthesis.

YeastBiosynthesis cluster_module1 Module 1: Precursor Supply cluster_module2 Module 2: Tropane Core cluster_module3 Module 3: Ester Formation & Rearrangement cluster_module4 Module 4: Scopolamine Branch sugars Sugars & Amino Acids pyrrolinium N-Methyl-Δ¹- Pyrrolinium Salt sugars->pyrrolinium tropinone Tropinone pyrrolinium->tropinone tropine Tropine tropinone->tropine littorine Littorine tropine->littorine hyoscyamine Hyoscyamine littorine->hyoscyamine littorine->hyoscyamine P450-Mediated Rearrangement scopolamine Scopolamine hyoscyamine->scopolamine hyoscyamine->scopolamine H6H Epoxidation periph1 periph2 transport Heterologous Transporters transport->littorine optimization Strain Optimization (Flux, Trafficking) optimization->tropinone

Diagram 2: Integrated Multi-Module System for Microbial Biosynthesis of Tropane Alkaloids. This workflow shows the compartmentalized approach used in engineered yeast, involving precursor supply, tropane core formation, ester rearrangement, and the final epoxidation step, supported by transporters and strain optimization [2].

Analytical and Characterization Protocols

Accurate quantification and identification of TAs and their synthetic derivatives are crucial for quality control and metabolic engineering.

Protocol: Liquid Chromatography-Mass Spectrometric (LC-MS) Analysis of TAs

  • Objective: To separate, identify, and quantify tropane alkaloids in complex mixtures (e.g., plant extracts, fermentation broth, synthetic reaction mixtures) [4].
  • Materials:
    • LC system coupled to a mass spectrometer.
    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
    • Standard solutions of target alkaloids (hyoscyamine, scopolamine, etc.).
  • Chromatographic Conditions:
    • Flow rate: 0.3 mL/min.
    • Column temperature: 40°C.
    • Injection volume: 1-5 µL.
    • Gradient: Start at 5% B, increase to 95% B over 10-15 minutes.
  • Mass Spectrometric Conditions:
    • Ionization mode: Electrospray Ionization (ESI), positive mode.
    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.
  • Procedure:
    • Prepare calibration curves for each standard (e.g., 1-1000 ng/mL).
    • Inject samples and standards.
    • Identify compounds based on retention time and mass spectral fragmentation.
    • Quantify using the peak area against the calibration curve.

Structure-Activity Relationship (SAR) and Derivative Synthesis

The tropane skeleton is a versatile platform for synthetic modification to develop new drugs with improved selectivity and reduced side effects. SAR studies are essential for this optimization [5].

Key SAR Findings for Anticholinergic Tropane Alkaloids:

  • The tropane nitrogen is critical for activity; its basicity facilitates interaction with the muscarinic receptor.
  • The ester group on the 3-position is essential for high affinity. Modifications to the acyl moiety can dramatically alter potency and selectivity.
  • The spatial orientation of the 3-hydroxy group is crucial; the α-configuration (tropine) is active, leading to anticholinergic effects, while the β-configuration (pseudotropine) has different pharmacological properties [1] [3].
  • Quaternary ammonium salts (e.g., ipratropium bromide, tiotropium bromide) are permanent cations, which reduces central nervous system (CNS) penetration and confines their action to the periphery, making them ideal for inhaled bronchodilators [1].

Synthetic Strategies for Novel Derivatives:

  • Dimerization: Research has been conducted toward ultrashort-acting neuromuscular blocking agents by creating dimers where two tropane or tropine molecules are linked through various aliphatic or aromatic linkers attached to the nitrogen atoms or the 3-OH group [3].
  • Heterocyclic Analogues: Replacing the tropane ring with other bicyclic systems to explore new receptor interactions.

Table 1: Key Intermediates in Tropane Alkaloid Synthesis and Their Roles

Intermediate Structural Features Role in Synthesis/Biosynthesis
N-Methyl-Δ¹-Pyrrolinium Salt Cyclic iminium ion Central precursor to the pyrrolidine ring of the tropane skeleton [3].
Tropinone Bicyclic ketone Universal synthetic and biosynthetic precursor; branch point for tropine and pseudotropine [1] [3].
Tropine 3α-Hydroxytropane Direct precursor for esterification to hyoscyamine/atropine and scopolamine [1].
Littorine Tropine esterified with phenyllactic acid Immediate biosynthetic precursor to hyoscyamine; undergoes cytochrome P450-mediated rearrangement [2].

Table 2: Comparison of Production Platforms for Tropane Alkaloids

Parameter Plant Extraction Chemical Synthesis Microbial Biosynthesis (Yeast)
Starting Materials Plant biomass (e.g., Duboisia) Petrochemicals, tropinone Simple sugars and amino acids [2]
Complexity Agriculture-dependent Multi-step organic synthesis Fermentation-based
Sustainability Land and water intensive Can involve hazardous reagents Potentially more sustainable [2]
Supply Chain Robustness Vulnerable to climate/pandemics [2] Dependent on chemical supply Agile and controllable [2]
Suitability for Novel Derivatives Limited to natural variants Highly flexible for analog design Platform for discovery and derivatization [2]

Conclusion

The multi-step synthesis and production of tropane derivatives have evolved significantly from traditional plant extraction to sophisticated chemical synthesis and, more recently, to innovative microbial biosynthesis. The chemical synthesis starting from tropinone remains a powerful method for producing a wide array of derivatives, guided by SAR principles. Meanwhile, the successful engineering of yeast to produce hyoscyamine and scopolamine from simple sugars represents a paradigm shift towards a more reliable and sustainable supply chain for these essential medicines [2]. This integrated approach, combining chemistry, biology, and engineering, continues to drive the development of new tropane-based therapeutics with improved properties.

References

Comprehensive Application Notes and Protocols for Dopamine Transporter Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dopamine Transporter and Binding Assay Principles

The dopamine transporter (DAT) is a presynaptic membrane protein responsible for dopamine reuptake from synaptic clefts, thereby terminating dopaminergic signaling and maintaining neurotransmitter homeostasis. As a member of the solute carrier 6 (SLC6) family, DAT represents a critical pharmacological target for numerous neuropsychiatric disorders including Parkinson's disease, attention deficit hyperactivity disorder, depression, and substance abuse. DAT binding assays constitute fundamental tools for investigating transporter density, affinity, and interactions with pharmacological compounds in both basic research and drug discovery contexts.

The fundamental principle underlying DAT binding assays involves measuring the specific interaction between DAT and its ligands, which can be competitive inhibitors (e.g., cocaine analogs) or transportable substrates (e.g., dopamine itself). These assays enable the quantitative characterization of ligand-DAT interactions through parameters such as inhibition constants (IC50), dissociation constants (Kd), and maximum binding capacity (Bmax). The development of robust binding methodologies has evolved significantly from traditional radioligand approaches to innovative label-free technologies that provide enhanced physiological relevance while eliminating radioactivity handling requirements.

Overview of Major DAT Binding Assay Methodologies

Table 1: Comparison of Major Dopamine Transporter Binding Assay Methodologies

Method Type Key Reagents Detection Method Key Parameters Advantages Limitations
Traditional Radioligand Binding [125I]RTI-121, [3H]WIN35,428, fresh striatal membranes Gamma/Scintillation counting Kd, Bmax, IC50 High sensitivity, well-established Radioactive materials, limited throughput
TRACT Assay U2OS/HEK293-DAT cells, dopamine, GBR12909, cocaine Impedance biosensing (xCELLigence) pIC50 values Label-free, real-time kinetics, physiological GPCR coupling Specialized equipment required
Flow Cytometry with QD Conjugates Quantum dot-conjugated DAT antagonists, DAT-expressing cells Flow cytometry Binding affinity, specificity Multiplexing capability, no wash steps Conjugation chemistry required
PET Tracer Development [18F]FECNT, [18F]LBT-999 Positron emission tomography In vivo binding distribution In vivo applicability, clinical translation Complex synthesis, specialized facilities

Detailed Experimental Protocols

Traditional Radioligand Binding Assay
3.1.1 Protocol: [125I]RTI-121 Binding to Striatal Synaptosomal Membranes

This protocol adapts the method described by Zhongguo Yao Li Xue Bao (1997) for characterizing DAT binding under physiologically relevant conditions using [125I]RTI-121 [1].

Reagents and Equipment:

  • Fresh rat striatal tissue
  • Artificial cerebrospinal fluid (ACSF): 126 mM NaCl, 2.5 mM KCl, 1.2 mM NaH2PO4, 1.2 mM MgCl2, 2.4 mM CaCl2, 25 mM NaHCO3, 11 mM glucose, pH 7.4
  • [125I]RTI-121 (specific activity: 2200 Ci/mmol)
  • DAT blockers: cocaine, GBR12935, BTCP
  • DAT substrates: dopamine, d-amphetamine
  • D2 receptor ligands: pergolide, quinpirole, sulpiride, l-stepholidine (negative controls)
  • Binding assay buffer (alternative: NaPhos-KCl-NaCl buffer for comparison)
  • Glass fiber filters (Whatman GF/B)
  • Cell harvester or vacuum filtration manifold
  • Gamma counter

Procedure:

  • Synaptosomal Membrane Preparation:

    • Homogenize fresh rat striatal tissue in 20 volumes of ice-cold ACSF using a Teflon-glass homogenizer
    • Centrifuge homogenate at 1,000 × g for 10 minutes at 4°C
    • Collect supernatant and centrifuge at 20,000 × g for 20 minutes at 4°C
    • Resuspend pellet in ACSF to approximately 2-3 mg protein/mL
    • Use membrane preparation immediately without freezing
  • Binding Reaction:

    • Incubate synaptosomal membranes (100-200 μg protein) with [125I]RTI-121 (0.01-2 nM for saturation; 0.2 nM for competition) in ACSF buffer
    • Include test compounds at appropriate concentrations (10 pM-100 μM) for competition studies
    • Maintain reaction volume of 250 μL in 96-well deep plates
    • Incubate at 37°C for 6 minutes (equilibrium established between 3-9 minutes)
  • Separation and Detection:

    • Terminate reactions by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine
    • Wash filters 3 times with 3 mL ice-cold ACSF (total filtration time <10 seconds per sample)
    • Transfer filters to gamma counting tubes
    • Quantify bound radioactivity using gamma counter
  • Data Analysis:

    • Determine non-specific binding in presence of 10 μM unlabeled GBR12935
    • Calculate specific binding as total binding minus non-specific binding
    • Analyze saturation binding data using one-site binding model to derive Kd and Bmax
    • Fit competition data to sigmoidal dose-response curve to determine IC50 values

Technical Notes:

  • Critical: ACSF containing physiological Ca2+ and Mg2+ significantly affects IC50 values for DAT blockers compared to simple buffers, enhancing physiological relevance
  • Maintain strict temperature control (37°C) throughout binding reaction
  • Time filtration precisely since equilibrium binding plateaus briefly (3-9 minutes)
  • Validate assay with known DAT blockers and substrates; D2 receptor ligands should not inhibit binding
TRACT (Transporter Activity Through Receptor Activation) Assay
3.2.1 Protocol: Label-Free DAT Functional Assessment via GPCR Activation

This protocol implements the novel TRACT assay methodology published in Scientific Reports (2021) that measures DAT activity indirectly through dopamine-induced GPCR activation [2].

Reagents and Equipment:

  • JumpIn T-REx HEK 293 cells with doxycycline-inducible DAT expression (JumpIn-DAT)
  • U2OS cells with endogenous dopamine receptors for transient DAT transfection
  • Dulbecco's Modified Eagle's Medium (DMEM) high glucose with 10% FCS
  • xCELLigence RTCA SP station with E-Plate 96 (ACEA Biosciences)
  • Dopamine hydrochloride
  • DAT inhibitors: GBR12909, cocaine hydrochloride
  • Dopamine receptor antagonists: SCH23390 (D1-like), raclopride (D2-like)
  • Other reagents: doxycycline hyclate, (±)-propranolol, (+)-butaclamol, yohimbine, doxazosin

Procedure:

  • Cell Culture and Preparation:

    • Maintain JumpIn-DAT cells in DMEM with 10% FCS, 2 mM Glutamax, and antibiotics
    • For experiments, passage cells and seed in E-Plate 96 at 15,000-20,000 cells/well in 100 μL medium
    • Induce DAT expression with 1 μg/mL doxycycline 24 hours before experimentation
    • Culture U2OS cells similarly for transient transfection with DAT plasmid using appropriate method
  • Impedance Monitoring Setup:

    • Place E-Plate 96 into xCELLigence station in tissue culture incubator (37°C, 7% CO2)
    • Monitor cell impedance every 15 minutes until cells reach log growth phase (typically 18-24 hours)
    • Confirm appropriate cell adhesion and proliferation via cell index values
  • DAT Functional Assessment:

    • Prepare dopamine dilutions in assay buffer (5 nM - 100 μM)
    • Carefully add 50 μL dopamine solutions to appropriate wells (final volume 150 μL)
    • Continuously monitor impedance every 15 seconds for first 5 minutes, then every minute for 60 minutes
    • For inhibition studies, pre-incubate cells with DAT inhibitors (GBR12909, cocaine) for 30 minutes before dopamine addition
  • Data Analysis:

    • Normalize cell index values to time of dopamine addition (time = 0)
    • Quantify maximum cell index change during first 10 minutes post-dopamine addition
    • Generate dose-response curves for dopamine in presence/absence of DAT inhibitors
    • Calculate pIC50 values for DAT inhibitors using four-parameter logistic equation

Technical Notes:

  • Critical: Include control conditions without DAT expression (no doxycycline induction) to confirm DAT-specific effects
  • Dopamine-induced impedance changes are concentration-dependent and attenuated by DAT expression
  • DAT inhibition increases apparent dopamine potency for GPCR activation
  • Optimal results require careful timing of doxycycline induction and cell seeding density
  • Impedance changes reflect GPCR-mediated morphological alterations downstream of DAT transport activity

The following diagram illustrates the fundamental signaling principle of the TRACT assay:

G TRACT Assay Signaling Principle Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT extracellular removal GPCR Dopamine GPCR Dopamine->GPCR binding DAT->GPCR modulates availability Response Impedance Signal GPCR->Response activation induces

Flow Cytometry-Based Binding Assay Using Quantum Dot Conjugates
3.3.1 Protocol: DAT Binding with Antagonist-Conjugated Quantum Dots

This protocol implements the methodology from Chemical Communications (2012) that utilizes quantum dot-conjugated DAT antagonists for flow cytometric detection of DAT binding [3].

Reagents and Equipment:

  • DAT-expressing cell lines (e.g., PC12, HEK293-DAT)
  • Quantum dots (QDs) with appropriate emission spectra (e.g., QD605, QD655)
  • DAT antagonists for conjugation (e.g., nomifensine, benztropine analogs)
  • Conjugation reagents: EDC, sulfo-NHS
  • Binding buffer: PBS with 0.1% BSA and 0.05% sodium azide
  • Flow cytometer with capability for QD detection
  • Centrifugation equipment

Procedure:

  • QD-DAT Antagonist Conjugate Preparation:

    • Activate carboxylated QDs (1 nmol) with EDC (10 mM) and sulfo-NHS (5 mM) in MES buffer, pH 6.0
    • React with DAT antagonist containing primary amine (100 μM) for 2 hours at room temperature
    • Purify conjugates by size exclusion chromatography or ultrafiltration
    • Characterize conjugation efficiency and determine concentration spectrophotometrically
  • Cell Preparation:

    • Harvest DAT-expressing cells using gentle enzymatic dissociation
    • Wash cells 3 times with ice-cold binding buffer
    • Adjust cell concentration to 1 × 10^6 cells/mL in binding buffer
    • Maintain cells on ice throughout preparation
  • Binding Reaction:

    • Incubate cells (1 × 10^5 per condition) with QD-conjugated antagonists (1-50 nM) for 30 minutes on ice
    • Include controls: excess unlabeled antagonist (10 μM) for non-specific binding, unconjugated QDs for background
    • Maintain reaction volume of 100 μL in 96-well V-bottom plates
    • Protect samples from light during incubation
  • Detection and Analysis:

    • Wash cells twice with 200 μL ice-cold binding buffer
    • Resuspend in 300 μL binding buffer for flow cytometric analysis
    • Analyze minimum 10,000 events per sample using appropriate QD detection channels
    • Determine specific binding by subtracting non-specific binding (excess unlabeled antagonist)
    • Generate saturation binding curves with increasing QD-conjugate concentrations

Technical Notes:

  • Critical: Include comprehensive controls to confirm DAT-specific binding and minimize non-specific QD interactions
  • Maintain consistent temperature (4°C) to prevent internalization during binding assay
  • Titrate QD-conjugate concentration to optimize signal-to-noise ratio
  • QD photostability enables extended analysis time compared to fluorescent dyes
  • Multiplexing potential with other markers using QDs of different emission spectra

Experimental Design and Data Interpretation Principles

Fundamental Binding Assay Design Considerations

Well-designed DAT binding experiments should adhere to core principles outlined in binding methodology literature [4]. The essential requirements include:

  • Equilibrium Establishment: Binding reactions must reach equilibrium before measurement, with verification through time-course experiments
  • Concentration Variation: Systematic variation of one reactant concentration (typically the ligand) is mandatory for affinity determination
  • Specificity Controls: Inclusion of appropriate controls to distinguish specific from non-specific binding
  • Minimal Equilibrium Disturbance: Assay methodology should minimally disrupt the binding equilibrium during measurement

Table 2: Key Parameters for DAT Binding Assay Validation

Parameter Optimal Range Validation Approach Acceptance Criteria
Specific Binding >70% of total binding Comparison with non-specific binding Statistically significant difference from non-specific
Equilibrium Time Experimentally determined Time-course measurement Plateau in binding curve established
Protein Linear Range 10-200 μg membrane protein Protein concentration curve Binding proportional to protein concentration
Inter-assay Variability <15% CV Replicate experiments Consistent Kd and Bmax values
Pharmacological Specificity Appropriate rank order potency Competition with standard inhibitors Cocaine, GBR12909 show high potency
Data Analysis and Interpretation

Saturation Binding Analysis:

  • Plot specific binding versus ligand concentration
  • Fit data to one-site binding model: B = (Bmax × [L]) / (Kd + [L])
  • Derive Kd (equilibrium dissociation constant) and Bmax (maximum binding site density)

Competition Binding Analysis:

  • Plot percentage inhibition versus competitor concentration
  • Fit data to sigmoidal dose-response curve: % Inhibition = 100 / (1 + 10^((LogIC50 - [C]) × Hill Slope))
  • Convert IC50 to Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

TRACT Assay Analysis:

  • Normalize impedance data to baseline values
  • Calculate maximum response for each dopamine concentration
  • Generate dose-response curves for dopamine in presence/absence of DAT inhibitors
  • Determine apparent potency shifts induced by DAT manipulation

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for DAT Binding Assays

Problem Potential Causes Solutions
High Non-specific Binding Insufficient washing, inappropriate filter blocking Optimize wash volume/frequency, pre-treat filters with PEI, increase competitor concentration
Low Specific Binding Low DAT expression, ligand degradation, incorrect temperature Verify DAT expression, use fresh ligand preparations, validate temperature control
Poor Curve Fitting Insufficient concentration range, non-equilibrium conditions Extend concentration range (0.1×Kd to 10×Kd), verify equilibrium time course
High Inter-assay Variability Inconsistent membrane preparations, ligand instability Prepare large membrane batches, aliquot and store appropriately, use fresh ligand dilutions
Inconsistent TRACT Responses Variable cell density, suboptimal DAT induction Standardize cell seeding, optimize doxycycline concentration and induction time
Safety Considerations
  • Radioligand assays: Implement appropriate radiation safety protocols, including shielding, monitoring, and waste disposal
  • Chemical hazards: Use appropriate personal protective equipment when handling DAT inhibitors, especially controlled substances like cocaine (require appropriate licensing)
  • Biological materials: Employ standard biosafety level 2 practices for cell culture and membrane preparations

Applications in Drug Discovery and Development

DAT binding assays serve critical roles throughout the drug discovery pipeline:

  • High-throughput Screening: Identification of novel DAT inhibitors/modulators from compound libraries
  • Mechanism of Action Studies: Characterization of compound interactions with DAT (competitive/non-competitive, allosteric modulation)
  • Safety Pharmacology: Assessment of DAT interactions for predicting abuse liability or neurological side effects
  • Biomarker Development: Quantification of DAT density changes in disease models or clinical samples
  • PET Tracer Validation: In vitro characterization of novel DAT-directed imaging agents [5] [6] [7]

The continuing evolution of DAT binding methodologies, particularly the development of label-free approaches like the TRACT assay, represents significant advances toward more physiologically relevant screening platforms while maintaining robust quantitative capabilities. These technologies enable more efficient investigation of DAT function in both basic research and applied drug discovery contexts.

References

neurotransmitter reuptake inhibition protocols

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Foundation of Reuptake Inhibition

Neurotransmitter transporters are plasma membrane proteins that regulate synaptic concentrations of monoamines like serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Reuptake inhibitors are compounds that bind to these transporters, blocking the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron. This leads to an increase in the extracellular concentration of the neurotransmitter and enhanced neurotransmission [1] [2] [3].

The primary mechanism for standard inhibitors is often competitive inhibition, where the compound binds directly to the substrate site of the transporter. Some inhibitors may also act via allosteric sites, modulating the transporter's activity indirectly [3]. The assays described below measure the potency of test compounds by quantifying their ability to inhibit the uptake of a radiolabeled neurotransmitter.

Protocol 1: Norepinephrine Transporter (NET) Reuptake Inhibition Assay

This protocol utilizes human neuroblastoma SK-N-BE(2)C cells, which endogenously express a high level of the human norepinephrine transporter, providing a native cellular environment for screening potential inhibitors [4].

Cell Culture and Plating
  • Cell Line: Immortalized human neuroblastoma SK-N-BE(2)C cells.
  • Culture Medium: Maintain cells in a 1:1 mixture of Ham's F12 and MEM, supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 1X non-essential amino acids, and 100 U/mL Penicillin/Streptomycin.
  • Culture Conditions: 37°C, 5% CO₂.
  • Assay Plating: Plate cells at a density of 200,000 cells/well in 24-well plates pre-coated with rat tail type I collagen (86.9 µg/mL). Incubate overnight before the assay [4].
Uptake Inhibition Assay Procedure
  • Preparation: Remove culture medium and gently wash cells with 200 µL of KRH assay buffer (25 mM HEPES pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, 0.1 mg/mL pargyline).
  • Pre-incubation: Add 150 µL of KRH assay buffer to each well and let the plate equilibrate at room temperature for 15 minutes.
  • Tracer and Compound Addition:
    • Prepare a working stock of [³H]Norepinephrine ([³H]NE) at its Kₘ concentration (416 nM for this cell line) in KRH buffer.
    • Serially dilute test compounds to 8x their final desired concentration in 0.7% DMSO/KRH buffer.
    • To each well, add 25 µL of the [³H]NE working stock, 25 µL of the test compound dilution, and either 25 µL of 0.7% DMSO/KRH (for Total Binding, TB) or 25 µL of 5 µM final desipramine (for Non-Specific Binding, NSB).
  • Incubation: Incubate the assay plate for 105 minutes at room temperature.
  • Termination and Analysis:
    • Remove the assay buffer and wash cells twice with 300 µL of cold KRH wash buffer (9.6 mM HEPES pH 7.4, 154 mM NaCl).
    • Lyse cells with 300 µL of 1% Triton X-100 in KRH wash buffer, shaking for 60 minutes.
    • Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and count retained radioactivity using a liquid scintillation counter [4].
Data Analysis for NET Assay
  • Convert counts per minute (cpm) to fmol of radioactivity/mg of protein.
  • Calculate Maximal Binding (MB = TB - NSB) and Specific Binding (SB = test compound cpm - NSB).
  • Convert SB to percent inhibition: % Inhibition = (1 - (SB / MB)) × 100.
  • Plot % inhibition against the log of compound concentration and fit the data to a three-parameter logistic curve to generate IC₅₀ values [4].

Protocol 2: Serotonin Transporter (SERT) Reuptake Inhibition Assay

This protocol is adapted from methods used in studies of tetrazole-based reuptake inhibitors, which are evaluated on cells expressing the human serotonin transporter [5].

Cell-Based Functional Assay for SERT
  • Cell Model: Human Embryonic Kidney (HEK)-293 cells stably transfected with the human serotonin transporter (hSERT) or similar.
  • Culture Medium: Minimal Essential Medium (MEM) with 10% FBS and 1% Penicillin/Streptomycin.
  • Assay Principle: The assay measures the ability of test compounds to inhibit the uptake of [³H]Serotonin ([³H]5-HT) into the cells.
SERT Assay Workflow

The experimental workflow for the SERT inhibition assay is consistent with the NET protocol, with key modifications to the specific reagents used.

G Start Plate hSERT-HEK293 cells A Wash cells & add assay buffer Start->A B Add [³H]Serotonin tracer A->B C Add test compound or control (e.g., Citalopram) B->C D Incubate at RT (Time: ~1 hour) C->D E Remove buffer & wash cells D->E F Lyse cells and transfer lysate E->F G Measure radioactivity via scintillation counting F->G End Calculate % Inhibition and IC₅₀ G->End

Data Analysis for SERT Assay

Data analysis follows the same principles as the NET assay, calculating specific binding and percent inhibition to determine compound IC₅₀ values. In previous studies, reference compounds like citalopram (an SSRI) have been used to validate SERT-specific inhibition [5] [2].

Quantitative Data from Literature

The table below summarizes kinetic and inhibitory data from the cited research to serve as a benchmark for your experiments.

Transporter Cell Line / System Kₘ for Substrate Reference Inhibitor (IC₅₀) Key Findings
Norepinephrine Transporter (NET) SK-N-BE(2)C (Human neuroblastoma) 416 nM for [³H]NE [4] Desipramine [4] Assay validated with antidepressants and piperazine derivatives [4].
Serotonin Transporter (SERT) HEK-293 (Transfected) Information not provided in results Citalopram (SSRI) [5] [2] Tetrazole-based compound 54 showed high affinity for hSERT [5].
Dopamine Transporter (DAT) HEK-293 (Transfected) Information not provided in results GBR12909 [5] Tetrazole-based compound 40 showed potent DAT inhibitory activity (IC₅₀ < 100 nM) [5].

Key Considerations for Researchers

  • Cell System Selection: The choice between transfected systems (e.g., hSERT-HEK293) and cells with endogenous expression (e.g., SK-N-BE(2)C) depends on your research goals. Transfected systems often offer higher signal-to-noise ratios, while endogenous systems may provide a more physiologically relevant context [5] [4].
  • Inhibitor Specificity: Many compounds interact with multiple monoamine transporters. For example, indatraline is a non-selective monoamine reuptake inhibitor. Always include reference inhibitors for all transporters to assess the selectivity of your test compounds [4] [3].
  • Assay Validation: Determine the Kₘ for your specific cell system and assay conditions, as this value is critical for setting the appropriate tracer concentration in inhibition experiments [4].

References

Comprehensive Synthesis and Application Notes for Azabicyclic Compounds in Medicinal Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azabicyclic Compounds in Drug Discovery

Azabicyclic compounds represent a privileged class of scaffolds in medicinal chemistry with profound significance in pharmaceutical development. These nitrogen-containing bicyclic structures serve as fundamental frameworks for numerous biologically active molecules and therapeutic agents. The strategic incorporation of azabicyclic systems into drug candidates enhances structural diversity, improves metabolic stability, and enables precise three-dimensional positioning of pharmacophoric elements through their characteristic ring conformations. These compounds demonstrate remarkable versatility in interacting with biological targets, particularly within the central nervous system, but also across various other therapeutic areas.

The pharmaceutical relevance of azabicyclic compounds is extensively documented in patent literature, revealing their application as tachykinin antagonists for treating conditions ranging from gastrointestinal disorders and central nervous system diseases to inflammatory conditions and pain management [1]. These compounds effectively modulate the activity of naturally occurring peptides such as Substance P, Neurokinin A, and Neurokinin B, which are widely distributed throughout mammalian tissues and play crucial roles in pain neurotransmission, inflammatory processes, and immunoregulation [1]. The development of non-peptide azabicyclic antagonists addresses the inherent limitations of peptide-based therapeutics, including poor metabolic stability and limited oral bioavailability, thereby creating promising candidates for clinical development.

Key Synthetic Strategies for Azabicyclic Scaffolds

Radical Translocation and Cyclization Approaches

Radical-mediated transformations represent a powerful methodology for constructing complex azabicyclic architectures. A particularly innovative approach involves Bu₃SnH-mediated radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines to generate α-acylamino radicals that subsequently undergo cyclization [2]. This methodology enables efficient access to both 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems, which are privileged scaffolds in alkaloid synthesis and medicinal chemistry.

The critical feature of this transformation is the regiochemical control over the cyclization pathway, which can be strategically manipulated through substrate engineering:

  • Treatment of methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate with Bu₃SnH and catalytic AIBN in refluxing toluene yields a product distribution favoring 5-exo cyclization (42% yield) over 6-endo cyclization (30%), with a minor amount of reduction product (12%) [2].
  • The introduction of substituents on the prop-2-enyl group provides a strategic handle to control the 5-exo/6-endo selectivity, enabling synthetic chemists to bias the reaction toward the desired azabicyclic framework.
  • Substituents at the 2- and 4-positions of the pyrrolidine ring play a crucial role in directing the cyclization outcome, highlighting the importance of substrate design in radical translocation cascades [2].

Table 1: Product Distribution in Radical Translocation Cyclization of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines

Starting Material Reaction Conditions 5-exo Product Yield 6-endo Product Yield Reduction Product Yield
Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate Bu₃SnH, AIBN, toluene, reflux 42% (7-azabicyclo[2.2.1]heptane) 30% (8-azabicyclo[3.2.1]octane) 12%

An alternative radical approach employs N-trichloroacetyl enamide 5-endo-trig radical cyclizations to access cis-ring fused azapolycyclic compounds bearing an all-carbon quaternary stereocenter at the ring fusion [3]. This methodology provides strategically functionalized intermediates for the synthesis of complex Daphniphyllum alkaloids, demonstrating the utility of radical cyclizations in natural product synthesis.

Aza-Prins Cyclization Methodologies

The aza-Prins cyclization has emerged as a powerful diastereoselective method for constructing various azabicyclic systems. This approach leverages the reactivity of endocyclic N-acyliminium ions generated in situ from appropriate precursors, which undergo cyclization in the presence of nucleophilic partners [4]. A notable application of this strategy enables the synthesis of 4-O-tosyl piperidine-containing hexahydroindolizin-3(2H)-ones and 1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-ones with high diastereocontrol [4].

The versatility of the aza-Prins cyclization is further demonstrated in cascade processes that rapidly build molecular complexity:

  • A one-pot cascade process involving N-acyliminium ion formation followed by aza-Prins cyclization and either elimination or carbocation trapping provides efficient access to the core structures of indolizidines and quinolizidines [4].
  • In a particularly innovative transformation, p-toluene sulfonic acid serves dual roles as both a Brønsted acid catalyst for N-acyliminium ion generation and as a nucleophile in the cyclization, leading to O-tosylated azabicyclic products [4].
  • The development of a hybrid Prins/aza-Prins oxocarbenium/N-acyliminium cascade employing heavy silyl enol ethers (TIPS, TBS) with cyclic N-alkenyl N-acyliminium salts enables the construction of highly functionalized indolizidines with complex substitution patterns [4].
Asymmetric Catalysis and Intramolecular Reactions

Recent advances in asymmetric synthesis have provided enantioselective routes to azabicyclic scaffolds with contiguous stereocenters. Inverse hydride shuttle catalysis has emerged as a particularly innovative approach, enabling the construction of chiral azabicyclic frameworks using achiral organocatalysts and fluoro-aryl boranes without the need for chiral auxiliaries or catalysts [5]. This methodology introduces three contiguous stereocenters in a single transformation, highlighting its potential for rapid complexity generation.

The mechanistic intricacies of this process have been elucidated through computational studies, including condensed Fukui function analysis, which revealed the structure-activity relationship of various fluoro-aryl boranes in the asymmetric synthesis of alkaloid scaffolds [5]. Additionally, activation strain model analysis provided quantitative assessment of the contributions from interactions and deformations along the reaction coordinate, offering fundamental insights for reaction design and optimization [5].

Complementary asymmetric approaches include:

  • Lewis acid-mediated intramolecular Mannich reactions between azocinones and 3-formylindoles, which proceed with high diastereoselectivity to form the 1-azabicyclo[4.2.1]nonan-5-one core framework [6].
  • Organocatalytic aza-Michael reactions promoted by the gem-disubstituent effect, enabling stereoselective access to both 2,6-cis- and 2,6-trans-piperidines as key building blocks for alkaloid synthesis [4].

Detailed Experimental Protocols

Radical Translocation Cyclization Protocol

Title: Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane via Bu₃SnH-mediated radical translocation [2]

Materials:

  • 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine starting material (1.0 equiv)
  • Tri-n-butyltin hydride (Bu₃SnH, 1.2 equiv)
  • Azoisobutyronitrile (AIBN, 0.1 equiv)
  • Anhydrous toluene (0.1 M concentration relative to substrate)
  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine substrate (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
  • Add AIBN (0.1 mmol) and Bu₃SnH (1.2 mmol) sequentially to the reaction mixture.
  • Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can interfere with the radical process.
  • Heat the reaction mixture at reflux (110°C) with vigorous stirring, monitoring by TLC or LC-MS until complete consumption of the starting material (typically 2-6 hours).
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.
  • Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate gradient) to separate the 5-exo cyclization product (7-azabicyclo[2.2.1]heptane), 6-endo cyclization product (8-azabicyclo[3.2.1]octane), and reduction byproduct.
  • Characterize the products by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and diastereomeric ratio.

Notes:

  • The regiochemistry (5-exo vs 6-endo) can be influenced by substituents on the prop-2-enyl group and at the 2- and 4-positions of the pyrrolidine ring [2].
  • This protocol typically provides the 5-exo product as a diastereoisomeric mixture (66:34 ratio) in 42% yield, alongside the 6-endo product (30%) and reduction product (12%) [2].
  • For optimal results, use high-purity, anhydrous toluene and maintain strict anaerobic conditions throughout the reaction.
Aza-Prins Cyclization Protocol

Title: Diastereoselective synthesis of O-tosyl azabicyclic derivatives via aza-Prins reaction [4]

Materials:

  • Endocyclic N-acyliminium ion precursor (1.0 equiv)
  • p-Toluenesulfonic acid (1.1 equiv)
  • Anhydrous dichloromethane (0.05 M concentration)
  • Molecular sieves (4Å, activated)
  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Activate molecular sieves (4Å) by heating at 300°C for 3 hours under vacuum and cool under inert atmosphere.
  • Charge the N-acyliminium precursor (1.0 mmol) and molecular sieves (500 mg) to a round-bottom flask containing anhydrous CH₂Cl₂ (20 mL).
  • Cool the reaction mixture to 0°C using an ice bath.
  • Add p-toluenesulfonic acid (1.1 mmol) portionwise over 5 minutes while maintaining the temperature at 0°C.
  • After complete addition, allow the reaction mixture to warm slowly to room temperature and stir until complete by TLC analysis (typically 3-8 hours).
  • Quench the reaction by careful addition of saturated NaHCO₃ solution (10 mL).
  • Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL), combine the organic extracts, and dry over anhydrous Na₂SO₄.
  • Filter and concentrate under reduced pressure to obtain the crude product.
  • Purify by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the O-tosylated azabicyclic product.

Notes:

  • This transformation is notable for the dual role of p-toluenesulfonic acid as both Brønsted acid and nucleophile [4].
  • The protocol provides efficient access to 4-O-tosyl piperidine-containing hexahydroindolizin-3(2H)-one and related frameworks.
  • The methodology has been successfully applied to the total synthesis of (±)-epi-indolizidine 167B and 209D [4].
One-Pot Spiroazabicyclic Synthesis Protocol

Title: Potassium superoxide-catalyzed synthesis of 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones under microwave irradiation [7]

Materials:

  • 3-azabicyclic ketone precursor (1.0 equiv)
  • Semicarbazide/thiosemicarbazide derivative (1.2 equiv)
  • Potassium superoxide (KO₂, 0.2 equiv)
  • Anhydrous ethanol (0.1 M)
  • Microwave reactor

Procedure:

  • Combine the 3-azabicyclic ketone (1.0 mmol), semicarbazide/thiosemicarbazide derivative (1.2 mmol), and KO₂ (0.2 mmol) in anhydrous ethanol (10 mL) in a microwave vessel.
  • Seal the vessel and place in the microwave reactor.
  • Irradiate at 300W while maintaining temperature at 70°C for 8-12 minutes.
  • After completion, cool the reaction mixture to room temperature.
  • Concentrate under reduced pressure to remove ethanol.
  • Add cold water (10 mL) to the residue and extract with ethyl acetate (3 × 15 mL).
  • Combine the organic layers, dry over Na₂SO₄, and concentrate.
  • Purify the crude product by recrystallization from ethanol to obtain the pure spiro-1',2',4'-triazolidin-3'-thione derivative.

Notes:

  • This efficient one-pot protocol proceeds under microwave irradiation, significantly reducing reaction times compared to conventional heating [7].
  • The synthesized compounds have demonstrated promising in vitro antibacterial and antifungal activities against clinically relevant strains including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida species [7].
  • The methodology enables rapid generation of structurally diverse spiroazabicyclic libraries for biological evaluation.

Analytical Characterization and Data Interpretation

Structural Confirmation Techniques

Proper structural characterization of azabicyclic compounds is essential for verifying synthetic success and ensuring compound purity. A multi-technique approach provides complementary information for comprehensive structural assignment:

  • NMR Spectroscopy: ( ^1H ) NMR analysis reveals characteristic coupling patterns and chemical shifts for bridgehead protons (typically 3.5-4.5 ppm) and ring junction protons. ( ^{13}C ) NMR provides confirmation of carbonyl carbons (165-175 ppm for amides), quaternary centers, and ring junction carbons. 2D techniques (COSY, HSQC, HMBC) are indispensable for establishing connectivity in complex bicyclic frameworks.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula and is particularly valuable for characterizing new azabicyclic scaffolds. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are preferred for azabicyclic compounds due to their compatibility with nitrogen-containing heterocycles.

  • X-ray Crystallography: Single crystal X-ray analysis provides definitive structural proof and relative stereochemistry, as demonstrated in the characterization of the 1-azabicyclo[4.2.1]nonan-5-one core framework during actinophyllic acid synthesis studies [6]. This technique is particularly valuable for confirming stereochemical outcomes in diastereoselective syntheses.

Table 2: Characteristic NMR Chemical Shifts for Common Azabicyclic Scaffolds

Azabicyclic System Bridgehead Proton (δ ppm) Bridgehead Carbon (δ ppm) Carbonyl Carbon (δ ppm) Key Diagnostic Features
7-azabicyclo[2.2.1]heptane 3.8-4.2 58-62 170-175 (if acylated) Distinctive coupling patterns from strained bridgehead protons
8-azabicyclo[3.2.1]octane 3.6-4.0 55-60 170-175 (if acylated) Well-resolved methylene signals from 6-membered ring
1-azabicyclo[4.2.1]nonan-5-one 3.9-4.4 52-56 205-210 (ketone) Characteristic α-protons to carbonyl at 2.4-2.8 ppm
Reaction Monitoring and Optimization

Systematic reaction monitoring and optimization are critical for achieving reproducible yields and selectivity in azabicyclic compound synthesis:

  • TLC Analysis: Employ silica gel TLC with UV visualization and appropriate staining reagents (ninhydrin for amines, phosphomolybdic acid for general detection) to monitor reaction progress. Multiple solvent systems (e.g., hexanes/EtOAc, CH₂Cl₂/MeOH) may be needed for accurate Rf determination.

  • Optimization Strategies: Methodical variation of key parameters including temperature, catalyst loading, concentration, and additive screening is essential. For radical cyclizations, maintaining strict anaerobic conditions and optimizing Bu₃SnH stoichiometry significantly impacts yield and byproduct formation [2].

  • Diastereoselectivity Enhancement: For stereoselective variants, careful control of temperature, solvent polarity, and catalyst structure can dramatically improve diastereomeric ratios. In aza-Prins cyclizations, the choice of Lewis or Brønsted acid significantly influences both yield and stereoselectivity [4].

Pharmaceutical Applications and Biological Relevance

Azabicyclic compounds demonstrate remarkable versatility in drug discovery, serving as key scaffolds for therapeutics targeting diverse biological pathways. A patent covering azabicyclic compounds revealed their potential as tachykinin antagonists with applications across multiple therapeutic areas [1]. These compounds specifically modulate the activity of neuropeptides such as Substance P, which is implicated in pain neurotransmission, inflammatory processes, and immunoregulation [1].

The structural features of azabicyclic compounds contribute to their favorable drug-like properties, including balanced lipophilicity, molecular rigidity, and the presence of hydrogen bond acceptors/donors that facilitate target engagement. Recent advances in asymmetric synthesis have enabled efficient construction of azabicyclic scaffolds with contiguous stereocenters, which are particularly valuable for creating selective ligands for chiral biological targets [5].

Table 3: Therapeutic Applications of Azabicyclic Compounds

Therapeutic Area Biological Target Clinical Applications Key Structural Features
Central Nervous System Tachykinin receptors (NK₁, NK₂, NK₃) Antipsychotics, antidepressants, anxiolytics, analgesics Aryloxy/thio substitution, basic nitrogen, lipophilic domains
Respiratory Disorders Tachykinin receptors Asthma, bronchoconstriction, inflammatory lung diseases Quaternary centers, hydrogen bond acceptors
Gastrointestinal Diseases Tachykinin receptors Irritable bowel syndrome, ulcerative colitis, emesis Balanced hydrophilicity-lipophilicity, molecular rigidity
Immunological Disorders Tachykinin receptors Rheumatoid arthritis, multiple sclerosis, allergic conditions Specific stereochemistry, substituent patterns

The following diagram illustrates the strategic synthetic planning for functionalized azabicyclic compounds:

G Start Starting Materials Route1 Radical Translocation Bu3SnH/AIBN/Toluene Start->Route1 Route2 Aza-Prins Cyclization N-Acyliminium Ions Start->Route2 Route3 Asymmetric Catalysis Inverse Hydride Shuttle Start->Route3 Product1 7-Azabicyclo[2.2.1]heptane (5-exo trig product) Route1->Product1 Product2 8-Azabicyclo[3.2.1]octane (6-endo trig product) Route1->Product2 Product3 O-Tosyl Azabicycles (High diastereoselectivity) Route2->Product3 Product4 Chiral Azabicycles (Contiguous stereocenters) Route3->Product4

Conclusion and Future Perspectives

The synthetic methodologies summarized in these application notes provide medicinal chemists with powerful tools for constructing functionally diverse azabicyclic scaffolds. The strategic integration of radical translocation cascades, aza-Prins cyclizations, and asymmetric catalysis enables efficient access to structurally complex frameworks that serve as privileged scaffolds in drug discovery. The continuous development of novel synthetic approaches, such as the recently reported inverse hydride shuttle catalysis [5], promises to further expand the accessible chemical space of azabicyclic compounds while improving synthetic efficiency and sustainability.

Future directions in azabicyclic compound synthesis will likely focus on several key areas: (1) development of environmentally benign methodologies with reduced reliance on toxic reagents like tin hydrides; (2) implementation of flow chemistry and automation for rapid library synthesis; (3) expansion of biocatalytic approaches for enantioselective construction of challenging ring systems; and (4) integration of machine learning for reaction optimization and prediction of stereochemical outcomes. As these synthetic capabilities advance, azabicyclic compounds will continue to play an indispensable role in addressing unmet medical needs through targeted therapeutic development.

References

Comprehensive Application Notes and Protocols: PET Imaging Agent Development for Neurodegenerative Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pathological Targets in Neurodegenerative Disorders

The development of effective PET imaging agents for neurodegenerative disorders represents a critical frontier in neurology and drug development. These imaging biomarkers provide unprecedented capability to visualize and quantify molecular pathologies in living patients, enabling early diagnosis, patient stratification, and therapeutic monitoring. The complex pathophysiology of neurodegenerative diseases involves multiple overlapping proteinopathies, including amyloid-β plaques, tau neurofibrillary tangles, α-synuclein aggregates, and neuroinflammatory processes, each requiring specialized tracer approaches with distinct binding properties and pharmacokinetic profiles [1] [2].

The ideal PET tracer for neurodegenerative disease applications must meet stringent criteria, including high blood-brain barrier permeability, specific binding to target pathology with minimal off-target binding, favorable kinetics for practical imaging windows, and safety profiles suitable for clinical use. Furthermore, the inherent heterogeneity of neurodegenerative diseases, both in terms of pathology distribution and clinical manifestation, necessitates tracers that can detect early pathological changes and differentiate between disease subtypes [3] [2]. Understanding the molecular pathways and developing targeted imaging agents requires systematic approaches that address both the biological complexities and technical challenges of PET quantification.

Table 1: Key Proteinopathies and Molecular Targets in Neurodegenerative Disorders

Molecular Target Associated Diseases Tracer Development Challenges Representative Tracers
Amyloid-β Alzheimer's Disease, Cerebral Amyloid Angiopathy Non-specific white matter binding, cortical retention quantification Florbetapir, Florbetaben, Flutemetamol
Tau (NFTs) Alzheimer's Disease, PSP, CBD Multiple tau isoforms (3R/4R), co-existing pathologies, off-target binding Flortaucipir, MK-6240, RO-948
α-Synuclein Parkinson's Disease, DLB, MSA Heterogeneous aggregates, low abundance, conformational diversity Development phase compounds
Neuroinflammation (TSPO) Neurodegenerative diseases, TBI Genetic polymorphism effect on binding, cellular specificity PBR28, DPA-713
Synaptic Density Alzheimer's Disease, TBI Quantification in atrophic brains, relationship to cognitive function FEOBV

The pathophysiological process of neurodegenerative diseases involves interconnected molecular pathways that can be visualized using targeted PET imaging, as illustrated below:

G Neurodegenerative Disease Molecular Pathways ExternalRisk External Risk Factors (TBI, Toxins, Genetics) MolecularInitiation Molecular Initiation Events ExternalRisk->MolecularInitiation ProteinMisfolding Protein Misfolding & Aggregation MolecularInitiation->ProteinMisfolding AmyloidPET Amyloid PET MolecularInitiation->AmyloidPET CellularResponse Cellular Response (Neuroinflammation, Oxidative Stress) ProteinMisfolding->CellularResponse TauPET Tau PET ProteinMisfolding->TauPET NeuronalDamage Neuronal Damage (Synaptic Dysfunction, Cell Death) CellularResponse->NeuronalDamage InflammationPET Neuroinflammation PET CellularResponse->InflammationPET ClinicalManifestation Clinical Manifestation (Cognitive/Motor Decline) NeuronalDamage->ClinicalManifestation SynapticPET Synaptic Density PET NeuronalDamage->SynapticPET MetabolismPET FDG-PET (Metabolism) NeuronalDamage->MetabolismPET PETImagingTargets PET Imaging Targets

Quantification Methods and Technical Challenges

PET Quantification Metrics and Methodologies

Accurate quantification of PET signals is essential for both research and clinical applications in neurodegenerative disorders. The spatial resolution limitations of PET systems (>3 mm) compared to MRI (<1 mm) present significant challenges, particularly when studying small brain structures affected early in neurodegenerative processes [4]. The partial volume effect (PVE) arises from this limited resolution, causing spill-in of activity from adjacent high-uptake regions and spill-out of activity from target regions, ultimately biasing quantitative measurements. This effect is particularly pronounced in neurodegenerative diseases where progressive atrophy exacerbates the discrepancy between actual tissue volume and apparent resolution [4].

Reference region selection represents another critical methodological challenge in PET quantification. For tracers with specific binding, identifying a brain region truly devoid of target pathology is essential for accurate quantification. Data-driven approaches like unsupervised clustering are increasingly employed to define optimal reference regions, particularly for novel tracers where established reference regions may not exist [4]. The validation of reference regions requires careful consideration of disease-specific pathology distribution and confirmation through post-mortem studies when possible.

Table 2: PET Quantification Methods in Neurodegenerative Disease Research

Quantification Method Description Applications Advantages Limitations
Standardized Uptake Value Ratio (SUVR) Ratio of target region uptake to reference region uptake Amyloid, tau, and synaptic density imaging Simple calculation, no arterial sampling Affected by flow, time-dependent bias
Distribution Volume Ratio (DVR) Ratio of distribution volumes in target vs reference regions Neurotransmitter systems, proteinopathies More robust than SUVR, less flow-dependent Requires longer scanning time, modeling complexity
Arterial Input Function (Gold Standard) Direct measurement of arterial plasma input function Novel tracer validation, pharmacokinetic studies Most accurate, full quantitative information Invasive, methodologically complex
Reference Tissue Modeling Uses reference region as input function substitute Clinical studies, longitudinal monitoring Non-invasive, practical implementation Model mismatch can introduce bias
Partial Volume Correction (PVC) Corrects for spill-in and spill-out effects Atrophic populations, small structures Improves accuracy in degenerated brains Introduces noise, method-dependent variability
Advanced Quantification and Harmonization Approaches

The emerging ultra-high-resolution (UHR) PET scanners promise to revolutionize quantitative imaging by significantly reducing partial volume effects and enabling the study of smaller brain regions previously beyond accurate quantification [4]. These technological advances, combined with improved radiochemistry producing tracers with higher signal-to-noise ratios, will enhance our ability to detect subtle changes in early neurodegenerative processes. However, these improvements also necessitate re-evaluation of established quantification methods and potentially the development of new analytical approaches optimized for higher-resolution data.

For multicenter studies, harmonization of data across different PET scanner models and resolutions presents additional challenges. The variability in scanner performance characteristics requires implementation of phantom-based correction methods and standardized processing pipelines to ensure comparable results across sites [5]. The Alzheimer's Disease Neuroimaging Initiative (ADNI) has established standardized protocols for amyloid and FDG PET that can serve as models for method consistency, including specifications for acquisition parameters, reconstruction algorithms, and quality control measures [6].

Experimental Protocols and Workflows

Tracer Validation and Development Protocol

The development of novel PET tracers requires systematic validation across multiple stages, from initial screening to clinical application. The protocol below outlines key stages in tracer development and validation:

G PET Tracer Development and Validation Workflow TargetSelection Target Selection and Compound Design InVitroScreening In Vitro Screening (Binding affinity, selectivity) TargetSelection->InVitroScreening Radiochemistry Radiochemistry Optimization (Labeling, formulation) InVitroScreening->Radiochemistry PreclinicalTesting Preclinical Validation (Animal models, biodistribution) Radiochemistry->PreclinicalTesting Phase0 Microdosing Studies (Human biodistribution, dosimetry) PreclinicalTesting->Phase0 Phase1 Safety and Dosimetry (Toxicology, radiation dose) Phase0->Phase1 Phase2 Proof of Concept (Patient vs control studies) Phase1->Phase2 Phase3 Multicenter Validation (Diagnostic accuracy) Phase2->Phase3 ClinicalUse Clinical Application and Longitudinal Studies Phase3->ClinicalUse

STAGE 1: TARGET SELECTION AND COMPOUND DESIGN

  • Objective: Identify molecular target with disease-specific expression and structural characteristics amenable to tracer development
  • Procedure:
    • Conduct comprehensive literature review of target biology and expression patterns in health and disease
    • Perform in silico modeling of target binding sites and compound docking
    • Design compound libraries with varied pharmacokinetic properties
    • Prioritize compounds with predicted blood-brain barrier permeability (typically LogP 2-3.5)
  • Quality Control: Computational assessment of binding affinity, synthetic feasibility

STAGE 2: IN VITRO SCREENING

  • Objective: Evaluate binding characteristics and selectivity of candidate compounds
  • Procedure:
    • Binding assays using human brain tissue homogenates from neuropathologically confirmed cases
    • Competition binding with known ligands to determine Ki values
    • Selectivity screening against common off-target receptors and transporters
    • Autoradiography studies on human brain sections to confirm specific binding
  • Quality Control: Compounds should demonstrate >10x selectivity for target versus common off-targets

STAGE 3: RADIOCHEMISTRY OPTIMIZATION

  • Objective: Develop efficient radiosynthesis with high yield and purity
  • Procedure:
    • Radiolabeling with F-18 (t₁/₂ = 110 min) or C-11 (t₁/₂ = 20 min)
    • Purification using HPLC or SPE methods to achieve >95% radiochemical purity
    • Formulation in isotonic, apyrogenic solution for human injection
    • Quality control tests for radiochemical purity, molar activity, sterility, and apyrogenicity
  • Quality Control: Molar activity typically >37 GBq/μmol for F-18 labeled tracers
Clinical PET Imaging Protocol for Neurodegenerative Disorders

The implementation of standardized clinical imaging protocols is essential for generating comparable data across sites and timepoints. The following protocol details the steps for clinical PET acquisition in neurodegenerative disorders:

PATIENT PREPARATION AND RADIOPHARMACEUTICAL ADMINISTRATION

  • Objective: Ensure consistent patient preparation to minimize confounding factors
  • Procedure:
    • Patient screening for contraindications to PET imaging
    • Fasting protocol (4-6 hours for FDG, not required for amyloid/tau tracers)
    • Blood glucose monitoring (<150-200 mg/dL for FDG studies)
    • Intravenous catheter placement for radiopharmaceutical administration
    • Radiotracer injection with dose calibration (typically 185-370 MBq for F-18 tracers)
    • Uptake period in quiet, dimly lit room with minimal sensory stimulation
  • Quality Control: Document exact injection time, dose, and patient condition during uptake

IMAGE ACQUISITION AND RECONSTRUCTION

  • Objective: Acquire high-quality images with quantitative potential
  • Procedure:
    • Positioning using laser alignment with canthomeatal line
    • Transmission scan (if available) for attenuation correction
    • Emission acquisition starting at 30-90 minutes post-injection (tracer-dependent)
    • Acquisition parameters: 3D mode, scan duration 10-30 minutes
    • Reconstruction using iterative algorithms with appropriate corrections
  • Quality Control: Monitor patient motion during acquisition, reconstruct with and without attenuation correction

DATA ANALYSIS AND QUANTIFICATION

  • Objective: Generate quantitative metrics for clinical interpretation or research use
  • Procedure:
    • Image preprocessing including attenuation correction and scatter correction
    • Coregistration to structural MRI (T1-weighted) when available
    • Spatial normalization to standard template space (MNI152)
    • Region of interest (ROI) definition using automated atlas-based segmentation
    • SUVR calculation using appropriate reference region (cerebellar gray matter, pons, or whole cerebellum)
    • Statistical comparison to appropriate reference databases when available
  • Quality Control: Visual inspection of coregistration, report quantitative metrics with and without partial volume correction
Automated PET Quantification Pipeline Protocol

The implementation of automated analysis pipelines improves reproducibility and efficiency in PET quantification for neurodegenerative disorders. The following protocol describes a standardized pipeline for regional quantification:

G Automated PET Quantification Pipeline InputData Input Data (PET, Structural MRI) Preprocessing Image Preprocessing (Reorientation, masking) InputData->Preprocessing Coregistration PET-MRI Coregistration Preprocessing->Coregistration Normalization Spatial Normalization (to MNI152 template) Coregistration->Normalization Segmentation Tissue Segmentation (GM, WM, CSF) Normalization->Segmentation AtlasRegistration Atlas Registration (Hammers, AAL, Desikan-Killiany) Segmentation->AtlasRegistration IntensityNormalization Intensity Normalization (Reference region uptake) AtlasRegistration->IntensityNormalization ROIQuantification ROI Quantification (Regional SUVR/DVR values) IntensityNormalization->ROIQuantification Output Output Generation (Hypometabolism maps, CSV tables) ROIQuantification->Output

STAGE 1: IMAGE PREPROCESSING AND COREgISTRATION

  • Input Requirements: Static or dynamic PET images, high-resolution T1-weighted MRI
  • Processing Steps:
    • PET image reorientation to standard anatomical space
    • MRI brain extraction to remove non-brain tissue
    • PET-MRI coregistration using rigid-body transformation with mutual information cost function
    • Quality assessment of coregistration accuracy through visual inspection
  • Software Implementation: SPM, FSL, or FreeSurfer for coregistration steps

STAGE 2: SPATIAL NORMALIZATION AND SEGMENTATION

  • Objective: Transform individual brain images to standard space for ROI analysis
  • Processing Steps:
    • Spatial normalization to MNI152 template using nonlinear registration
    • Tissue segmentation into gray matter, white matter, and CSF
    • Application of transformation parameters to PET images
    • Generation of native space ROIs for partial volume correction when applicable
  • Software Implementation: Advanced Normalization Tools (ANTs) for improved registration accuracy

STAGE 3: QUANTIFICATION AND OUTPUT GENERATION

  • Objective: Calculate regional uptake values and generate summary metrics
  • Processing Steps:
    • Atlas application using Hammers, AAL, or other validated atlases
    • Intensity normalization using reference region uptake (cerebellar gray matter for amyloid/tau)
    • Partial volume correction using Müller-Gärtner or iterative Yang methods when appropriate
    • Regional SUVr calculation for all atlas-defined regions
    • Generation of z-score maps compared to healthy control database
    • Output of comprehensive report including tables, images, and quality metrics
  • Software Implementation: In-house pipelines or commercial software like MIMneuro or CortexID

Emerging Innovations and Conclusion

Advanced Tracer Development Strategies

The next generation of PET tracers for neurodegenerative disorders is focusing on novel molecular targets and improved specificity for disease-specific protein conformations. For tau imaging, current challenges include the diversity of tau isoforms (3R and 4R) across different tauopathies and the presence of off-target binding [2]. Advanced tracer development strategies include:

  • Isoform-specific tau tracers that can distinguish between AD, PSP, and CBD tau conformations
  • α-Synuclein tracers with specificity for Lewy body pathology in PD and DLB
  • Tracers for synaptic density such as FEOBV (vesicular acetylcholine transporter) that directly quantify synaptic loss
  • Multi-modal tracers with binding properties that can be modulated by therapeutic interventions

The integration of PET biomarkers with other imaging modalities and fluid biomarkers represents the future of comprehensive neurodegenerative disease assessment. Amyloid PET combined with FDG-PET provides complementary information about both pathology and downstream functional consequences [6]. The simultaneous acquisition of PET and MRI data on hybrid scanners enables perfect spatial and temporal alignment of molecular and structural information, opening new possibilities for understanding structure-function relationships in neurodegenerative processes [3].

Conclusion and Future Directions

PET imaging agent development for neurodegenerative disorders continues to evolve rapidly, with increasingly specific tracers enabling visualization of molecular pathologies that were previously only accessible through post-mortem examination. The standardized protocols outlined in this document provide frameworks for tracer validation, clinical implementation, and quantitative analysis that can be adapted to specific research needs and clinical applications.

Future developments in the field will likely focus on ultra-high-resolution PET scanners that reduce partial volume effects, novel radiotracers with improved specificity for emerging targets, and artificial intelligence approaches for image analysis and interpretation. The harmonization of protocols across centers and studies will enhance the comparability of data and accelerate validation of new imaging biomarkers. As these technologies mature, PET imaging is poised to play an increasingly important role in early diagnosis, patient stratification, and treatment monitoring in neurodegenerative disorders.

References

Comprehensive Application Notes and Protocols: Solubility Determination in Organic Solvents for Research and Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solubility Fundamentals and Research Importance

Solubility, defined as the maximum quantity of a substance (solute) that dissolves in a specific volume of solvent under standardized conditions of temperature and pressure to form a saturated solution, represents one of the most critical physicochemical properties in pharmaceutical research and development. [1]. The dissolution capacity of organic solvents for drug compounds directly impacts multiple stages of drug development, from synthetic route selection to formulation design and bioavailability optimization. In modern pharmaceutical research, there has been a noticeable trend toward drug candidates with increasingly challenging solubility profiles, with a higher percentage falling into Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) and BCS Class IV (low permeability, low solubility) categories, presenting significant challenges for oral drug delivery [1]. These challenges have intensified the need for accurate, efficient solubility prediction and measurement methodologies across the research continuum.

The significance of solubility determination extends beyond mere compound characterization, serving as a critical rate-limiting step in synthetic planning and chemical manufacturing processes, particularly for pharmaceuticals [2]. Traditional methods for solubility prediction, such as the Abraham Solvation Model, have provided valuable insights but remain limited in accuracy and generalizability [2]. Similarly, conventional experimental approaches often suffer from time-intensive protocols, material requirements, and inter-laboratory variability [1] [3]. Recent advances in machine learning (ML) applications and standardized experimental protocols are addressing these limitations, enabling researchers to make more reliable solubility predictions even for novel chemical entities and to select optimal solvents for specific applications with greater confidence [2] [4] [3].

Computational Prediction Protocols for Solubility in Organic Solvents

Machine Learning Model Selection and Implementation

The emergence of comprehensive solubility databases and advanced machine learning architectures has revolutionized computational solubility prediction. The BigSolDB dataset, compiled from nearly 800 published papers and containing approximately 800 molecules dissolved in more than 100 commonly used organic solvents, has become a cornerstone for training robust predictive models [2]. When selecting machine learning approaches for solubility prediction, researchers have two primary architectural choices: static embedding models (e.g., FastProp) which utilize predefined numerical representations of molecular structures, and learned embedding models (e.g., ChemProp) which generate molecular representations during the training process [2]. Surprisingly, recent comparative studies have demonstrated nearly identical performance between these approaches when applied to the currently available data, suggesting that data quality rather than model architecture represents the primary constraint on prediction accuracy [2].

For implementation, the FastSolv model (based on FastProp) has been made freely available and provides an optimal balance of computational efficiency, accuracy, and user accessibility [2]. The protocol for implementing FastSolv begins with molecular structure representation, where chemical structures are converted into numerical embeddings incorporating atomic composition, bond connectivity, and functional group information [2]. The model then processes these representations through a feed-forward neural network architecture trained on over 40,000 data points from BigSolDB, incorporating temperature as a critical variable to account for its significant influence on solubility [2]. For organizations with sufficient computational resources, ensemble approaches combining both FastSolv and ChemProp models can provide marginally improved confidence intervals through consensus prediction, though for most applications FastSolv alone provides sufficient accuracy with significantly reduced computational overhead [2].

Table 1: Comparison of Solubility Prediction Models and Their Performance Characteristics

Model Name Architecture Type Training Data Key Advantages Test RMSE Applicability Domains
FastSolv Static Embedding BigSolDB (40,000+ points) Fast prediction, easy code adaptation 0.511 log(x) Broad organic solvents
ChemProp Learned Embedding BigSolDB (40,000+ points) Potential for complex structure learning Similar to FastSolv Novel chemical space exploration
SolProp (Previous Best) Thermodynamic Various sources Strong theoretical foundation ~1.5x higher than FastSolv Established compound classes
LightGBM (Aqueous) Gradient Boosting AqSolDB Excellent for aqueous co-solvent systems 0.851 log(S) Aqueous-organic mixtures
Implementation Workflow and Applications

The implementation of computational solubility prediction follows a systematic workflow that progresses from data preparation through model validation. The following Graphviz diagram illustrates this comprehensive protocol:

G Figure 1: Computational Solubility Prediction Workflow Start Start Solubility Prediction DataPrep Data Preparation Molecular Structure Input Start->DataPrep ModelSelect Model Selection FastSolv vs. ChemProp DataPrep->ModelSelect ParamInput Parameter Specification Solvent Type, Temperature ModelSelect->ParamInput Prediction Solubility Prediction Execution ParamInput->Prediction ResultVal Result Validation Against Known Compounds Prediction->ResultVal Applicability Applicability Domain Assessment ResultVal->Applicability FinalReport Reporting & Implementation Applicability->FinalReport

Beyond basic solubility prediction, these computational protocols enable several advanced research applications. For solvent selection in synthetic chemistry, models can identify less hazardous alternatives to traditional solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) that maintain sufficient solubilizing capacity while reducing environmental and safety concerns [2]. In pharmaceutical formulation development, predictive models facilitate the identification of optimal co-solvent systems for poorly soluble active pharmaceutical ingredients (APIs), with recent studies demonstrating successful applications for molecules such as benzaldehyde and limonene in electrocatalytic conversion systems [4]. The temperature-dependent solubility predictions offered by modern models represent a particular advantage for process optimization, allowing researchers to precisely control crystallization and precipitation events during manufacturing scale-up [2].

Experimental Determination Protocols for Solubility Measurement

Shake-Flask Method and Equilibrium Establishment

The shake-flask method remains the gold standard for experimental solubility determination despite the emergence of high-throughput alternatives, providing the most accurate measurements across the broadest range of solute types [1]. The protocol begins with solute and solvent preparation—both must be of high purity and thoroughly characterized to avoid confounding results with impurities [1]. For each determination, excess solute is added to a controlled volume of solvent in a sealed vessel, typically with a 5-10% mass excess to ensure saturation [1]. The mixture is then agitated using a temperature-controlled orbital shaker maintained at the target temperature (±0.1°C) for a sufficient duration to reach equilibrium saturation, typically 24-72 hours depending on the compound properties [1].

Following the equilibrium period, the phase separation step becomes critical for accurate measurement. The saturated solution must be effectively separated from undissolved solute without perturbing the equilibrium—this is typically achieved through temperature-controlled filtration (0.45μm or 0.22μm membranes) or centrifugation [1]. For compounds prone to precipitation during handling, on-line filtration systems that maintain temperature control throughout sample processing are recommended. The sampling time point must be validated to ensure true equilibrium has been established, which can be confirmed through consecutive measurements showing consistent solubility values [1]. For reliable results, solubility should ideally be measured at multiple temperatures, with 4°C (assessing physical stability) and 37°C (biopharmaceutical relevance) representing particularly informative data points for pharmaceutical applications [1].

Analytical Methods and Quantification Approaches

Following solution preparation and phase separation, accurate quantification of solute concentration in the saturated solution represents the most critical analytical step. High-performance liquid chromatography (HPLC) stands as the preferred method due to its ability to specifically quantify the target compound while separating it from potential impurities or degradation products [1]. Alternative approaches include UV spectroscopy for compounds with distinctive chromophores, fluorescence spectroscopy for fluorescent molecules, and gas chromatography for volatile solutes [1]. The choice of analytical method should be guided by the compound's physicochemical properties, required sensitivity, and potential interferences from the solvent matrix.

Table 2: Experimental Methods for Solubility Determination in Organic Solvents

Method Principle Detection Limit Key Advantages Limitations Common Applications
Shake-Flask (Equilibrium) Saturation and separation ~1μg/mL Most accurate, broad applicability Time-consuming, material intensive Reference method, validation
HPLC-UV Chromatographic separation with UV detection ~0.1μg/mL Specificity, sensitivity, robustness Method development required Standard for most pharmaceuticals
UV Spectroscopy Direct UV absorbance measurement ~1μg/mL Rapid, minimal sample preparation Limited specificity Preliminary screening
Fluorescence Spectroscopy Emission intensity measurement ~0.01μg/mL Extreme sensitivity Limited compound applicability Fluorescent molecules

The experimental workflow for comprehensive solubility characterization involves multiple interconnected steps, as visualized in the following Graphviz diagram:

G Figure 2: Experimental Solubility Determination Workflow Start Start Experimental Protocol SamplePrep Sample Preparation Purified solute and solvent Start->SamplePrep SatSolution Saturated Solution Preparation Excess solute + solvent SamplePrep->SatSolution Equilibration Equilibration Agitation at constant temperature (24-72h) SatSolution->Equilibration PhaseSep Phase Separation Filtration/Centrifugation Equilibration->PhaseSep Analysis Sample Analysis HPLC/UV/Spectroscopy PhaseSep->Analysis DataProc Data Processing Concentration calculation Analysis->DataProc QC Quality Control Replication and validation DataProc->QC FinalResult Solubility Determination QC->FinalResult

Data Quality Management and Validation Protocols

Data Quality Challenges and Noise Mitigation

The accuracy of both computational predictions and experimental measurements depends critically on the quality of underlying solubility data, with significant challenges arising from experimental variability and systematic biases across different sources. Recent research has demonstrated that noise in solubility data manifests in two primary forms: random analytical variability (which can be mitigated through larger dataset sizes) and biased systematic error (which cannot be overcome by data quantity alone) [3]. One particularly problematic systematic error arises from including compounds with amorphous solid residues postsolubility measurement, which introduces a consistent positive bias in measured solubility values due to the higher energy state of amorphous forms compared to their crystalline counterparts [3]. Additional variability stems from differences in experimental conditions across laboratories, including agitation methods, equilibration times, temperature control, and separation techniques [2] [3].

Effective data quality management requires implementation of rigorous quality control protocols throughout the experimental workflow. The Johnson & Johnson data processing framework exemplifies a comprehensive approach, incorporating three critical stages: (1) Filtering to remove amorphous solid forms, salt forms, and values reported with inequality symbols (> or <); (2) Extraction of intrinsic solubility using measured log D values to identify pH conditions where the molecule exists in its uncharged state; and (3) Quality verification through critical assessment of analytical variability [3]. For computational predictions, the limitations of current models primarily stem from data quality issues rather than algorithmic constraints, with research indicating that models are performing "as well as theoretically possible based on the data they're using" given current dataset limitations [2].

Quality Assurance Workflow and Validation Strategies

Implementation of a systematic quality assurance protocol is essential for generating reliable solubility data. The following Graphviz diagram illustrates an integrated quality management framework adapted from pharmaceutical industry best practices:

G Figure 3: Solubility Data Quality Assurance Workflow InputData Input Solubility Data FilterStep Data Filtering Remove amorphous forms, salts, inequalities InputData->FilterStep LogD Log D Analysis Identify intrinsic solubility pH range FilterStep->LogD SolidState Solid-State Characterization Post-solubility measurement LogD->SolidState ExpCond Experimental Conditions Audit Temperature, agitation, time SolidState->ExpCond Analytical Analytical Method Verification Specificity and accuracy confirmation ExpCond->Analytical Consensus Consensus Validation Cross-method comparison Analytical->Consensus CertifiedData Certified Solubility Value Consensus->CertifiedData

Validation of solubility data requires a multi-method consensus approach comparing results across different experimental techniques and conditions. For computational models, performance should be assessed through nested cross-validation and testing on carefully curated holdout sets that represent structurally novel compounds not present in the training data [3]. When evaluating model performance, the coefficient of determination (R²) and root mean square error (RMSE) provide complementary insights, with current state-of-the-art models achieving test R² values of approximately 0.805 for organic solubility prediction (RMSE = 0.511 log(x)) and 0.864 for aqueous solubility prediction (RMSE = 0.851 log(S)) [4]. For experimental measurements, replication across multiple laboratories using standardized protocols provides the most robust validation, though this is often impractical due to resource constraints—as an alternative, comparison with literature values for well-characterized reference compounds under identical experimental conditions offers a practical validation strategy [1] [3].

Integrated Applications in Research and Development

Pharmaceutical Development Applications

Solubility assessment protocols find their most critical applications throughout the pharmaceutical development pipeline, beginning with early compound selection where solubility predictions inform synthetic feasibility and preliminary formulation strategies. During preformulation studies, comprehensive solubility characterization including intrinsic solubility, pH-solubility profiling, and solubility in pharmaceutical solvents provides essential data for dosage form design [1]. The United States Pharmacopeia (USP) classification system offers a standardized framework for communicating solubility characteristics, categorizing compounds from "very soluble" (less than 1 part solvent required per part solute) to "practically insoluble" (10,000+ parts solvent required per part solute) [1]. These determinations guide the selection of appropriate solubilization strategies, including co-solvents (e.g., ethanol, methanol), surfactants (ionic, non-ionic, and zwitterionic), and other enabling formulations to overcome bioavailability limitations [1].

For ionizable compounds, pH-solubility profiling across the physiologically relevant range (typically pH 1-8) becomes essential for predicting in vivo performance and designing appropriate drug product compositions [1]. Equilibrium solubility measurements should be conducted at pH values where the compound exists primarily in its unionized form (intrinsic solubility) as well as at physiologically relevant pH values to simulate gastrointestinal conditions [1] [3]. The relationship between solubility, dissolution, and permeability is captured through the Biopharmaceutics Classification System (BCS), which provides a scientific framework for predicting in vivo performance and requesting biowaivers of bioequivalence studies [1]. Additionally, temperature-dependent solubility studies conducted at 4°C (assessing physical stability) and 37°C (simulating physiological conditions) provide critical data for both formulation development and understanding biopharmaceutical behavior [1].

Sustainable Chemistry and Electrophoretic Conversion Applications

Beyond pharmaceutical applications, solubility prediction and optimization protocols are enabling advances in sustainable chemistry and energy conversion technologies. Recent research has demonstrated the utility of machine learning workflows for identifying organic co-solvents that increase the concentration of hydrophobic molecules in aqueous mixtures, with particular relevance for the electrocatalytic conversion of biomass and bio-oils into sustainable fuels [4]. This application involves a two-stage prediction process: first assessing the miscibility of potential co-solvents with water, then ranking candidates based on their ability to solubilize target molecules of interest [4]. For hydrophobic molecules such as benzaldehyde and limonene—relevant for sustainable fuel production—these predictive models have successfully identified co-solvent systems that significantly enhance solubility, with experimental validation confirming prediction accuracy [4].

The selection of green solvent alternatives represents another significant application, where predictive models facilitate the identification of less hazardous replacements for traditional industrial solvents while maintaining solubilizing capacity [2]. Many conventionally useful solvents with broad solubilizing capacity are known to present environmental and safety concerns, creating regulatory pressure for substitution [2]. Computational models excel at identifying structurally dissimilar solvents with comparable solvation properties but improved environmental and toxicological profiles, supporting the pharmaceutical industry's transition toward greener chemistry principles [2]. For both sustainable chemistry and pharmaceutical applications, the integration of computational prediction with focused experimental validation creates a powerful framework for efficient solvent selection and optimization, significantly reducing development timelines and resource requirements while improving environmental sustainability [2] [4].

Conclusion and Future Perspectives

The integration of computational prediction methodologies with rigorous experimental protocols has significantly advanced the field of solubility assessment in organic solvents, delivering substantial benefits for pharmaceutical development and sustainable chemistry applications. Machine learning models such as FastSolv and ChemProp, trained on comprehensive databases like BigSolDB, now provide researchers with powerful tools for predicting solubility during early research stages when experimental data is limited [2]. Meanwhile, refined experimental protocols centered on the shake-flask method coupled with advanced analytical techniques continue to provide the gold standard for definitive solubility determination, particularly when implemented with strict attention to quality control and standardization [1] [3].

Future advances in solubility assessment will likely focus on addressing current limitations in data quality and expanding predictive capabilities to more complex multi-component systems. The development of larger, more standardized datasets generated through consistent experimental protocols will be particularly valuable for enhancing machine learning model performance, as current models are operating near the theoretical limits of their training data [2] [3]. Additionally, increased integration of solid-state characterization into solubility assessment protocols will help address systematic biases introduced by amorphous forms and polymorphic variations [3]. As these methodologies continue to evolve, they will further accelerate research and development across pharmaceutical, chemical, and energy sectors, enabling more efficient compound selection, process optimization, and formulation design while reducing environmental impact through the identification of safer solvent systems.

References

Comprehensive Analytical Method Development for Tropane Derivatives: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tropane Alkaloids and Analytical Challenges

Tropane alkaloids represent a significant class of naturally occurring nitrogen-containing compounds that have substantial pharmaceutical importance. These compounds are characterized by their distinctive 8-azabicyclo[3.2.1]octane core structure and are primarily found in plant species of the Solanaceae family, including Datura, Atropa, Hyoscyamus, and Duboisia genera. The most medicinally significant tropane alkaloids include hyoscyamine, scopolamine, and atropine (which is the racemic form of hyoscyamine), all of which function as anticholinergic agents with mydriatic, antiemetic, antispasmodic, and anesthetic properties. From a chemical perspective, the tropane skeleton provides multiple sites for structural modification, including the tertiary amine nitrogen, hydroxyl groups at positions C-3 and C-6/C-7, and various esterification possibilities with aromatic acids like tropic acid, making comprehensive analytical profiling particularly challenging.

The analytical characterization of tropane derivatives presents several significant challenges that require sophisticated methodological approaches. These challenges include:

  • The presence of positional and configurational isomers with nearly identical mass spectra but different biological activities
  • The structural similarity among naturally occurring tropane alkaloids that often differ only by a single functional group or chiral center
  • The need for sensitivity and specificity in detecting these compounds in complex biological and plant matrices
  • The thermal instability of some tropane derivatives under standard gas chromatographic conditions
  • The chiral nature of many pharmacologically active tropane alkaloids which necessitates enantioselective separation methods

Table 1: Key Tropane Alkaloids of Pharmaceutical Interest

Alkaloid Chemical Structure Primary Medical Use Natural Source
Hyoscyamine 3α-(−)-Tropoyloxy-tropane Antispasmodic, antisecretory Datura stramonium, Atropa belladonna
Scopolamine 6,7β-Epoxy-3α-tropoyloxy-tropane Antiémetic, motion sickness Datura metel, Duboisia species
Atropine (±)-Hyoscyamine Mydriatic, antidote to nerve agents Atropa belladonna
Cocaine 2β-Carbonethoxy-3β-benzoyloxytropane Local anesthetic (restricted use) Erythroxylum coca
Benztropine 3α-(Diphenylmethoxy)-1αH,5αH-tropane Antiparkinsonian, antihistaminic Synthetic derivative

Gas Chromatography-Based Methods

GC-MS Protocol for Quantitative Analysis in Biological Materials

Gas chromatography coupled with mass spectrometry (GC-MS) represents one of the most reliable techniques for the sensitive and specific determination of tropane alkaloids in biological matrices. The following protocol has been adapted from a validated method for quantifying tropane alkaloids in serum and urine samples [1].

Sample Preparation Protocol:

  • Transfer 1 mL of biological sample (serum or urine) into a 15-mL glass centrifuge tube
  • Add 100 µL of internal standard solution (atropine-d₃ at 1 µg/mL in methanol)
  • Add 2 mL of borate buffer (0.1 M, pH 9.0) and vortex mix for 30 seconds
  • Transfer the mixture to an Extrelut NT3 extraction column and allow it to stand for 15 minutes for complete adsorption
  • Elute the tropane alkaloids with 10 mL of dichloromethane into a clean glass tube
  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C
  • Derivatize the residue with 50 µL of MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) at 70°C for 30 minutes
  • Cool to room temperature and inject 1 µL into the GC-MS system

GC-MS Instrumental Parameters:

  • Column: Equity-5 capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness)
  • Injection temperature: 250°C in splitless mode
  • Carrier gas: Helium at constant flow of 1.0 mL/min
  • Oven temperature program: 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 10 min)
  • Transfer line temperature: 280°C
  • Ion source temperature: 230°C
  • Ionization mode: Electron impact (EI) at 70 eV
  • Detection: Selected ion monitoring (SIM) mode

Table 2: Characteristic Ions for Tropane Alkaloids in GC-MS Analysis

Compound Quantitation Ion (m/z) Qualifier Ions (m/z) Retention Time (min)
Atropine-d₃ (IS) 124 140, 361 12.8
Atropine 124 140, 361 12.8
Scopolamine 138 154, 103 13.2
Homatropine 142 240, 141 11.5
Tropine 139 124, 98 8.3

Method Performance Characteristics:

  • Linearity: 10-5000 ng/mL with correlation coefficient (r²) >0.998
  • Recovery: >80% for all tropane alkaloids
  • Limit of detection: 5.0 ng/mL for biological materials
  • Precision: Intra-day and inter-day RSD <10%
GC with Complementary Detection Systems

For comprehensive characterization of tropane alkaloid isomers, the combination of GC with multiple detection systems provides enhanced analytical capability. The following protocol describes the use of GC with nitrogen-phosphorus detection (NPD), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) for the identification of positional and configurational tropane alkaloid isomers [2].

Sample Introduction Techniques:

  • Split injection: 1:10 split ratio, injection volume 1 µL
  • Splitless injection: Splitless time 1 min, injection volume 1 µL
  • On-column injection: Injection volume 1 µL, initial temperature 60°C

The selection of injection technique is critical as it can influence the formation of artifacts due to the thermal instability of some tropane alkaloids. On-column injection is recommended for thermally labile compounds.

Instrumental Parameters for Complementary Detection:

  • Column: DB-5ms capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness)
  • Oven program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 15 min)
  • NPD parameters: Detector temperature 300°C, hydrogen flow 3.0 mL/min, air flow 60 mL/min
  • FTIR parameters: Light pipe temperature 280°C, transfer line temperature 280°C, spectral range 4000-600 cm⁻¹

Critical Method Considerations:

  • Electron impact mass spectra of isomeric tropane alkaloids are often virtually superimposable, making retention indices and FTIR spectra essential for correct identification
  • Retention indices should be established under both isothermal and temperature-programmed conditions for reliable peak assignment
  • Vapor phase infrared spectra provide distinct patterns for different tropane isomers, particularly for distinguishing 3α- and 3β-substituted tropanes

HPLC and LC-MS Methods

Reversed-Phase HPLC Separation

High-performance liquid chromatography (HPLC) offers distinct advantages for the analysis of thermally labile tropane alkaloids that may decompose under GC conditions. The following protocol details a robust reversed-phase method suitable for the quantification of tropane alkaloids in pharmaceutical formulations and plant extracts [3].

Mobile Phase Preparation:

  • Mobile Phase A: 20 mM ammonium acetate buffer, pH 5.0 (adjust with acetic acid)
  • Mobile Phase B: Acetonitrile
  • Prepare both mobile phases by filtering through 0.45 µm nylon membrane and degassing under vacuum with sonication for 10 minutes

Chromatographic Conditions:

  • Column: C18 column (250 × 4.6 mm, 5 µm particle size)
  • Column temperature: 35°C
  • Flow rate: 1.0 mL/min
  • Gradient program: 10% B to 40% B over 25 minutes, then to 90% B over 5 minutes
  • Detection: UV at 210 nm or DAD (200-400 nm)
  • Injection volume: 20 µL

Sample Preparation for Formulations:

  • Tablets: Crush and weigh powder equivalent to 1 mg of active, extract with 10 mL methanol by sonication for 15 minutes, filter through 0.45 µm PVDF syringe filter
  • Injections: Dilute directly with mobile phase A to appropriate concentration
  • Plant materials: Homogenize 100 mg of dried plant material with 10 mL of extraction solvent (methanol:0.1M HCl, 9:1), sonicate for 30 minutes, centrifuge at 5000 rpm for 10 minutes, filter supernatant

Method Development Considerations:

  • The acidic buffer suppresses silanol interactions that can cause peak tailing of basic tropane alkaloids
  • For scopolamine and hyoscyamine separation, an isocratic mobile phase of acetonitrile:buffer (30:70) can be employed
  • For complex plant extracts, a shallower gradient may be necessary to resolve structurally similar tropane alkaloids
LC-MS Methods for Tropane Alkaloids

Liquid chromatography-mass spectrometry (LC-MS) provides superior sensitivity and specificity for the analysis of tropane alkaloids in complex matrices. The following protocol is adapted from current applications in plant tissue cultures and biological samples [4].

LC-MS Instrumental Parameters:

  • Column: Kinetex C18 column (100 × 2.1 mm, 2.6 µm particle size)
  • Mobile phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 12 minutes, hold 3 minutes
  • Flow rate: 0.3 mL/min
  • Column temperature: 40°C
  • Injection volume: 5 µL
  • Ionization: ESI positive mode
  • Source parameters: Drying gas temperature 350°C, flow 10 L/min, nebulizer pressure 40 psi, capillary voltage 4000 V
  • Detection: Multiple reaction monitoring (MRM) for maximum sensitivity

Table 3: Optimized MRM Transitions for Common Tropane Alkaloids

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V)
Hyoscyamine 290.2 124.1, 93.1 25, 40
Scopolamine 304.2 138.1, 103.1 20, 35
Atropine 290.2 124.1, 93.1 25, 40
Tropine 142.1 98.1, 124.1 20, 15
Cuscohygrine 225.2 113.1, 140.1 20, 15

Quantitation Protocol:

  • Prepare calibration standards in the range of 1-1000 ng/mL in methanol:water (1:1)
  • Use atropine-d₃ or scopolamine-d₃ as internal standard at 50 ng/mL
  • Process samples using the same extraction procedure as for calibration standards
  • Establish calibration curves by plotting peak area ratio (analyte/IS) versus concentration
  • Apply linear regression with 1/x weighting for calibration curves

Method Validation Parameters:

  • Accuracy: 85-115% of nominal values
  • Precision: ≤15% RSD
  • Matrix effects: Evaluate by post-extraction addition method
  • Recovery: Consistent and reproducible (>70%) across the calibration range

TLC and Planar Chromatography Methods

Thin-layer chromatography (TLC) and related planar techniques provide cost-effective and flexible alternatives for screening tropane alkaloids in plant materials and pharmaceutical formulations. The following protocol compares conventional TLC with advanced micro-TLC techniques for the analysis of tropane alkaloids from Datura inoxia Mill. extract [5].

Standard Solution and Sample Preparation:

  • Prepare standard solutions of atropine, scopolamine, and homatropine at 1 mg/mL in methanol
  • For plant materials: homogenize 1 g of dried plant material with 10 mL of extraction solvent (methanol:acetic acid:ammonia - 50:45:5), sonicate for 30 minutes, and filter
  • For formulations: extract tablets or tinctures with the same solvent system and filter

Conventional TLC Protocol:

  • Stationary phase: TLC silica gel 60 F₂₄ plates (20 × 10 cm)
  • Application: Apply samples as bands 1 cm from bottom, 1.5 cm apart
  • Mobile phase: Methanol:acetic acid:ammonia (50:45:5, v/v/v)
  • Development: In saturated twin-trough chamber, development distance 8 cm
  • Detection: Dragendorff's reagent followed by sodium nitrite solution
  • Documentation: Under UV light at 254 nm and 365 nm before derivatization

Micro-TLC Techniques:

  • HPTLC: Silica gel 60 HPTLC plates (10 × 10 cm), development distance 4 cm
  • UTLC: Monolithic UTLC plates (5 × 5 cm), development distance 3 cm
  • OPLC: Overpressured layer chromatography with external pressure (25 bar)
  • ETLC: Electro-thin-layer chromatography with applied voltage (2.5 kV)

Comparative Performance of Planar Techniques:

Table 4: Comparison of Separation Efficiency for Different Planar Chromatographic Methods

Technique Development Distance Development Time Theoretical Plates Resolution (Atropine/Scopolamine)
TLC (8 cm) 8 cm 45 min 2450 2.5
TLC (4 cm) 4 cm 20 min 1850 1.8
HPTLC 4 cm 15 min 3200 3.2
UTLC 3 cm 10 min 4100 4.1
OPLC 4 cm 12 min 3800 3.5
ETLC 3 cm 8 min 5200 5.2

Critical Observations:

  • Sample application amount must be reduced for HPTLC compared to conventional TLC to avoid overloading
  • UTLC provides superior efficiency but requires specialized plates
  • ETLC offers the highest efficiency but requires custom instrumentation
  • The choice of technique depends on the required resolution, available equipment, and analysis time constraints

Method Validation and Regulatory Considerations

The validation of analytical methods for tropane alkaloids should follow established regulatory guidelines such as ICH Q2(R2) to ensure reliability, reproducibility, and suitability for intended applications [6]. The following protocol outlines the key validation parameters and acceptance criteria for tropane alkaloid methods.

Specificity and Selectivity:

  • Demonstrate baseline separation of all target tropane alkaloids from potential interferents
  • For chromatographic methods, resolution factor should be ≥1.5 between critical pairs
  • Use photodiode array detection to establish peak purity (purity angle < purity threshold)
  • For MS detection, monitor multiple MRM transitions and establish ion ratio consistency

Linearity and Range:

  • Prepare calibration standards at a minimum of 6 concentration levels across the expected range
  • Analyze each concentration in triplicate
  • Apply least-squares linear regression and report correlation coefficient (r²), slope, and intercept
  • Acceptance criterion: r² ≥ 0.995, back-calculated concentrations within ±15% of nominal values

Accuracy and Precision:

  • Accuracy: Evaluate using quality control samples at three concentrations (low, medium, high) with n=6 replicates at each level
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst)
  • Acceptance criteria: Accuracy within ±15% of nominal values, precision ≤15% RSD

Sensitivity Determination:

  • Limit of Detection (LOD): Signal-to-noise ratio ≥ 3:1
  • Limit of Quantification (LOQ): Signal-to-noise ratio ≥ 10:1, with accuracy and precision meeting acceptance criteria at this level

Robustness and System Suitability:

  • Deliberately vary method parameters (column temperature, mobile phase composition, flow rate) within small ranges
  • Establish system suitability criteria (retention time, resolution, tailing factor, theoretical plates) to be met before each analytical run

The following workflow diagram illustrates the systematic approach to analytical method development and validation for tropane derivatives:

G Start Define Analytical Requirements SamplePrep Sample Preparation • Biological matrices: Extrelut column extraction • Plant materials: Solvent extraction with sonication • Formulations: Direct dilution or extraction Start->SamplePrep MethodSelect Select Analytical Technique SamplePrep->MethodSelect GC GC-based Methods • For volatile/thermostable analytes • Preferred for isomer separation MethodSelect->GC Complex matrices HPLC HPLC-based Methods • For thermolabile compounds • Better for polar metabolites MethodSelect->HPLC Thermolabile compounds TLC TLC Methods • Rapid screening • Minimal equipment requirements MethodSelect->TLC Rapid screening Validation Method Validation • Specificity/SELECTIVITY • Linearity and range • Accuracy and precision • LOD/LOQ • Robustness GC->Validation HPLC->Validation TLC->Validation Application Routine Application • System suitability tests • Quality control samples • Ongoing verification Validation->Application

Conclusion

The analytical method development for tropane derivatives requires careful consideration of the specific analytical question, sample matrix, and required sensitivity. GC-MS provides robust quantitative analysis for biological samples with excellent sensitivity and specificity when combined with proper sample preparation and derivatization. LC-MS approaches offer advantages for thermolabile compounds and are particularly suited for complex plant extracts and metabolic studies. For rapid screening and cost-effective analysis, planar chromatographic techniques continue to provide valuable alternatives, with modern micro-TLC methods offering efficiency comparable to column techniques.

References

Comprehensive Application Notes and Protocols: Scaling Up Synthesis of Complex Azabicyclic Compounds for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azabicyclic Compounds and Scale-Up Challenges

Azabicyclic compounds represent a structurally diverse class of bicyclic organic molecules containing at least one nitrogen atom in the ring system. These scaffolds serve as privileged structural motifs in pharmaceutical chemistry due to their three-dimensional rigidity and ability to mimic pharmacophoric groups in biologically active molecules. The significance of azabicyclic frameworks is evident from their presence in commercial drugs and candidate compounds targeting various therapeutic areas, including kinase inhibition for autoimmune diseases [1] and antibacterial agents [2]. Additionally, these structures find applications in agrochemical development, as demonstrated by novel azabicyclic (thio)amide compounds with fungicidal activity [3].

Despite their therapeutic potential, the complex synthesis of azabicyclic compounds presents substantial challenges during scale-up. These challenges include:

  • Stereochemical complexity: Creating multiple contiguous stereocenters with high fidelity
  • Reaction efficiency: Achieving high yields while maintaining selectivity
  • Purification difficulties: Separating complex mixtures of stereoisomers
  • Thermal sensitivity: Managing exothermic reactions at larger scales
  • Catalyst optimization: Balancing cost and performance in catalytic systems

This document provides detailed application notes and experimental protocols to address these challenges, enabling the successful scale-up of azabicyclic compound synthesis for drug development and other applications.

Strategic Approaches to Azabicyclic Scaffold Construction

Computational Design and Reaction Optimization

Modern computational chemistry provides powerful tools for predicting reaction outcomes and optimizing synthetic routes before experimental implementation. The application of density functional theory (DFT) calculations and Fukui function analysis enables researchers to evaluate the reactivity of different fluoro-aryl borane catalysts and predict their performance in azabicyclic scaffold construction [4]. The activation strain model offers quantitative assessment of contributions from interactions and deformations along the reaction coordinate, providing insights for transition state optimization [4].

Transition state theory (TST) serves as the cornerstone for understanding reaction kinetics and designing efficient synthetic routes. While conventional TST provides a foundational framework, advanced implementations like variational TST (VTST) and semiclassical TST (SCTST) offer improved accuracy by accounting for quantum effects such as vibrational zero-point energy and tunneling through potential energy barriers [5]. These computational approaches allow researchers to:

  • Identify rate-determining steps in complex reaction sequences
  • Predict the effect of electron-withdrawing groups on reaction kinetics
  • Optimize catalyst structures for improved selectivity and efficiency
  • Reduce experimental screening through in silico reaction evaluation
Transannular Ring Contraction Strategies

Transannular ring contraction represents an efficient strategy for constructing complex azabicyclic scaffolds from medium-sized cyclic precursors. This approach utilizes N-protected nucleophiles that undergo activation at an electrophilic site, triggering simultaneous deprotection and transannular cyclization [6]. The strategy offers significant advantages for scale-up, including:

  • Convergent synthesis: Reduction in total step count compared to linear sequences
  • Atom economy: Minimization of wasteful protecting group manipulations
  • Stereochemical control: Preservation of chiral integrity through concerted mechanisms
  • Tandem reactions: Combination of multiple transformations in a single operation

The methodology has been successfully applied to assemble azabicyclic structures ranging from small molecules to complex molecular architectures [6], demonstrating its versatility across different scaffold types and complexity levels.

Inverse Hydride Shuttle Catalysis

The inverse hydride shuttle catalysis approach enables the asymmetric synthesis of azabicyclic frameworks with contiguous stereocenters without requiring external chiral sources. This remarkable feat is achieved through the use of carefully designed achiral organocatalysts and fluoro-aryl boranes that work in concert to control stereochemistry [4]. Recent computational investigations have revealed the mechanistic intricacies of this process, providing insights into:

  • The role of electron-withdrawing groups in stereochemical induction
  • Catalyst-substrate interactions that govern enantioselectivity
  • Energy landscapes of competing reaction pathways
  • Strategies for minimizing competing side reactions

This method represents a significant advancement in sustainable stereoselective synthesis by eliminating the need for chiral auxiliaries or resolution steps, which are often costly and inefficient on large scale.

Experimental Protocols

Protocol 1: Inverse Hydride Shuttle Catalysis for Azabicyclic Scaffolds with Contiguous Stereocenters
3.1.1 Materials and Equipment
  • Substrate: N-protected cyclic amine precursor (1.0 equiv.)
  • Catalyst System: Achiral organocatalyst (5-10 mol%) and fluoro-aryl borane (5-10 mol%)
  • Solvent: Anhydrous dichloromethane or toluene
  • Reaction Setup: Flame-dried glassware under inert atmosphere
  • Monitoring: TLC and HPLC for reaction progress and stereoselectivity
3.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge a flame-dried round-bottom flask with the N-protected cyclic amine substrate (1.0 equiv.) under nitrogen atmosphere.

  • Catalyst Addition: Add the achiral organocatalyst (0.05-0.10 equiv.) and fluoro-aryl borane catalyst (0.05-0.10 equiv.) as solid powders or solutions in anhydrous solvent.

  • Solvent Addition: Introduce anhydrous solvent (0.1-0.2 M concentration relative to substrate) via syringe, ensuring complete dissolution of solids.

  • Reaction Initiation: Stir the reaction mixture at the specified temperature (typically -20°C to 25°C), monitoring by TLC or HPLC.

  • Reaction Monitoring: Sample the reaction periodically to assess conversion and stereoselectivity. Typical reaction times range from 4-24 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution, then extract with ethyl acetate (3 × 20 mL per 100 mL reaction volume).

  • Purification: Concentrate the combined organic layers under reduced pressure and purify by flash chromatography or recrystallization.

3.1.3 Key Optimization Parameters

Table 1: Optimization Parameters for Inverse Hydride Shuttle Catalysis

Parameter Screening Range Optimal Conditions Impact on Yield/Selectivity
Catalyst loading 1-15 mol% 5-10 mol% Higher loading increases rate but may promote side reactions
Solvent DCM, toluene, THF, MeCN Dichloromethane Polarity affects reaction rate and stereoselectivity
Temperature -40°C to 40°C -20°C to 25°C Lower temperatures improve stereoselectivity but slow kinetics
Concentration 0.05-0.5 M 0.1-0.2 M Dilute conditions minimize oligomerization
Additives Molecular sieves, base None typically required Can help with moisture-sensitive catalysts
Protocol 2: Transannular Ring Contraction for Azabicyclic Framework Construction
3.2.1 Materials and Reagents
  • Starting Material: Medium-sized cyclic N-protected amine (8-10 membered rings)
  • Activating Agent: Electrophilic activator (e.g., Lewis acid, alkylating agent)
  • Solvent System: Appropriate for the activation method (often polar aprotic solvents)
  • Workup Materials: Aqueous quench solutions, extraction solvents
3.2.2 Detailed Procedure
  • Substrate Preparation: Dissolve the cyclic N-protected amine (1.0 equiv.) in the appropriate solvent (0.05-0.1 M) under inert atmosphere.

  • Activation: Add the electrophilic activator (1.0-1.5 equiv.) dropwise or portion-wise at the recommended temperature.

  • Cyclization: Allow the reaction to proceed with stirring, typically for 1-12 hours, until complete consumption of starting material is observed.

  • In Situ Deprotection: The activated protecting group fragments spontaneously, inducing the transannular ring contraction.

  • Reaction Quenching: Carefully quench the reaction with appropriate aqueous solution (e.g., saturated NaHCO₃ for acid conditions, dilute HCl for basic conditions).

  • Product Isolation: Extract the product with suitable organic solvent, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude azabicyclic product by column chromatography or recrystallization.

3.2.3 Scale-Up Considerations
  • Thermal Management: The ring contraction may be exothermic; implement controlled addition and cooling on scale
  • Concentration Effects: Optimize dilution to favor intramolecular cyclization over intermolecular side reactions
  • Protecting Group Selection: Choose protecting groups that balance stability with clean fragmentation properties
Protocol 3: Conformationally Restricted Azabicyclic Diamine Synthesis
3.3.1 Experimental Setup
  • Starting Materials: Flexible diamine precursors (e.g., 1,3-diaminopropane derivatives)
  • Ring-Forming Reagents: Dicarbonyl compounds or other bridging agents
  • Solvent: Methanol, ethanol, or acetonitrile for condensation reactions
  • Equipment: Standard synthetic glassware with reflux capability
3.3.2 Synthetic Procedure
  • Reaction Initiation: Dissolve the diamine precursor (1.0 equiv.) in suitable solvent (0.1-0.5 M).

  • Bridge Formation: Slowly add the bridging reagent (1.0-1.2 equiv.) as a solid or solution, with stirring.

  • Cyclization: Heat the reaction mixture to reflux (or appropriate temperature) for 4-48 hours until cyclization is complete.

  • Monitoring: Follow reaction progress by TLC, NMR, or LC-MS.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the [3.2.2]- or [3.2.1]-azabicyclic product by chromatography or crystallization.

3.3.3 Conformational Analysis
  • Computational Assessment: Perform molecular mechanics and DFT calculations to evaluate low-energy conformers
  • Structural Comparison: Compare bond lengths and angles with flexible diamine precursors to ensure bioisosteric properties
  • Overlap Analysis: Verify that the restricted scaffold can access biologically relevant conformations of the flexible counterpart

Analytical Characterization and Quality Control

Structural Verification Techniques

Comprehensive characterization of azabicyclic compounds is essential for confirming structural identity and assessing purity. The following analytical techniques provide complementary information:

  • NMR Spectroscopy: 1D ((^1)H, (^{13})C) and 2D (COSY, NOESY, HSQC, HMBC) experiments to establish connectivity and relative stereochemistry
  • Mass Spectrometry: High-resolution MS for molecular formula confirmation, LC-MS for purity assessment
  • X-ray Crystallography: Definitive proof of structure and absolute stereochemistry when suitable crystals are obtained
  • IR Spectroscopy: Functional group identification and monitoring of reaction progress
  • Chromatographic Methods: HPLC, UPLC with various detection methods for purity assessment and separation of stereoisomers
Stereochemical Analysis Methods

The complex stereochemistry of azabicyclic compounds requires specialized analytical approaches:

  • Chiral HPLC/UPLC: Direct separation of enantiomers using chiral stationary phases
  • Circular Dichroism (CD): Assessment of absolute configuration through Cotton effects
  • Optical Rotation: Standard method for characterizing chiral compounds
  • NOE Experiments: Through-space interactions to determine relative stereochemistry

Table 2: Analytical Methods for Azabicyclic Compound Characterization

Analytical Method Key Applications Limitations Scale-Up Relevance
NMR Spectroscopy Structural elucidation, stereochemistry, purity Limited sensitivity for minor impurities Essential for identity testing and specification setting
Chiral HPLC Enantiomeric excess determination, separation Method development can be time-consuming Critical for quality control of chiral compounds
X-ray Crystallography Absolute configuration, solid-state structure Requires single crystal of adequate quality Reference method for structural confirmation
LC-MS Purity assessment, identity confirmation Matrix effects may influence quantification Primary method for in-process controls and release testing

Scale-Up Considerations and Process Optimization

Safety and Regulatory Aspects

Scale-up of azabicyclic compound synthesis requires careful attention to safety and regulatory requirements:

  • Thermal Hazard Assessment: Evaluate exothermic reactions using calorimetry (RC1, DSC) to define safe operating windows
  • Reagent Selection: Prefer reagents with favorable safety profiles and minimal toxicity concerns
  • Genotoxic Impurity Control: Assess potential genotoxic impurities and implement appropriate control strategies
  • Environmental Impact: Consider green chemistry principles to minimize waste and hazardous materials
Process Economics and Efficiency

Optimizing the economic viability of azabicyclic compound synthesis is crucial for successful technology transfer:

  • Catalyst Recycling: Develop methods to recover and reuse expensive catalysts
  • Solvent Selection: Choose solvents that balance performance, cost, and environmental impact
  • Telescoping: Combine multiple steps without isolation to improve overall yield and efficiency
  • Throughput Optimization: Maximize productivity through concentration increases and cycle time reduction

The following workflow diagram illustrates the strategic approach to scaling up azabicyclic compound synthesis:

G Route Scouting\n(Lab Scale) Route Scouting (Lab Scale) Process Optimization\n(DOE Studies) Process Optimization (DOE Studies) Route Scouting\n(Lab Scale)->Process Optimization\n(DOE Studies) Safety Assessment\n(Calorimetry) Safety Assessment (Calorimetry) Process Optimization\n(DOE Studies)->Safety Assessment\n(Calorimetry) Pilot Plant\n(Kilogram Scale) Pilot Plant (Kilogram Scale) Safety Assessment\n(Calorimetry)->Pilot Plant\n(Kilogram Scale) Technology Transfer\n(Manufacturing) Technology Transfer (Manufacturing) Pilot Plant\n(Kilogram Scale)->Technology Transfer\n(Manufacturing) Commercial Production Commercial Production Technology Transfer\n(Manufacturing)->Commercial Production Computational Modeling Computational Modeling Computational Modeling->Route Scouting\n(Lab Scale) Analytical Development Analytical Development Analytical Development->Process Optimization\n(DOE Studies) Quality by Design Quality by Design Quality by Design->Pilot Plant\n(Kilogram Scale) Regulatory Strategy Regulatory Strategy Regulatory Strategy->Technology Transfer\n(Manufacturing) Final Product\nSpecification Final Product Specification Final Product\nSpecification->Commercial Production

Diagram 1: Scale-up workflow for azabicyclic compounds

Purification Strategies for Large Scale

Effective purification becomes increasingly challenging as reaction scale increases:

  • Crystallization Optimization: Develop reproducible crystallization procedures with high recovery
  • Chromatography Alternatives: Replace column chromatography with distillation, extraction, or crystallization when possible
  • Impurity Tracking: Identify and monitor key impurities throughout development to establish control strategies
  • Polymorph Control: Investigate solid-form landscape to ensure consistent physical properties

Applications in Drug Development and Agrochemicals

Pharmaceutical Applications

Azabicyclic compounds have demonstrated significant value in pharmaceutical development across multiple therapeutic areas:

  • Kinase Inhibition: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines function as dual TYK2/JAK1 inhibitors for autoimmune diseases such as rheumatoid arthritis and psoriasis [1]. Structure-based drug design enabled optimization of potency, selectivity, and ADME properties, resulting in advanced candidates with demonstrated oral activity in rat arthritis models.

  • Antibacterial Agents: Azabicyclic compounds with specific substitution patterns exhibit potent activity against pathogenic bacteria, addressing the growing need for antibiotics with novel mechanisms of action [2].

  • Conformationally Restricted Diamines: [3.2.2]- and [3.2.1]-azabicyclic diamine scaffolds serve as rigid analogs of flexible 1,3-diaminopropane, enabling exploration of structure-activity relationships and enhancement of target selectivity [7].

Agrochemical Applications

The bioactivity of azabicyclic compounds extends to agricultural applications:

  • Fungicidal Activity: Novel azabicyclic (thio)amide compounds demonstrate efficacy against phytopathogenic fungi, offering advantages including broad-spectrum activity, low toxicity, and reduced application rates [3]. These compounds address the ongoing need for crop protection agents with novel mechanisms to combat resistance development.

The following diagram illustrates the structure-activity relationship considerations for azabicyclic compounds in these applications:

G Azabicyclic Core\nStructure Azabicyclic Core Structure Pharmaceutical\nApplications Pharmaceutical Applications Azabicyclic Core\nStructure->Pharmaceutical\nApplications Agrochemical\nApplications Agrochemical Applications Azabicyclic Core\nStructure->Agrochemical\nApplications Pharmaceutical Applications Pharmaceutical Applications TYK2/JAK1 Inhibition TYK2/JAK1 Inhibition Pharmaceutical Applications->TYK2/JAK1 Inhibition Antibacterial Activity Antibacterial Activity Pharmaceutical Applications->Antibacterial Activity Kinase Selectivity Kinase Selectivity Pharmaceutical Applications->Kinase Selectivity Agrochemical Applications Agrochemical Applications Fungicidal Activity Fungicidal Activity Agrochemical Applications->Fungicidal Activity Disease Control Disease Control Agrochemical Applications->Disease Control Resistance Management Resistance Management Agrochemical Applications->Resistance Management Structural Features Structural Features Structural Features->Azabicyclic Core\nStructure Stereochemical\nConfiguration Stereochemical Configuration Stereochemical\nConfiguration->Azabicyclic Core\nStructure Substitution Pattern Substitution Pattern Substitution Pattern->Azabicyclic Core\nStructure Rigid Scaffold Rigid Scaffold Rigid Scaffold->Structural Features Ring Size Ring Size Ring Size->Structural Features Nitrogen Position Nitrogen Position Nitrogen Position->Structural Features

Diagram 2: Structure-activity relationship for azabicyclic compounds

Conclusion and Future Perspectives

The scalable synthesis of azabicyclic compounds continues to evolve with advancements in catalytic methods, computational prediction, and process understanding. The protocols described in this document provide practical guidance for implementing key synthetic methodologies with emphasis on scale-up considerations. Future developments in this field will likely focus on:

  • Continuous Processing: Development of flow chemistry approaches for hazardous or difficult transformations
  • Biocatalytic Routes: Application of engineered enzymes for stereoselective azabicycle synthesis
  • AI-Assisted Optimization: Machine learning algorithms for reaction prediction and optimization
  • Sustainable Chemistry: Greener alternatives to traditional solvents and reagents
  • Modular Approaches: Platform technologies for rapid generation of azabicyclic libraries

As these methodologies mature, they will further enhance access to complex azabicyclic scaffolds, accelerating the discovery and development of new bioactive compounds across pharmaceutical and agrochemical applications.

References

improving yield in tropane derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Yield Optimization

The following table summarizes two modern synthetic approaches for constructing the tropane skeleton, along with common challenges and solutions for improving yield.

Synthesis Method Key Feature Reported Yield Common Yield-Limiting Issues Troubleshooting & Optimization Strategies

| Radical [3+3]-Annulation [1] [2] | Visible-light photoredox catalysis; direct route to N-arylated tropanes. | Good yields (e.g., 77% for a model reaction) [2] | • Formation of mono-allylated (2a) or bis-allylated (4a, 5a) side products. • Poor regioselectivity. • Further oxidation of the bicyclic product [2]. | • Stoichiometry: Optimize equivalents of the allylic radical trap (e.g., 1.4 equiv.) and base (e.g., 1.2 equiv. CsOAc) [2]. • Catalyst: Screen photoredox catalysts (e.g., Ir-A or Ir-B) [2]. • Selectivity: Success relies on fast 6-endo-cyclization outcompeting intermolecular side reactions [2]. | | Pd-Catalyzed Carboamination [3] | Intramolecular alkene difunctionalization; builds benzo-fused tropanes enantioselectively. | Good to excellent yields (e.g., 73%-82%) [3] | • Incomplete conversion of starting material. • Low catalyst activity with suboptimal ligands. • Substrate decomposition, especially with non-cyclic alkenyl halides [3]. | • Ligand Selection: Use bulky, electron-rich monodentate phosphines (e.g., PCy₃·HBF₄). Avoid bidentate ligands like dppf [3]. • Temperature: For challenging substrates, increase temperature (e.g., to 125°C) and use ligands like PPh₂Cy [3]. |

Detailed Experimental Protocols

Here are detailed procedures for the two synthesis methods to guide your experimentation.

Protocol 1: Radical [3+3]-Annulation for N-Arylated Tropanes [2]

This method provides a mild and direct path to N-arylated tropane skeletons using photoredox catalysis.

  • Reaction Setup: In a flame-dried vial, combine the cyclic tertiary N-arylamine (e.g., N-phenylpyrrolidine 1a, 1.0 equiv) and the allylic radical trap, ethyl 2-(acetoxymethyl)acrylate (1.4 equiv). Add CsOAc (1.2 equiv) and the photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆). Add degassed 1,2-dichloroethane (DCE) as the solvent.
  • Reaction Conditions: Irradiate the reaction mixture with 390 nm LEDs at room temperature for the specified time. Monitor the reaction by TLC or LC-MS.
  • Work-up and Isolation: After completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired tropane derivative.
Protocol 2: Pd-Catalyzed Carboamination for Benzo-Fused Tropanes [3]

This method is excellent for synthesizing enantiopure, benzo-fused tropane scaffolds.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the enantiopure N-aryl-γ-aminoalkene substrate 4 (1.0 equiv), Pd₂(dba)₃ (2 mol %), and the ligand PCy₃·HBF₄ (8 mol %). Add dry toluene (0.1 M concentration relative to substrate).
  • Reaction Initiation: Add NaOtBu (1.5 equiv) to the reaction mixture. Heat the mixture to 95°C and stir for 10-14 hours.
  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄ or MgSO₄, and concentrate. Purify the crude material by flash column chromatography to obtain the pure tropane product.

Experimental Workflow Diagrams

The diagrams below visualize the logical steps and decision points for each synthesis method.

Workflow for Radical [3+3]-Annulation

RadicalAnnulationWorkflow Start Start: Set Up Radical Annulation Step1 Combine Amine, Trap, CsOAc, Catalyst in DCE Start->Step1 Step2 Degas and Irradiate with 390 nm LEDs Step1->Step2 Decision1 Low Yield? Step2->Decision1 Step3 Analyze for Side Products (mono- or bis-allylated) Decision1->Step3 Yes Step5 Reaction Complete Decision1->Step5 No Step4 Optimize: Adjust Trap/Base Equivalents or Change Catalyst Step3->Step4 Repeat Reaction Step4->Step2 Repeat Reaction End Purify via Column Chromatography Step5->End

Workflow for Pd-Catalyzed Carboamination

PdCatalyzedWorkflow Start Start: Set Up Pd-Catalysis Step1 Charge Flask with Substrate, Pd₂(dba)₃, Ligand (PCy₃·HBF₄), Toluene Start->Step1 Step2 Add NaOtBu Base under N₂ Step1->Step2 Step3 Heat to 95°C for 10-14h Step2->Step3 Decision1 Low Conversion? Step3->Decision1 Step4 Troubleshoot Low Conversion Decision1->Step4 Yes Step5 Reaction Complete Decision1->Step5 No Opt1 • Check ligand (use monodentate) • Increase temp to 125°C • Try ligand PPh₂Cy Step4->Opt1 Opt1->Step2 Repeat with new conditions End Purify via Column Chromatography Step5->End

Professional Formulation Tips

Beyond the specific methods above, consider these general principles for optimizing tropane synthesis:

  • Monitor Reaction Progress Closely: Use techniques like TLC, LC-MS, or in-situ IR to track reaction progression and the formation of intermediates or side products. This is crucial for identifying the optimal reaction time and troubleshooting yield issues [2].
  • Prioritize Ligand Selection in Pd-Catalysis: The choice of phosphine ligand is critical in the Pd-catalyzed carboamination reaction. Bulky, electron-rich monodentate ligands like PCy₃ or S-Phos are often necessary for high conversion and yield [3].
  • Understand the Biosynthetic Pathway: Familiarity with the natural biosynthetic pathway of tropane alkaloids can inspire biomimetic synthetic strategies. The classical Robinson synthesis is itself a biomimetic ionic [3+3]-annulation, and the newer photoredox method is a radical analogue of this approach [1] [4] [2].

References

solubility challenges with Methyl 3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Formulation Troubleshooting Guide

This FAQ addresses the most common issues you might encounter with this compound.

FAQ 1: What are the likely causes of poor solubility for this compound?

The solubility challenges are primarily rooted in the compound's intrinsic physicochemical properties. [1]

  • High Lipophilicity: The 3,4-dichlorophenyl group and the bicyclic structure contribute to a high calculated LogP (cLogP), a key indicator of lipophilicity. Compounds with a cLogP > 2.5 are increasingly prone to poor aqueous solubility. [1]
  • Molecular Rigidity and Aromaticity: The fused ring systems and aromatic rings increase the molecule's planarity and rigidity. This often leads to high crystal lattice energy, making it energetically costly for the molecule to dissolve. The Solubility Forecast Index (SFI = cLogDpH 7.4 + number of aromatic rings) suggests that each aromatic ring can be as detrimental to solubility as an extra unit of cLogP. [1]
  • Solid-State Form: The compound may exist in different solid forms (polymorphs, solvates, etc.), each with its own solubility profile. The inability to predict the most stable polymorph makes solubility prediction difficult. [1]

FAQ 2: Which solubility enhancement techniques are most suitable?

Given its properties, techniques that disrupt the crystal lattice or create high-energy amorphous forms are most promising. The table below summarizes key options.

Technique Mechanism of Action Key Advantages Reported Solubility Increase (Fold) Suitable for BCS Class
Deep Eutectic Solvents (DES) [2] Hydrogen bonding with API disrupts crystal lattice, liquid form avoids dissolution step. Biocompatible components, potential for topical & oral delivery, significant solubility jumps. Itraconazole: 6,700 to 53,600; Piroxicam: 430 [2] Class II & IV
Microwave-Assisted Solid Dispersions [3] Creates amorphous drug dispersed in polymer via rapid, uniform heating. Rapid processing, low risk of degradation, no solvent residues, enhances dissolution rate. Varies by drug-polymer system [3] Class II
Nanosuspension [4] Reduces particle size to sub-micron, increasing surface area and saturation solubility. Increases dissolution rate & saturation solubility, applicable to high-dose drugs. Varies by drug and stabilizer [4] Class II & IV
pH Adjustment [4] Modifies ionization state of the API to increase its solubility in aqueous media. Simple, cost-effective, leverages in-situ salt formation. Highly dependent on drug's pKa [4] Ionizable compounds
Salt Formation [5] Forms a salt with an acid or base to improve solubility and dissolution. Can significantly improve solubility and physical stability. Dependent on counterion [5] Ionizable compounds

FAQ 3: How do we stabilize a formulation of this compound?

Stability is critical, especially for high-energy forms like solid dispersions or nanosuspensions. Stability studies must be conducted following ICH guidelines. [6]

  • Stressing Testing: Expose the formulation to high temperature (e.g., 60°C), high humidity (e.g., 90% ± 5% RH), and intense light to identify degradation pathways and products. [6]
  • Accelerated Testing: Store three batches of the final packaged formulation at 40°C ± 2°C / 75% ± 5% RH for six months. This provides data to support the proposed shelf life. [6]
  • Long-Term Testing: Store the product under the proposed storage conditions (e.g., 25°C ± 2°C / 60% ± 5% RH) for the duration of the intended shelf life. [6]

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for two of the most promising techniques identified.

Protocol 1: Formulating with Deep Eutectic Solvents (DES)

This method is based on a study that showed remarkable solubility enhancement for poorly soluble drugs like itraconazole. [2]

Workflow: DES Preparation and Solubilization

Start Start DES Preparation A Select DES Components Start->A B Mix HBD and QAS at Eutectic Ratio A->B C Heat at 80°C with stirring until clear liquid forms B->C D Cool to Room Temperature C->D E Add Drug to DES D->E F Stir/Vortex until dissolved E->F G Confirm Solubility (e.g., HPLC, UV-Vis) F->G End DES-Drug Solution Ready G->End

Materials:

  • Hydrogen Bond Donor (HBD): Glycolic acid, Oxalic acid, Urea.
  • Quaternary Ammonium Salt (QAS): Choline chloride.
  • API: Your compound.

Procedure:

  • DES Synthesis: Combine Choline chloride and Glycolic acid at a molar ratio of 1:1 to 1:4 in a vial. Heat the mixture at 80°C with continuous stirring until a clear, homogeneous liquid is formed. Allow it to cool to room temperature. [2]
  • Ternary DES (Optional): For even greater solubility enhancement, a ternary DES can be prepared. Use Choline chloride, Glycolic acid, and Oxalic acid at a molar ratio of 1:1.6:0.4, following the same heating and stirring procedure. [2]
  • Solubility Study: Add an excess of your compound to 1 mL of the prepared DES in a sealed vial.
  • Equilibration: Agitate the mixture using a vortex mixer or orbital shaker for 24-48 hours at room temperature to reach saturation.
  • Analysis: Centrifuge the sample to separate undissolved API. Dilute the supernatant appropriately with a suitable solvent (e.g., methanol) and analyze the drug concentration using HPLC or UV-Vis spectroscopy. [2]
Protocol 2: Preparing a Solid Dispersion via Microwave Irradiation

This is a modern, efficient alternative to traditional hot-melt methods. [3]

Workflow: Microwave-Assisted Solid Dispersion

Start Start Microwave Solid Dispersion A Physically Mix Drug and Hydrophilic Polymer Start->A B Transfer Mixture to Microwave-Safe Vessel A->B C Irradiate in Microwave (Controlled Time/Power) B->C D Mixture Melts to Form a Melt C->D E Cool Rapidly to Room Temperature D->E F Solid Mass is Crushed and Sieved E->F G Collect Amorphous Solid Dispersion F->G End Proceed to Dissolution Testing G->End

Materials:

  • API: Your compound.
  • Polymer Carrier: PVP K30, Poloxamer 407, PEG 6000, Soluplus.
  • Equipment: Domestic or scientific microwave oven.

Procedure:

  • Physical Mixture: Accurately weigh the drug and polymer at a predetermined ratio (e.g., 1:1 to 1:5 w/w). Blend them thoroughly using a mortar and pestle to form a homogeneous physical mixture. [3]
  • Microwave Processing: Transfer the mixture to a microwave-safe beaker or dish. Irradiate the mixture using short, controlled bursts (e.g., 30-60 seconds at 300-500W) to prevent thermal degradation. The goal is to achieve a clear, molten state. [3]
  • Solidification: Immediately after melting, remove the melt and allow it to cool rapidly at room temperature or in a desiccator. This rapid cooling promotes the formation of an amorphous solid dispersion, trapping the drug in the polymer matrix. [3]
  • Milling and Sieving: Crush the resulting solid mass and pass it through a sieve (e.g., mesh #80) to obtain a powder of uniform particle size.
  • Characterization: Analyze the solid dispersion using DSC and PXRD to confirm the conversion of the drug to an amorphous state. Perform in-vitro dissolution studies to evaluate the enhancement in dissolution rate. [3]

Industry Context & Strategic Insights

  • The Formulation Outsourcing Trend: The global formulation development outsourcing market is projected to grow significantly, reaching USD 50-66 billion by 2032-2033, with a CAGR of over 7%. [7] [8] This indicates that even large pharmaceutical companies frequently leverage the specialized expertise of CDMOs (Contract Development and Manufacturing Organizations) to solve complex problems like the one you are facing.
  • Oncology as a Driver: Oncology is the leading therapeutic area in this outsourcing market. [8] If your compound has neurological targets, note that the neurology segment is also a rapidly growing area of application. [7]

References

purification methods for complex azabicyclic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Core Purification Methods: A Technical Overview

For researchers purifying complex azabicyclic compounds, the choice of method depends on the compound's physical state (solid or liquid) and properties like thermal stability. The table below summarizes the primary techniques.

Method Principle Key Applications / Notes
Crystallization [1] [2] Differential solubility in a solvent at high vs. low temperatures [3]. Purification of solids. Effective when significant solubility difference exists between the compound and impurities [1].
Sublimation [3] [2] Direct transition from solid to vapor phase, bypassing the liquid state. Ideal for volatile solids stable at high temperatures (e.g., naphthalene, camphor) [1].
Distillation [3] [1] Separation based on differences in boiling points. Purification of liquids [1]. Several types exist for different scenarios (see below).
Chromatography [3] [2] Separation based on differential adsorption/partition between stationary and mobile phases. Versatile for both analysis and purification. Includes TLC, Column Chromatography, HPLC [1].
Differential Extraction [3] Separation based on differing solubilities in two immiscible solvents. Used to isolate organic compounds from aqueous solutions [3].

For liquid compounds, distillation is a key technique, with several variants suited for different challenges:

  • Simple Distillation: Used for liquids with boiling point differences greater than 50°C [1].
  • Fractional Distillation: Employed for mixtures with closer boiling points using a fractionating column for multiple vaporization-condensation cycles [1] [2].
  • Vacuum Distillation (Distillation under reduced pressure): Essential for compounds with very high boiling points or those that decompose at their normal boiling point [1] [2].
  • Steam Distillation: Used for heat-sensitive, water-insoluble compounds that are volatile in steam [1] [2].

Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting an appropriate purification method based on the physical properties of your azabicyclic compound.

cluster_solid Compound is a Solid cluster_liquid Compound is a Liquid Start Start: Determine Physical State Solid Assess Thermal Stability Start->Solid Liquid Assess Boiling Point & Stability Start->Liquid Chromo Universal/Complex Mixture: Chromatography Start->Chromo Any state Sublime Method: Sublimation Solid->Sublime Volatile & Stable Crystallize Method: Crystallization Solid->Crystallize Non-volatile or Solubility-dependent SimpleDistill Large BP difference? >50°C Liquid->SimpleDistill HighBP High BP or Thermally Unstable? Liquid->HighBP FracDistill Method: Fractional Distillation SimpleDistill->FracDistill No SimpleDistillPath Method: Simple Distillation SimpleDistill->SimpleDistillPath Yes VacuumDistill Method: Vacuum Distillation HighBP->VacuumDistill Yes SteamDistill Method: Steam Distillation HighBP->SteamDistill Heat-sensitive & Water-immiscible

Frequently Asked Questions & Troubleshooting

This section addresses common practical problems encountered during the purification of organic compounds.

Q1: My solid compound does not crystallize. What could be the reason?

  • Solvent Selection: The solvent might be poor. A good solvent should dissolve the compound readily when hot but only sparingly when cold [3]. It should not react with the compound [3].
  • Cooling Rate: The solution might be cooled too rapidly, leading to oiling out or formation of amorphous solids instead of crystals. Try slow, gradual cooling.
  • Impurities: The presence of certain impurities can inhibit crystallization. Attempt a preliminary purification step, such as filtration or extraction, to remove gross impurities [2].

Q2: How can I purify an azabicyclic compound that decomposes upon heating?

  • Vacuum Distillation: If it's a liquid, use vacuum distillation to lower its boiling point significantly and prevent thermal decomposition [1] [2].
  • Chromatography: This is often the best method for heat-sensitive compounds. Techniques like flash column chromatography or preparative HPLC can separate the desired product from impurities under mild conditions [1]. One synthesis of an azabicyclic ketone involved purification by flash column chromatography [4].

Q3: During the synthesis of O-tosyl azabicyclic derivatives, how is the product typically isolated?

  • A common protocol involves extraction and chromatography. The reaction mixture is often diluted with a solvent like dichloromethane (DCM), then washed with water and brine. The organic layer is dried (e.g., over Na₂SO₄) and concentrated. The crude product is typically purified using silica gel column chromatography to yield the pure azabicyclic compound [5].

Q4: How is the purity of a final azabicyclic compound confirmed?

  • Physical Constants: Determine the melting point (for solids) or boiling point (for liquids); a sharp range indicates high purity [3] [2].
  • Chromatography: Techniques like TLC or HPLC show a single spot or peak, indicating homogeneity [3] [2].
  • Spectroscopic Analysis: Data from NMR and Mass Spectrometry are used to confirm both purity and molecular structure [2].

Key Experimental Protocols from Literature

The following examples from recent literature illustrate how purification protocols are applied in the synthesis of complex azabicyclic structures.

1. Purification in the Synthesis of Azabicyclic Ketones via Hydroformylation In a Rh-catalyzed domino reaction to construct 1-azabicyclic structures, the workup and purification were critical [4]:

  • Workup: After the reaction, the mixture was first concentrated to remove the solvent (dichloroethane) and acetic acid.
  • Chromatography: The crude residue was directly purified by flash column chromatography on silica gel to isolate the bicyclized product.
  • Crystallization: For definitive structural confirmation (X-ray crystallography), a derivative (tosylhydrazone) of the ketone product was recrystallized from methanol to obtain single crystals [4].

2. General Protocol for Solvent Removal and Extraction A standard workup procedure, commonly used in organic synthesis including azabicyclic compounds, is described as follows [6]:

  • The reaction mixture is diluted with water and then extracted multiple times with an organic solvent (e.g., dichloromethane).
  • The combined organic extracts are washed with brine (saturated sodium chloride solution) to remove residual water.
  • The organic layer is dried over a desiccant like anhydrous sodium sulfate (Na₂SO₄).
  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which is then subjected to further purification [6].

References

stability issues with tropane carboxylates in storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tropane Alkaloid Stability

Tropane alkaloids are a class of nitrogenous compounds that include well-known molecules like atropine and scopolamine [1]. Their stability is critical in pharmaceutical and research settings. The core stability issues stem from their sensitivity to environmental factors, which can lead to degradation and loss of potency [2].

The table below summarizes the key environmental factors affecting stability and the resulting degradation forms.

Stress Factor Effect on Stability Common Degradation Forms
Temperature & Humidity [2] Accelerates chemical degradation (e.g., hydrolysis) and physical changes. Loss of potency, formation of degradation products.
Light Exposure [2] Causes photodegradation of sensitive molecules. Loss of efficacy, formation of toxic by-products.
Oxidation [2] Reaction with atmospheric oxygen. Degradation of active ingredients.
Hydrolysis [2] Breakdown of esters in the presence of moisture. Cleavage of the tropane ester group (e.g., conversion of atropine to tropine and tropic acid).

The relationship between these factors and the degradation pathway for a common tropane alkaloid is illustrated below.

tropane_stability EnvironmentalFactors Environmental Stress Factors Temp High Temperature EnvironmentalFactors->Temp Humidity High Humidity EnvironmentalFactors->Humidity Light Light Exposure EnvironmentalFactors->Light Oxygen Oxygen EnvironmentalFactors->Oxygen Hydrolysis Ester Hydrolysis Temp->Hydrolysis Humidity->Hydrolysis DegradationPathway Degradation Pathway: Atropine Tropine Tropine Hydrolysis->Tropine TropicAcid Tropic Acid Hydrolysis->TropicAcid

Mitigation and Storage Strategies

To counteract the stability issues, a multi-pronged strategy involving controlled storage, protective packaging, and rigorous testing is essential.

Strategy Specific Recommendations Purpose & Rationale
Storage Conditions [2] Standard: 25°C ± 2°C / 60% RH ± 5% RH. Cold: 2°C to 8°C for sensitive products. To maintain chemical integrity and predicted shelf life.
Packaging Selection [2] Light-protective (amber glass); high-barrier materials (HDPE, aluminum blister); include desiccants. To protect from light, moisture, oxygen, and physical damage.
Stability Studies [2] Long-term, intermediate, and accelerated stability testing as per ICH guidelines. To define shelf life and validate storage conditions.

Analytical Monitoring Protocols

Regular testing is required to ensure stability. Here is a validated method for quantifying major tropane alkaloids, which can be adapted for stability-indicating assays.

Objective: To extract and quantify atropine and scopolamine in sample matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3] [4].

Workflow Overview:

ta_analysis Start Sample (e.g., 2 g) Extraction Solid-Liquid Extraction Start->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Results Quantification Analysis->Results

Materials and Methods:

  • Sample Preparation (Solid-Liquid Extraction):

    • Solvent: Acetonitrile and water (60:40) with 1% formic acid [3].
    • Procedure: Add sample to the solvent, mix thoroughly, and centrifugate. The supernatant is collected for clean-up [3].
  • Sample Clean-up (Solid-Phase Extraction - SPE): This step purifies and concentrates the extract [4].

    • SPE Sorbent: Polymeric strong cation exchange (SCX), 10 mg/well plate [4].
    • Procedure:
      • Conditioning: 1 mL of methanol.
      • Equilibration: 1 mL of 0.1% formic acid in water.
      • Loading: 1 mL of acidified sample extract.
      • Washing: 1) 1 mL of 0.1% formic acid in water. 2) 1 mL of 0.1% formic acid in methanol.
      • Elution: 2 x 500 µL of 0.5% ammonia in methanol.
    • Post-Processing: Evaporate the eluate under a gentle nitrogen stream at 30°C and reconstitute the dried residue with 0.2 mL of 0.1% formic acid in water for LC-MS/MS analysis [4].
  • Instrumental Analysis (LC-MS/MS):

    • HPLC Conditions:
      • Column: ACQUITY UPLC-BEH C18 (2.1 x 50 mm, 1.7 µm) [4].
      • Mobile Phase: A) Water + 0.1% formic acid; B) Methanol + 0.1% formic acid [4].
      • Gradient: As detailed in the search results [4].
      • Flow Rate: 400 µL/min [4].
      • Column Temperature: 30°C [4].
      • Injection Volume: 5 µL [4].
    • MS/MS Conditions:
      • Ion Source: Electrospray Ionization (ESI), positive mode [4].
      • Capillary Voltage: 1000 V [4].
      • Desolvation Temperature: 600°C [4].
      • MRM Transitions: Monitor the specific ion transitions for each analyte [4].

Method Validation Data: This method has been validated to ensure reliability, with performance characteristics as follows [4]:

Parameter Atropine Scopolamine
Linearity (R²) 0.991 - 0.996 0.992 - 0.995
Limit of Quantification (LOQ) 0.010 - 0.025 ng/mL 0.010 - 0.025 ng/mL
Recovery 78% - 99% 78% - 99%
Repeatability (%RSD) ≤ 3.4% (intra-day) ≤ 3.6% (intra-day)

Troubleshooting FAQs

  • What is the primary degradation mechanism for tropane alkaloids like atropine? The primary chemical degradation pathway is ester hydrolysis. For example, atropine can hydrolyze into its precursors, tropine and tropic acid [1] [5]. This reaction is accelerated by heat and moisture [2].

  • Our analytical method shows significant ion suppression for scopolamine. How can this be mitigated? A noticeable negative matrix effect (ion suppression) is common, particularly for scopolamine [4]. The most effective solution is to use matrix-matched calibration standards—preparing your calibration curve in a blank, but otherwise identical, sample matrix. This corrects for the suppression and provides accurate quantification [4].

  • Are there simpler sample preparation methods for routine monitoring? Yes, for less complex matrices or when high sensitivity is not the primary concern, the Dilute-and-Shoot (DnS) approach can be used. This involves a simple solid-liquid extraction followed by dilution and filtration, omitting the clean-up step. It is a high-throughput and cost-effective alternative to SPE [3].

References

optimizing reaction conditions for dichlorophenyl incorporation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data from Experimental Studies

Compound / System Key Reaction Parameters Yield / Outcome Analytical Methods & Structural Features
N-(3,4-Dichlorophenyl)-3-oxobutanamide [1] Optimization via semi-empirical methods (AM1, PM6) using MOPAC2009 program. Energy-minimized structure achieved, in good agreement with X-ray crystal data. HOMED calculations (aromaticity); Parametric Molecular Electrostatic Potential (PMEP) showed oxygen/chlorine involvement in crystal packing.
Zn(II) Coordination Polymer 1 [2] Hydrothermal synthesis with L ligand and H2hta (heptanedioic acid). Formed a 1D chain structure, extended to 3D via π-π stacking. X-ray Crystallography: Zn(II) in square pyramidal geometry; π-π interactions (centroid-centroid distances: ~3.656 Å, ~3.748 Å).
Zn(II) Coordination Polymer 2 [2] Hydrothermal synthesis with L ligand and H2dhb (3,5-dinitro-2-hydroxybenzoic acid). Formed a 1D chain structure, extended to 2D via π-π stacking. X-ray Crystallography: Zn(II) in twisted square pyramidal geometry; π-π interactions (centroid-centroid distances: ~3.670 Å, ~3.596 Å).
AM251 (1b) - Entry 2 [3] Reaction of resin 7b with NaI, NCS; purification by flash chromatography (FC). 60% yield (pale yellow solid). ¹H NMR, ¹³C NMR, HRMS (ESI): Confirmed structure of target iodinated pyrazole-3-carboxylic acid piperidin-1-ylamide.
AM251 (1b) - Entry 6 [3] Reaction of resin 7b with NaI, NCS; purification by preparative layer chromatography (PLC). 8% yield (pale yellow solid). Analytical data as described previously (NMR, HRMS).

Troubleshooting Common Experimental Issues

Here are answers to some frequently asked questions regarding dichlorophenyl incorporation experiments:

Q1: What are the primary strategies for optimizing reactions involving dichlorophenyl compounds? A1: There are two main strategic approaches [4]:

  • One-Variable-at-a-Time (OVAT): Changing a single parameter (e.g., catalyst, solvent, temperature, time) while holding others constant to observe its effect on the output. This is simple but can miss interactions between factors.
  • Design of Experiments (DoE): Systematically varying multiple parameters simultaneously according to a statistical plan. This approach is more efficient for finding optimal conditions and understanding factor interactions. Many high-throughput experimentation (HTE) workflows use this methodology to rapidly screen conditions [5].

Q2: How can I improve low yields in the synthesis of complex molecules like AM251? A2: The literature shows significant yield variation. To address low yields:

  • Consider Reaction Repetition: Evidence suggests that resubmitting recovered starting materials or resins to identical reaction conditions can provide additional product, improving overall yield [3].
  • Purification Method: Note that yield can be influenced by the purification technique. For example, flash chromatography (FC) may offer better recovery than preparative layer chromatography (PLC) [3].
  • Employ HTE: Use high-throughput screening kits to efficiently identify the best catalysts, ligands, and solvents for your specific reaction [4] [5].

Q3: What role do non-covalent interactions play in the final structures of dichlorophenyl-containing compounds? A3: Non-covalent interactions are often critical for stabilizing the architecture of crystalline materials. In coordination polymers, π-π stacking interactions between aromatic rings (like the phenanthroline and dichlorophenyl groups) and hydrogen bonding (e.g., N-H···O) are fundamental for extending 1D chains into 2D or 3D supramolecular structures. The distances and angles of these interactions should be characterized (see table above) [2].

Q4: How can computational methods aid in my experimental work? A4: As demonstrated in a crystal structure study, semi-empirical quantum chemical methods (like AM1 and PM6) can be used to optimize molecular geometries, study intramolecular charge transfer, and calculate molecular electrostatic potentials. These calculations can provide insights into conformational stability and how molecules might pack in a crystal or interact with each other [1].

Experimental Protocol Overview

The following workflow generalizes the high-throughput experimentation approach for reaction optimization, which is highly applicable to synthesizing and optimizing dichlorophenyl-containing compounds [5].

HTE Reaction Optimization Workflow Start Define Reaction & Objectives Plan Design HTE Experiment (DoE or Grid Search) Start->Plan Prep Prepare Reaction Array (Vary Catalysts, Solvents, etc.) Plan->Prep Execute Execute Reactions (Parallel/HTS Platform) Prep->Execute Analyze Analyze Results (Yield, Purity, Selectivity) Execute->Analyze Identify Identify Lead Conditions Analyze->Identify Scale Scale-Up & Validate Identify->Scale

Detailed Methodology for High-Throughput Reaction Optimization [5]:

  • Design: Define the chemical reaction and the optimization objectives (e.g., maximize yield, improve purity, enhance selectivity). Create an experimental plan using Design of Experiments (DoE) principles or a systematic grid to explore multiple variables. These variables can include:

    • Catalyst/Ligand: Screen a library of options.
    • Solvent: Test solvents of different polarity and composition.
    • Temperature and Time: Explore a range of values.
    • Concentration and Stoichiometry.
  • Preparation: Use automated liquid handlers or robotic platforms to dispense reagents and solvents into multi-well plates or reaction vials. This ensures precision and enables the parallel setup of dozens to hundreds of unique reaction conditions.

  • Execution: Run the reactions in a controlled environment (e.g., a heated and agitated agitating block). High-throughput platforms allow for simultaneous execution under inert atmospheres if required.

  • Analysis: Quench the reactions and analyze the outcomes using high-throughput analytical techniques, typically UPLC/HPLC-MS, to quantify yield, conversion, and selectivity across all conditions.

  • Identification & Validation: Analyze the data to identify the most promising "lead" conditions. These top-performing conditions should then be repeated and validated on a slightly larger scale to confirm reproducibility and robustness before further application.

Key Structural Relationships in Coordination Polymers

The diagram below illustrates how non-covalent interactions connect molecular building blocks into extended network structures, as seen in dichlorophenyl-based Zn(II) coordination polymers [2].

Supramolecular Assembly via Non-Covalent Interactions Ligand L Ligand (Phenanthroline with Dichlorophenyl Group) CP1 Zn(II) Coordination Polymer 1 Ligand->CP1 Hydrothermal Synthesis CP2 Zn(II) Coordination Polymer 2 Ligand->CP2 Hydrothermal Synthesis PiPi1 π-π Stacking (Cg6···Cg6) CP1->PiPi1 PiPi2 π-π Stacking (Cg5···Cg8) CP1->PiPi2 HBond N-H···O Hydrogen Bonding CP1->HBond Dimer Double Chain Structure CP2->Dimer Ligand Bridges Zn Atoms PiPi3 π-π Stacking (Cg5···Cg5) Dimer->PiPi3 PiPi4 π-π Stacking (Cg8···Cg8) Dimer->PiPi4 Layer2D 2D Supramolecular Layer Arch3D 3D Supramolecular Architecture PiPi1->Layer2D Connects Chains PiPi2->Arch3D Connects Layers PiPi3->Dimer Forms Double Chain PiPi4->Layer2D Connects Double Chains HBond->Arch3D Stabilizes Structure

References

troubleshooting stereochemistry in tropane synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Tips
Low yield or unwanted stereochemistry in the tropinone reduction step? Ensure proper reducing agent (stereochemistry-specific). Tropinone reduction is stereospecific; verify enzyme/reagent selectivity (tropinone reductase I vs. II). Monitor cofactor (NADPH) concentration and reaction conditions (pH, temperature) for enzymatic steps [1].
How to confirm the structure and stereochemistry of an intermediate? Use NMR to verify the 8-azabicyclo[3.2.1]octane core and substituent geometry [2]. Compare data with established literature. LC-MS can track expected mass transitions (e.g., m/z 186.112 for 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid) [3] [4].
What if the polyketide synthase (AbPYKS) does not produce the expected intermediate? Confirm the unique substrate is the unconjugated N-methyl-Δ1-pyrrolinium cation, not a CoA-ester [3] [4]. Ensure sufficient malonyl-CoA concentration. Check for non-enzymatic decay into byproducts like hygrine or cuscohygrine [4].

Investigating AbPYKS: A Troubleshooting Guide

A common challenge is the failed or inefficient conversion of the N-methyl-Δ1-pyrrolinium cation to 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, a critical step for forming the tropane skeleton. The enzyme AbPYKS (pyrrolidine ketide synthase) catalyzes this reaction through a non-canonical mechanism [3] [4].

Detailed Experimental Protocol This protocol outlines the key steps for testing AbPYKS activity in vitro, which is essential for diagnosing problems in the pathway [3] [4].

  • Enzyme Preparation: Heterologously express AbPYKS in a system like E. coli and purify the recombinant protein.
  • Substrate Preparation: Source or synthesize the starter substrate, the N-methyl-Δ1-pyrrolinium cation.
  • Reaction Setup: Assemble a standard reaction mixture containing:
    • Purified AbPYKS enzyme
    • N-methyl-Δ1-pyrrolinium cation
    • Malonyl-CoA
    • Suitable reaction buffer
  • Incubation & Analysis:
    • Incubate the mixture at a defined temperature (e.g., 30°C).
    • Stop the reaction at specific time points.
    • Analyze the products using LC-MS. The target product, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, has a specific mass of m/z 186.112 ([M+H]+). Compare its chromatography and fragmentation pattern against a synthetic standard for confirmation.

The following diagram illustrates the catalytic function of AbPYKS and the experimental workflow for verifying its activity.

AbPYKS_Workflow Start Start: Investigate AbPYKS AbPYKS Enzyme: AbPYKS Start->AbPYKS Substrate N-methyl-Δ1-pyrrolinium Cation Substrate->AbPYKS MalonylCoA Malonyl-CoA MalonylCoA->AbPYKS Product Product: 4-(1-methyl-2- pyrrolidinyl)-3-oxobutanoic acid AbPYKS->Product Primary Path Byproducts Potential Byproducts: Hygrine, Cuscohygrine AbPYKS->Byproducts Non-enzymatic Decay Analysis Analysis: LC-MS/MS Product->Analysis Byproducts->Analysis

Key Troubleshooting Steps for This Protocol

  • No Product Detected by LC-MS: First, verify the integrity and activity of your N-methyl-Δ1-pyrrolinium cation substrate, as it is unconventional for a PKS [3] [4]. Confirm malonyl-CoA is not degraded.
  • Unexpected Byproducts (Hygrine/Cuscohygrine): The desired product can decay non-enzymatically. Seeing these byproducts can confirm AbPYKS is active but that reaction conditions may need optimization to favor the primary product [4].
  • Enzyme Inactivity: Check the protein purification process and ensure the enzyme is folded correctly. Consider testing different buffer conditions (pH, salts) to optimize activity.

Getting More Specific Help

For more detailed information, you can consult these specialized resources:

  • Enzyme Characterization: The original research in Nature Communications provides full experimental details on characterizing AbPYKS and AbCYP82M3 [3] [4].
  • Structural Elucidation: Older, foundational papers like the 1959 total synthesis of scopolamine in the Journal of the Chemical Society can offer valuable stereochemical insights [1].

References

handling sensitive ester groups in bicyclic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Sensitive Ester Groups

The table below outlines frequent issues and general solutions for working with sensitive esters.

Problem Underlying Cause Solution & Protective Strategy
Undesired Nucleophilic Attack Ester carbonyl carbon is electrophilic; susceptible to strong nucleophiles (e.g., Grignard reagents, organolithiums) [1]. Protect interfering functional groups (e.g., alcohols) to prevent side reactions [2].
Unwanted Reduction Esters are less reactive than aldehydes/ketones but can be reduced by powerful hydride sources (e.g., LiAlH4) [1] [3]. Protect more reactive aldehydes/ketones present in the same molecule to allow selective ester reduction [1] [3].
Competitive Reactions & Low Yields Other functional groups (e.g., acidic alcohols) can react with strong bases, diverting reagents from the intended reaction with the ester [2]. Mask the reactivity of incompatible functional groups using suitable protecting groups [2].
Unintended Intramolecular Cyclization (Lactonization) Free hydroxyl groups can attack the ester carbonyl, forming bicyclic lactones; can be desirable synthetic step or side reaction [4]. Control reaction conditions; intentional lactonization can be a powerful synthetic strategy [4].

Protecting Group Strategies for Complex Syntheses

Protecting groups are essential for complex syntheses, acting like "chemical equivalent of painter's tape" to mask reactive sites temporarily [2].

  • Protecting Alcohols (to prevent interference with esters): Silyl ethers (e.g., TMS, TBS) are highly effective [2].
    • Formation: Treat alcohol with R₃SiCl (e.g., TBSCl) in the presence of a base like imidazole or triethylamine [2].
    • Stability: Inert to strong bases, nucleophiles, and oxidants [2].
    • Removal: Use a fluoride ion source (e.g., Tetrabutylammonium fluoride, TBAF), leveraging the strong Si-F bond [2].
  • Protecting Aldehydes/Ketones (to allow selective ester reduction): Acetals are the preferred choice [1] [3].
    • Formation: React aldehyde/ketone with a diol under acid catalysis [1].
    • Stability: Stable under basic conditions and to nucleophiles and reducing agents [1].
    • Removal: Regenerate the carbonyl group using aqueous acid [1].

The workflow below illustrates how these groups are applied and removed in a sequence.

Start Start: Polyfunctional Molecule PG_Choice Choose Protecting Group Based on: - Reaction Conditions - Other Functional Groups Present Start->PG_Choice Protect Protect Sensitive Group (e.g., form silyl ether or acetal) PG_Choice->Protect Desired_Rxn Perform Desired Reaction (Stable under conditions) Protect->Desired_Rxn Deprotect Remove Protecting Group (e.g., with F⁻ or H₃O⁺) Desired_Rxn->Deprotect End End: Final Product Deprotect->End

Key Considerations for Bicyclic Systems

When your molecule has a bicyclic structure, general ester handling principles still apply, but with added considerations.

  • Lactones in Synthesis: Bicyclic lactones (fused rings containing an ester) are common in bioactive natural products [4]. Intramolecular lactonization can be a key strategic step for building these complex architectures in a single step from linear precursors [4].
  • Stability and Strain: The unique geometry and potential ring strain in bicyclic systems can influence the stability and reactivity of ester groups. Always consult literature on related bicyclic scaffolds. Patents on fused bicyclic compounds for drug development, like FXR modulators, highlight the pharmaceutical relevance of these structures [5].

Frequently Asked Questions

Q1: What is the most common protecting group for alcohols when I need to use a strong base? A1: Silyl ethers (e.g., TMS or TBS) are most common. They are installed with R₃SiCl and base, are stable to strong bases, and are cleanly removed with fluoride ions (TBAF) [2].

Q2: How can I selectively reduce an ester in a molecule that also contains a ketone? A2: Direct reduction will typically reduce the ketone first. The solution is to protect the ketone as an acetal before performing the ester reduction with a reagent like LiAlH₄. The acetal is stable to the reduction conditions and can be removed afterward with acid to regenerate the ketone [1] [3].

Q3: Are protecting groups always necessary with esters? A3: Not always. They are crucial in polyfunctional molecules where other, more reactive groups are present, or when the ester itself might participate in an undesired side reaction. For simple molecules with only an ester group, protecting groups are not needed.

References

preventing decomposition during tropane derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Prevent Chiral Inversion

A primary decomposition pathway for chiral tropane derivatives is racemization, where a molecule flips between its mirror-image forms. This can convert an active compound into an inactive or even toxic one.

Strategy Mechanism Key Benefit
Designing C-N Stereogenic Centers [1] Creating a stereogenic center based on Oxygen and Nitrogen atoms, rather than traditional carbon. Provides extreme chiral stability; one molecule was calculated to have a half-life of 84,000 years at room temperature.
Utilizing Radical [3+3]-Annulation [2] Building the tropane core via a visible-light photoredox catalysis process, which is milder than classical methods. Minimizes harsh conditions that can cause decomposition, allows direct synthesis of N-arylated skeletons stable for further derivatization.

Advanced Synthetic & Biosynthetic Pathways

Employing modern chemical and enzymatic methods can provide more efficient and selective routes to the tropane core, avoiding the formation of unstable intermediates.

  • Radical [3+3]-Annulation Process: This method uses visible-light photoredox catalysis to construct the valuable bicyclic alkaloid skeleton from simple starting materials. The reaction proceeds under mild conditions, yielding N-arylated tropane and homotropane frameworks with high diastereoselectivity. This complements the classical Robinson synthesis and provides a direct route to derivatives that are highly relevant in medicinal chemistry [2].

  • Enzymatic Biosynthesis of Tropinone: Understanding and leveraging the natural biosynthetic pathway can offer a highly specific route. Research on Atropa belladonna has identified a key enzymatic route where a polyketide synthase (AbPYKS) and a cytochrome P450 (AbCYP82M3) work together to form tropinone [3]. Using these enzymes in a controlled setting, such as in engineered yeast, can produce the core structure with native precision and minimal side reactions [3].

The logical workflow below outlines a decision process for selecting the appropriate stabilization strategy based on your experimental goals.

G Start Start: Need to Stabilize Tropane Derivatives Q1 Is the target molecule chiral and prone to inversion? Start->Q1 Q2 Is the goal to synthesize the core tropane skeleton? Q1->Q2 No A1 Apply Strategy: Design C-N Stereogenic Centers Q1->A1 Yes Q3 Is high-volume production of a natural product the goal? Q2->Q3 No A2 Apply Strategy: Use Radical [3+3]-Annulation Q2->A2 Yes Q3->Start No, Re-evaluate A3 Apply Strategy: Employ Enzymatic Biosynthesis Q3->A3 Yes

Troubleshooting FAQs

Q1: My chiral tropane derivative shows signs of racemization in storage. What long-term stabilization strategy should I consider? You should investigate incorporating a non-carbon-centered stereogenic element. Recent research has successfully created ultra-stable chiral molecules using stereogenic centers based on oxygen and nitrogen atoms. For one such molecule, the half-life for chiral inversion was calculated to be 84,000 years at room temperature, effectively solving the racemization problem for all practical purposes [1].

Q2: I am using the classical Robinson synthesis and getting poor yields of the tropane core due to side reactions. What is a modern alternative? Consider switching to a radical [3+3]-annulation process driven by visible-light photoredox catalysis. This method is notably mild and simple, leading to good yields and high diastereoselectivity. It avoids many of the harsh conditions that can cause decomposition in traditional syntheses [2].

Q3: Is there a way to produce the key tropane intermediate, tropinone, in a more selective and stable manner? Yes, a biotechnological approach is now available. The enzymatic pathway from Atropa belladonna has been decoded. It involves a specific polyketide synthase (AbPYKS) that utilizes the N-methyl-Δ1-pyrrolinium cation to build a linear intermediate, which is then cyclized into tropinone by a cytochrome P450 enzyme (AbCYP82M3) [3]. This pathway can be replicated in engineered microbial systems like yeast for a highly specific and efficient production process [3].

References

Troubleshooting Guide: Scaling Challenges in Multi-Step Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and solutions presented in a question-and-answer format.

Challenge Root Cause Solution & Key Techniques Key Benefit
Poor Heat Control [1] Inefficient heat transfer in large batch reactors leads to hot spots and decomposition. Shift to continuous flow microreactors [1]. Enables safer higher-temperature operation; one example increased reaction temp from -80°C to -38°C [1].
Intermediate Isolation [1] Traditional batch processes require stopping to isolate and purify intermediates. Telescoping: combine multiple synthetic steps into a single continuous operation [1]. Reduces processing time, waste, and handles unstable intermediates [1].
Scale-Up Impurity [1] Increasing reactor size changes mixing, temperature, and residence time profiles. Numbering-up: running multiple small reactors in parallel instead of using one large reactor [1]. Maintains same reaction environment from lab to production, avoiding new impurities [1].
Process Optimization [2] Optimizing multiple reaction steps and their interactions is complex and time-consuming. Automated self-optimizing platforms using in-line analytics and feedback algorithms [2]. Accelerates identification of optimal conditions (temp, flow rate), saving time/resources [2].
Incompatible Steps [1] Excess reagents from a previous step interfere with the next reaction. Integrated in-line separation using membrane-based liquid-liquid separators or continuous distillation [1]. Removes unwanted by-products or switches solvents between steps, enabling longer sequences [1].

Experimental Protocol: Implementing a Telescoped Flow Synthesis

The following workflow diagram and protocol outline the general approach for designing a multi-step continuous process, drawing from examples like the synthesis of ibuprofen [1].

workflow Multi-Step Continuous Flow Workflow cluster_flow_reactor Continuous Flow Reactor Network Start Start Step1 Step 1: Reaction A + B → C Step2 Step 2: Reaction C → D Step1->Step2 InlineSep In-line Separation/Purification Step2->InlineSep Step3 Step 3: Reaction D → E FinalProduct Final Product (Stream E) Step3->FinalProduct InlineSep->Step3 Waste Waste Stream InlineSep->Waste SM_A Feedstock Stream A SM_A->Step1 SM_B Feedstock Stream B SM_B->Step1 Reagent Quench/Reagent Stream Reagent->Step3

Diagram 1: Multi-Step Continuous Flow Workflow. This diagram visualizes the telescoped synthesis approach where reactant streams are continuously fed into a reactor network, with potential for in-line separation, leading to a final product stream.

Methodology:

  • Reactor Setup: Connect a series of microreactors (e.g., tubular coils or chips) using pumps and tubing. The system should include points for introducing new reagents and modules for in-line separation [1].
  • Reagent Introduction: Prepare separate streams for all starting materials and reagents. Use precision pumps (e.g., syringe pumps) to control the flow rates and combine them in micromixers before the first reactor [1].
  • Reaction Execution: Maintain each reactor stage at its optimal temperature. Precisely control the residence time (tR) in each stage to ensure completion before the stream moves to the next step [1].
  • In-line Processing (if needed): Integrate separation units like a membrane-based liquid-liquid extractor or a continuous distillation apparatus between reaction steps to remove by-products or change the solvent [1].
  • Product Collection: The final stream containing the product is collected at the outlet. An off-line purification (e.g., crystallization) may still be required for final isolation [1].

Key Concepts for Advanced Synthesis

Beyond troubleshooting, several advanced strategies are central to modern multi-step synthesis.

  • Retrosynthetic Analysis: A planning technique where you work backward from the target molecule, breaking it down into simpler precursor structures to identify the most efficient synthetic pathway [3].
  • Solid-Supported Reagents: Using reagents, catalysts, or scavengers immobilized on a solid material within packed columns. This allows for the use of excess reagents that can be easily removed from the flow stream by simply passing through the column, facilitating complex sequences and purifications [1].
  • Automation and Process Control: Implementing automated platforms with in-line analytical tools (like IR or NMR) and control algorithms. This allows for real-time monitoring and adjustment of process variables to maintain optimal performance and consistency [2].

References

analytical method validation for compound purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Analytical Method Validation

1. What is analytical method validation and why is it critical? Analytical method validation is the formal, documented process of demonstrating that an analytical procedure is suitable for its intended purpose [1] [2]. It is a critical requirement in pharmaceutical development and manufacturing to ensure the identity, purity, potency, and performance of a drug substance or product [3]. Without a validated method, there is no guarantee that the quality and safety data generated for a product are reliable, which can prevent regulatory approval for clinical trials or marketing [2].

2. What are the key validation parameters and their acceptance criteria? The International Council for Harmonisation (ICH) Q2(R1) guideline defines the standard validation parameters [1] [3]. The table below summarizes these parameters, their definitions, and examples of acceptance criteria based on a case study validating an HPLC method for Ga-68-DOTATATE [4] [5].

Validation Parameter Definition & Purpose Example Acceptance Criteria [4] [5]
Specificity Ability to measure the analyte accurately despite interference from other components [1]. No interference from blank, excipients, or known impurities. Resolution factor ≥ 2.5 [5].
Accuracy Closeness of test results to the true value [1]. Average bias% (recovery) within 95-105% for all concentrations.

| Precision | Degree of scatter among repeated measurements from a homogeneous sample [1]. | Repeatability (Intra-day): CV% ≤ 2% Intermediate Precision (Inter-day): CV% ≤ 2% | | Linearity | Ability to obtain test results proportional to the analyte's concentration [1]. | Correlation coefficient (r²) ≥ 0.999. | | Range | Interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated [1]. | Derived from linearity studies; must cover the intended use (e.g., 0.5-3 μg/mL). | | LOD/LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [1]. | LOD: Signal-to-Noise ≥ 3 LOQ: Signal-to--noise ≥ 10 and CV% < 5% |

Troubleshooting Common Validation Failures

1. Problem: Poor Specificity (Inadequate Separation)

  • Potential Causes: Interfering peaks from sample matrix, impurities, or degradation products; incorrect chromatographic conditions.
  • Solutions:
    • Modify Method Parameters: Adjust the mobile phase composition, pH, gradient program, or column temperature to improve resolution [3].
    • Employ Orthogonal Detection: Use Diode Array Detector (DAD) for peak purity analysis or couple with Mass Spectrometry (MS) to confirm analyte identity [3].
    • Conduct Forced Degradation Studies: Stress the sample (with acid, base, oxidant, heat, light) to generate degradants and verify the method can separate the main analyte from its degradation products [3].

2. Problem: Unsatisfactory Precision (High %RSD)

  • Potential Causes: Instrument instability, inconsistent sample preparation, or method parameters too sensitive to small variations.
  • Solutions:
    • Review Sample Prep: Ensure all steps (weighing, dilution, mixing, extraction time) are highly consistent [1].
    • Check Instrument Performance: Verify the system is qualified and performing within specifications. Run system suitability tests before the analysis [1] [3].
    • Assess Method Robustness: Deliberately vary key parameters (e.g., flow rate, mobile phase pH, column temperature) to identify critical factors. Use a Design of Experiments (DoE) approach to efficiently establish acceptable ranges that will become part of your system suitability criteria [3].

3. Problem: Non-Linearity in Calibration Curve

  • Potential Causes: The detector response is outside its linear dynamic range; chemical interactions at high concentrations; incorrect standard preparation.
  • Solutions:
    • Dilute Samples: Ensure all concentrations, especially the highest, are within the instrument's proven linear range.
    • Inspect Data Treatment: Check for errors in regression calculations or standard concentrations. A visual inspection of the plot is the best tool for assessing linearity [3].
    • Consider Mathematical Transformation: If the relationship is inherently non-linear, apply an appropriate function to linearize the data, as permitted by ICH [1].

Experimental Protocol: Validating an HPLC Purity Method

The following workflow outlines the key stages for developing and validating a stability-indicating HPLC method for purity assessment, based on established practices [3].

Start Method Development Phase A Select HPLC Conditions: Column, Mobile Phase, etc. Start->A B Perform Forced Degradation (Stress API) A->B C Method Specificity Verified? B->C C->A No (Redevelop) D Define System Suitability Criteria from Robustness C->D Yes E Formal Validation Phase D->E F Execute Protocol: Specificity, Accuracy, Precision, Linearity, etc. E->F G Results Meet Acceptance Criteria? F->G G->F No (Troubleshoot) H Method Validated & Documented in Report G->H Yes

Key Experimental Details:

  • Forced Degradation Studies: The API is stressed under various conditions (e.g., acid, base, oxidation, heat, light) to achieve approximately 5-20% degradation. This is sufficient to reveal potential degradants without causing secondary degradation [3].
  • Robustness Testing: Critical method parameters (e.g., mobile phase pH ±0.2 units, flow rate ±10%, column temperature ±5°C) are deliberately varied using a structured approach like Design of Experiments (DoE). The results define the system suitability criteria that must be met before every analysis [3].
  • Accuracy (Recovery) Procedure: For a drug product, accuracy is typically determined by spiking the placebo formulation with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The percentage recovery is calculated by comparing the measured value to the known added amount [3].

FAQ: Addressing Common Researcher Queries

Q1: How do I choose between a related substance method and an assay method? These methods have different purposes and validation requirements. A related substance method is a purity test designed to detect and quantify low levels of impurities and degradants. It requires high sensitivity (low LOQ), linearity over a wide range, and must demonstrate specificity from the main peak. An assay method is a quantitative test to determine the strength or content of the main active ingredient. Its focus is on accuracy and precision at the target concentration (e.g., 100%) [1] [2]. The ICH guideline provides separate validation schemes for these different types of methods [1].

Q2: When is method revalidation required? Revalidation is necessary whenever a change occurs that could impact the method's performance. Common triggers include [2] [3]:

  • A change in the synthesis of the drug substance.
  • A change in the composition of the finished drug product.
  • The transfer of the method to a new laboratory (this may be covered under a method transfer protocol).
  • Changes to the analytical procedure itself.

Q3: Are there alternatives to chromatography for purity assessment? Yes, several orthogonal techniques are used, often to complement chromatographic data:

  • Quantitative NMR (qNMR): An absolute method that does not require a identical reference standard and can be used for direct purity assignment [6].
  • Differential Scanning Calorimetry (DSC): An absolute method that verifies purity based on the depression of the melting point. It is suitable for high-purity (>98%) compounds that have a sharp melting point and do not decompose [7].
  • Melting/Boiling Point Determination: A simple, classical technique where a deviation from the documented range indicates the presence of impurities [8].

References

dopamine transporter binding affinity comparison CFT WIN 35,428

Author: Smolecule Technical Support Team. Date: February 2026

WIN 35,428 Binding Affinity and Comparative Data

Ligand / Compound Target Affinity / Potency (Notes) Primary Research Application
WIN 35,428 (CFT) Dopamine Transporter (DAT) High-affinity; ~3-10x more potent than cocaine in animal studies [1]. Tightly correlated with DA innervation density [2]. In vitro/in vivo DAT binding; mapping DA innervation density; PET/SPECT imaging [1] [2].
Cocaine DAT ~3-10x less potent than CFT [1]. Drug abuse research; baseline comparator.
GBR 12935 DAT Binding at 37°C showed no correlation with DA varicosity count [2]. DAT research (with noted limitations).
Technepine DAT Binding affinity (Ki) of 5.99 nM, outperforming WIN 35,428 [3]. SPECT imaging of DAT.
Dopamine DAT (Substrate) Binds to an overlapping, deeply buried site between TMDs 1, 3, 6, and 8 [4]. Native substrate transport studies.

Detailed Experimental Insights

Standard Experimental Protocols

WIN 35,428 is frequently used in specific, well-established experimental setups:

  • In Vitro Binding Assays: Tritiated [³H]WIN 35,428 is a standard radioligand for competitive binding assays to determine the affinity of novel compounds for the DAT [1]. It is also used in autoradiography on brain tissue slices to visualize and quantify DAT distribution [2].
  • In Vivo Neuroimaging: Carbon-11 labeled [¹¹C]WIN 35,428 is used in Positron Emission Tomography (PET) scanning. A technetium-99m labeled analog, Technepine, has been developed for Single-Photon Emission Computed Tomography (SPECT) imaging [3]. These applications map DAT distribution in the living brain, useful in studying Parkinson's disease and substance abuse [1] [3].
  • Validation as a Density Marker: A key study demonstrated that specific [³H]WIN binding at 37°C was "tightly and linearly correlated" with the number of dopamine axon terminals across different brain regions and conditions, validating it as a quantitative marker of DA innervation density [2].
Molecular Binding Mechanism

Advanced molecular modeling and mutagenesis studies reveal how WIN 35,428 binds to the DAT:

  • Shared Binding Pocket: The binding site for WIN 35,428 is deeply buried in the transporter structure and overlaps with the binding sites for dopamine and amphetamine [4].
  • Key Interactions: The protonated amine of WIN 35,428 forms a salt bridge with Asp79 on transmembrane domain (TMD) 1. The tropane ring interacts with hydrophobic residues on TMDs 1, 3, and 6 (Phe76, Val152, Phe326, Val328). The 4-fluorophenyl ring interacts with Ser422 and Ala423, and the fluoride atom forms a unique interaction with Asn157 [4].
  • Conformational State: WIN 35,428 binds to and stabilizes the outward-open conformational state of the DAT, which inhibits the transport cycle and prevents dopamine reuptake [5].

The following diagram illustrates the key residues in the DAT that interact with WIN 35,428, based on molecular modeling data.

G cluster_binding_site Key Binding Site Residues DAT Dopamine Transporter (DAT) WIN WIN 35,428 (CFT) D79 Asp79 (Salt bridge with amine) WIN->D79 1. Ionic Bond F76 Phe76 (Tropane ring interaction) WIN->F76 2. Hydrophobic V152 Val152 (Tropane ring interaction) WIN->V152 3. Hydrophobic F326 Phe326 (Tropane ring interaction) WIN->F326 4. Hydrophobic S422 Ser422 (Aromatic ring interaction) WIN->S422 5. Polar N157 Asn157 (Interaction with F atom) WIN->N157 6. Polar

Key Takeaways for Researchers

  • Superior to GBR 12935 for Quantification: For studies requiring a precise quantitative marker of dopamine innervation density, [³H]WIN 35,428 is a more reliable and sensitive tool than [³H]GBR 12935 [2].
  • Overlapping Substrate/Inhibitor Site: The finding that WIN 35,428 shares a binding pocket with dopamine provides a clear molecular basis for its mechanism as a competitive reuptake inhibitor [4].
  • Versatile Research Tool: Its availability in tritiated, carbon-11, and technetium-99m forms makes WIN 35,428 and its analogs exceptionally versatile for everything from basic in vitro binding to advanced in vivo neuroimaging [1] [3].

References

comparative analysis tropane derivatives neurotransmitter reuptake inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Tropane Derivatives

The table below summarizes the inhibitory activity (Ki values in nM) of various tropane derivatives at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). A lower Ki value indicates greater potency.

Compound Class / Example SERT (Ki, nM) NET (Ki, nM) DAT (Ki, nM) Key Selectivity Profile
Biaryl Tricyclic Tropanes (e.g., 11f) [1] 240 9.7 240 NET-selective (25-fold over SERT and DAT)
Biaryl Tricyclic Tropanes (e.g., 23) [1] 520 10.3 380 NET-selective (50-fold over SERT, 37-fold over DAT)
Biaryl Tricyclic Tropanes (e.g., 11a) [1] 3,900 39 780 NET-selective (100-fold over SERT, 20-fold over DAT)
Monoaryl Tricyclic Tropanes [1] Information missing Information missing Information missing SERT-selective
Tropane-2-aldoxime (e.g., 3,4-dichlorophenyl derivative) [2] Information missing Information missing Information missing Potent dopamine reuptake inhibitor
Cocaine [3] [4] Non-selective Non-selective Non-selective Triple reuptake inhibitor (non-selective)

The data reveals a clear structure-activity relationship:

  • Aryl Substitution Dictates Selectivity: The shift from NET-selectivity in biaryl tropanes to SERT-selectivity in monoaryl analogues highlights that the shape and size of the lipophilic aryl-binding pocket are major determinants of a ligand's selectivity for either NET or SERT [1].
  • NET-Selective Profiles: Compounds like 11f and 23 demonstrate that introducing a biaryl moiety and specific substituents (like a methoxycarbonyl group) can yield highly potent and selective NET inhibitors [1].

Experimental Protocols & Methodologies

The key experiments cited in the search results share common methodological foundations for evaluating reuptake inhibition.

Primary Assay: Radioligand Uptake Inhibition

This is the standard method for determining a compound's affinity (Ki) for monoamine transporters.

  • Objective: To measure the test compound's ability to inhibit the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) into cells or tissue preparations expressing the target transporter [1].
  • Typical Workflow:
    • Preparation: Use cells expressing the human monoamine transporters (SERT, NET, DAT) [1].
    • Incubation: Incubate cells with a fixed concentration of the radiolabeled neurotransmitter and varying concentrations of the test tropane derivative.
    • Termination & Measurement: Terminate the reaction, typically by rapid filtration to separate the cells from the unincorporated radioligand. Measure the cell-associated radioactivity using a scintillation counter [1].
    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50), which is then converted to the equilibrium inhibition constant (Ki) [1].

The following diagram illustrates the logical workflow and signaling pathways involved in this assay and the therapeutic mechanism:

Therapeutic Rationale for Triple Reuptake Inhibition

The development of tropane derivatives and other compounds that inhibit SERT, NET, and DAT is driven by the monoamine deficiency hypothesis of depression [5].

  • Addressing Limitations of Current Antidepressants: While SSRIs and SNRIs are standard treatments, their efficacy is limited, with approximately 30-40% of patients not responding adequately. A key residual symptom is anhedonia (loss of pleasure), which is linked to depressed dopaminergic activity [5].
  • Potential Benefits of TRIs: It is hypothesized that Triple Reuptake Inhibitors (TRIs), which increase serotonin, norepinephrine, and dopamine levels, could produce greater efficacy, a more rapid onset of action, and better relief of anhedonia and impaired motivation [3] [5].
  • Challenge of Abuse Potential: A significant challenge in designing TRIs is balancing efficacy with safety. Non-selective reuptake inhibition, as seen with cocaine, carries a high risk of abuse. Therefore, modern drug design aims to create molecules with a carefully optimized balance of potency at the three transporters to maximize therapeutic benefit while minimizing side effects and abuse potential [3].

Research Gaps and Future Directions

Based on the analyzed literature, the following areas represent opportunities for further research:

  • In Vivo Transporter Occupancy: There is a need to evaluate how in vitro binding data for novel tropane derivatives translates to in vivo transporter occupancy, which better correlates with efficacy in humans [5].
  • Optimization of TRI Profiles: The search for the ideal balance of SERT/NET/DAT inhibition for an optimal therapeutic window (maximizing antidepressant efficacy while minimizing stimulant-like and abuse potential side effects) is ongoing [3] [5].

References

structure-activity relationship study 3,4-dichlorophenyl tropane analogues

Author: Smolecule Technical Support Team. Date: February 2026

Structural Features & Activity Relationship

The core structure of these tropane analogues allows for strategic modifications that significantly influence their binding affinity and selectivity. The table below summarizes the impact of key structural variations.

Structural Modification Biological Activity & Affinity Key Findings & Comparative Insights
3,4-Dichlorophenyl Ring at 3β-position High DAT affinity [1] [2] The 3,4-dichloro substitution is a key determinant for high potency. (R)-enantiomer shows high affinity [1].
2β-Carbomethoxy Group High DAT affinity [2] [3] [4] The carbonyl oxygen is critical for binding. This group is a defining feature of the most potent DAT inhibitors in this class [2] [3].
2β-Carboalkoxy Substitution Maintains high DAT affinity [1] Various ester groups (carboalkoxy) are tolerated, suggesting the binding pocket can accommodate different chain lengths [1].
N-Substitution & 2-Position Linkers DAT affinity retained (Ki = 18-27 nM) [3] The DAT binding pocket can tolerate bulky groups like rhodamine fluorescent tags attached via an ethylamino linker at either the N-position or 2β-position, enabling tool development [3].
Increased Steric Bulk at 2β-Position Decreased DAT binding potency [1] Larger groups like azido and isothiocyanato cause a significant drop in affinity (IC50 > 200 nM), indicating steric limitations in this region [1].
3α-(Bis[4-fluorophenyl]methoxy) Substitution High DAT affinity (with specific stereochemistry) [1] Represents a different tropane class (benztropine-like). High affinity requires the (S)-enantiomer, showing opposing stereoselectivity to the 3β-aryltropanes [1].

Key Experimental Data & Protocols

For reproducibility, here are the methodologies used in the cited studies to generate the SAR data.

  • Binding Assay Protocols: The primary method for determining affinity is competitive receptor-binding assays using rat brain synaptosomes or cells expressing human monoamine transporters.
    • DAT Binding: Tissues or cells are incubated with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and increasing concentrations of the test tropane analogue. After reaching equilibrium, bound and free radioligand are separated, and the inhibition constant (Kᵢ) is calculated. In one study, this was performed in COS-7 cells expressing the DAT [3].
    • Uptake Inhibition Assay: This functional assay measures the compound's ability to block the reuptake of neurotransmitters. Synaptosomes are incubated with [³H]dopamine, [³H]norepinephrine, or [³H]serotonin in the presence of the test compound. The IC₅₀ value is determined, representing the concentration that inhibits 50% of neurotransmitter uptake [2].
  • Functional Selectivity Profiling: To assess selectivity, binding affinities or uptake inhibition potencies are routinely determined for all three monoamine transporters (DAT, NET, SERT) and sometimes other receptors like muscarinic acetylcholine receptors [1].
  • Chemical Synthesis & Modification: The general synthetic route involves creating the tropane core and then introducing substitutions at key positions.
    • The 3,4-dichlorophenyl group is introduced at the 3β-position of the tropane ring.
    • Modifications at the 2β-position are achieved through esterification or other reactions to install carbomethoxy, other carboalkoxy, or larger groups with linkers [1] [3].
    • For N-substitution, a common strategy is to use a nortropane (N-demethylated) intermediate, which is then alkylated with the desired group [3] [4].

Visualizing the Structure-Activity Relationship

The diagram below illustrates the core structure of 3,4-dichlorophenyl tropanes and the key SAR findings related to its modifications.

Core        Core 3,4-Dichlorophenyl Tropane StructureKey modification sites define binding affinity and selectivity for monoamine transporters.     Position3        3β-Position: Aryl Group• 3,4-Dichlorophenyl group is critical for high DAT affinity.     Core->Position3  Defines Core Potency Position2        2β-Position: Carboxylate Substituent• Carbomethoxy group yields highest potency.• Carboalkoxy groups are tolerated.• Large steric bulk (azido, isothiocyanato) reduces affinity.     Core->Position2  Fine-tunes Affinity PositionN        N-Position: Alkyl/Aryl Linker• Tolerates bulky groups (e.g., rhodamine via ethylamino linker) while retaining high affinity.     Core->PositionN  Enables Probe Design Stereochemistry        Stereochemistry• 3β-aryl substitution requires (R)-enantiomer for high affinity.• 3α-aryl substitution requires (S)-enantiomer.     Core->Stereochemistry  Is Critical for Binding

Key Research Applications

The defined SAR has enabled the development of specific tools for neuroscience research:

  • High-Affinity Radioligands: Analogue [³H]MFZ 2-12 was developed as a radioligand with higher affinity than the widely used [³H]WIN 35,428 for studying the DAT [4].
  • Fluorescent Probes: Rhodamine-labeled analogues have been created based on this SAR, enabling the visualization and study of the DAT in living cells using confocal microscopy [3].

References

Comparative Binding Affinity and Selectivity of BZT Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro binding affinity (Ki, nM) of selected BZT analogues at key molecular targets, compared to cocaine and GBR 12909 [1].

Compound N-substitution 3-Substitution DAT (Ki, nM) SERT (Ki, nM) NET (Ki, nM) M1 (Ki, nM) H1 (Ki, nM)
GA 1O3 4"-Phenyl-n-butyl 4',4"-diF 8.51 ± 1.2 376 ± 51.8 2210 ± 240 576 ± 10.7 141 ± 6.72
AHN 1-055 Methyl 4',4"-diF 11.8 ± 1.3 3260 ± 110 610 ± 80.5 11.6 ± 0.93 19.7 ± 1.32
JHW 007 n-Butyl 4',4"-diF 24.6 ± 2.0 1350 ± 151 1670 ± 232 399 ± 28.3 24.6 ± 1.97
AHN 2-005 Allyl 4',4"-diF 29.9 ± 3.0 2850 ± 62.5 1740 ± 242 177 ± 21 24.9 ± 1.16
4-Cl BZT Methyl 4'-Cl 30.0 ± 3.6 5120 ± 395 1470 ± 180 7.90 ± 0.85 39.9 ± .57
BZT (Parent) Methyl H, H 118 ± 10.6 >10,000 1390 ± 134 2.1 ± 0.29 15.7 ± 2.13
Cocaine 187 ± 18.7 172 ± 15 3210 ± 149 61400 ± 10900 1050 ± 43.0
GBR 12909 12.0 ± 1.9 105 ± 11.4 497 ± 17.0 2.30 ± 0.14 Not Provided

Key Takeaways from Binding Data:

  • Enhanced DAT Potency and Selectivity: Analogues like GA 1O3, AHN 1-055, and JHW 007 have significantly higher affinity for DAT than the parent BZT and cocaine [1]. N-substitution with larger alkyl or arylalkyl groups (e.g., in GA 1O3, JHW 007) greatly improves selectivity for DAT over muscarinic M1 receptors compared to the parent BZT, which is more potent at M1 receptors [1].
  • Structural Activity Relationships (SAR):
    • 3-Position Modification: Small halogen substitutions (e.g., F, Cl) on the diphenyl ether ring dramatically increase DAT affinity and selectivity over SERT and NET [1]. The 4',4"-difluoro (diF) substitution is particularly effective.
    • N-Substitution: Replacing the N-methyl group of BZT with allyl (AHN 2-005), n-butyl (JHW 007), or larger groups can retain high DAT affinity while substantially reducing M1 receptor binding, thereby improving DAT selectivity [1].

Key Experimental Evidence and Protocols

The data in the table above and the behavioral findings below are generated through standard preclinical experimental protocols. Here is a summary of the key methodologies cited in the research.

1. In Vitro Binding and Uptake Inhibition Assays

  • Purpose: To determine a compound's affinity (Ki) for specific protein targets (e.g., DAT, SERT, NET, M1, H1) and its functional ability to inhibit dopamine uptake (IC50) [1].
  • Typical Protocol: Radioligand binding assays are performed using prepared tissue (e.g., rat brain synaptosomes or cell membranes expressing human transporters/receptors). The test compound competes with a known radioactive ligand (e.g., [³H]WIN 35,428 for DAT). The Ki is calculated from the concentration that displaces 50% of the specific radioligand binding. For uptake inhibition, the IC50 is determined by measuring the compound's ability to block the uptake of a radioactive neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells [1].

2. Drug Self-Administration

  • Purpose: To assess the reinforcing effects (abuse liability) of a drug in animal models [2].
  • Typical Protocol: Laboratory animals (e.g., rats) are surgically implanted with an intravenous catheter. They are trained to press a lever to receive an infusion of a drug (e.g., cocaine) on a schedule of reinforcement (e.g., Fixed-Ratio 5). To test a novel compound, it is substituted for the training drug. If the animal continues to lever-press for the new compound, it is considered to have reinforcing properties. Studies with BZT analogues show they are either not self-administered or are self-administered less than cocaine [2].

3. Locomotor Activity

  • Purpose: To measure the stimulant effect of a drug, which often correlates with its abuse potential [3].
  • Typical Protocol: Animals are placed in activity monitoring chambers (e.g., photobeam break boxes). After administration of the test drug, their horizontal movement is recorded over a set period. Unlike cocaine, which produces robust locomotor stimulation, many BZT analogues produce minimal or no increases in locomotion [3].

4. Cocaine Discrimination

  • Purpose: To evaluate whether a test drug produces subjective effects similar to cocaine [2] [3].
  • Typical Protocol: Animals are trained to press one lever for a food reward after a cocaine injection and another lever after a saline injection. In tests with a novel compound, if the animal presses the cocaine-associated lever, the drug is considered to have "cocaine-like" effects. Most BZT analogues do not fully substitute for cocaine, even at high doses [2] [3].

Behavioral Pharmacology & Therapeutic Potential

A core finding across studies is that despite inhibiting DAT, BZT analogues show a dissociation between biochemical potency and behavioral effects.

G cluster_cocaine cluster_bzt DAT_Inhibition Dopamine Transporter (DAT) Inhibition Cocaine_Profile Cocaine-like Profile DAT_Inhibition->Cocaine_Profile Atypical_Profile Atypical BZT Analogues Profile DAT_Inhibition->Atypical_Profile C1 High Reinforcing Effects (Self-Administration) Cocaine_Profile->C1 A1 Low/No Reinforcing Effects Atypical_Profile->A1 C2 Robust Locomotor Stimulation C3 Substitutes in Cocaine Discrimination C4 Conditioned Place Preference A2 Minimal Locomotor Stimulation A3 Fails to Substitute for Cocaine A4 Reduces Cocaine Self-Administration (Therapeutic Potential)

The diagram above illustrates the central paradox and therapeutic promise of BZT analogues. For instance [2]:

  • AHN 1-055 was self-administered by rats, but at lower rates than cocaine.
  • AHN 2-005 and JHW 007 did not maintain self-administration above vehicle levels.
  • Pretreatment with JHW 007 and AHN 2-005 dose-dependently decreased cocaine self-administration, suggesting potential as a cocaine-use disorder pharmacotherapy.

Conclusion for Researchers

  • High Potency and Selectivity: Certain N-substituted, di-halogenated analogues (e.g., GA 1O3, JHW 007) are highly potent and selective DAT inhibitors.
  • Low Abuse Liability: These compounds demonstrate a clear dissociation from cocaine-like effects in key behavioral assays, challenging the historical link between DAT inhibition and reinforcement.
  • Therapeutic Promise: Their ability to reduce cocaine self-administration without affecting natural rewards highlights their potential as lead compounds for developing treatments for stimulant use disorders.

References

efficacy comparison in Parkinson's disease models

Author: Smolecule Technical Support Team. Date: February 2026

Recent Advances & Therapeutic Comparisons

The following table summarizes objective comparisons and recent breakthroughs from 2024-2025 that are highly relevant for researchers and drug development professionals.

Focus Area Key Finding / Intervention Comparative Efficacy / Application Supporting Data & Context

| Non-Pharmacological Interventions (for Constipation) | Physical Agents (PAs) > Evidence-Based Nursing (EBN) > Complementary & Alternative Medicine (CAM) > Traditional Chinese Medicine (TCM) [1] [2] | Efficacy Hierarchy: PAs (most effective) > EBN > CAM > TCM (least effective). Both PAs and EBN showed significant benefits over control conditions [1] [2]. | Source: NMA of 12 RCTs (n=881) [1] [2]. Methodology: Frequentist NMA using STATA 18; efficacy assessed via validated measurement tools (e.g., PAC-QoL, PDQ-39) [1]. | | Transcranial Magnetic Stimulation (for Depression) | Low-Frequency rTMS (LF-rTMS) > High-Frequency rTMS (HF-rTMS) [3] | Improvement in Depressive Symptoms: LF-rTMS (SMD = -2.46) showed a greater effect than HF-rTMS (SMD = -2.05). Both were superior to sham stimulation [3]. | Source: NMA of 35 RCTs (n=2,353) [3]. Protocol Insight: Pulses ≤1,200 may optimize outcomes [3]. | | Patient Subtyping for Clinical Trials | Data-Driven Subtypes: Diffuse Malignant (DM) > Postural Instability/Gait Difficulty (PIGD) > Body-First > Mild Motor-Predominant (MMP) [4] | Progression Rate: DM patients had >2x the hazard of progression vs. MMP. Trial Efficiency: Enrolling DM patients could reduce sample size needs by ~50% [4]. | Source: 10-year longitudinal analysis of PPMI data (n=1,220) [4]. Method: Machine learning-based cluster analysis applied to baseline motor/non-motor scores [4]. | | Research Tool Development | BrainSTEM Single-Cell Atlas [5] | Application: A high-resolution reference map of ~680,000 fetal brain cells. Serves as a new standard for evaluating the accuracy of lab-grown midbrain dopaminergic neurons for cell therapies [5]. | Source: Duke-NUS study published in Science Advances (2025) [5]. Impact: Identifies "off-target" cell populations in current differentiation protocols, paving the way for more precise cell-based therapies [5]. |

Overview of Experimental PD Models for Basic Research

For your guide's section on fundamental research models, here are the standard models used to study disease mechanisms, as highlighted in a recent review [6].

  • Neurotoxin-Induced Models: These models use toxins to selectively damage dopaminergic neurons.

    • 6-Hydroxydopamine (6-OHDA): Injected directly into the brain (striatum or substantia nigra), it is taken up by dopaminergic neurons, inducing oxidative stress and rapid cell death. Often used in rats for unilateral lesions, allowing for behavioral tests like apomorphine-induced rotation [6].
    • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): It is systemically administered and can cross the blood-brain barrier. It is metabolized to MPP+, which is taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to cell death. It is effective in mice and non-human primates [6].
    • Rotenone & Paraquat: These are agricultural pesticides. Rotenone is a complex I inhibitor administered systemically, which can lead to the formation of Lewy-body-like inclusions in rats. Paraquat induces oxidative stress [6].
  • Genetic Models: These models involve manipulating genes linked to familial forms of PD.

    • Targets: Key genes include α-synuclein (e.g., overexpression of mutant or wild-type protein), LRRK2, PINK1, Parkin, and DJ-1 [6].
    • Organisms: Models are created in mice, but also in non-mammalian organisms like Drosophila (fruit flies) and C. elegans (roundworms), which allow for rapid genetic screening and study of conserved pathways [6].
  • In Vitro Models: These are used for cellular and molecular investigations.

    • Cell Lines: Commonly used lines include SH-SY5Y and PC12 cells, which can be differentiated into neuron-like cells and exposed to toxins like MPP+ or 6-OHDA.
    • Advanced Human Models: Induced Pluripotent Stem Cells (iPSCs) derived from PD patients can be differentiated into dopaminergic neurons. Neural organoids and organ-on-chip systems provide more complex, three-dimensional models to investigate pathology and screen therapeutics [6].

To help visualize the workflow for establishing these models, here is a general diagram outlining the process for the two most common categories:

cluster_toxin Neurotoxin-Induced Models cluster_genetic Genetic Models Start Start: Select Parkinson's Disease Model T1 Administer Neurotoxin (e.g., MPTP, 6-OHDA, Rotenone) Start->T1 G1 Introduce Genetic Mutation (e.g., in α-synuclein, LRRK2) Start->G1 T2 Mechanism: Dopaminergic Neuron Degradation T1->T2 T3 Outcome: Motor Deficits & Pathological Hallmarks T2->T3 End End: Model Validation & Experimental Application T3->End G2 Mechanism: Protein Aggregation & Cellular Dysfunction G1->G2 G3 Outcome: Progressive Neurodegeneration & Phenotype G2->G3 G3->End

How to Proceed Further

The field of Parkinson's disease research is dynamic. To build an even more comprehensive guide, you could:

  • Consult Specialized Resources: The book Experimental Models of Parkinson's Disease [7] is a dedicated resource that provides step-by-step protocols for many of the models mentioned, which would be invaluable for the "Experimental Protocols" section of your guide.
  • Monitor Clinical Trial Registries: For the most up-to-date information on drug pipelines and emerging therapies, checking platforms like ClinicalTrials.gov can provide details on ongoing clinical trials and their preclinical foundations.

References

Experimental Protocols for Transporter Specificity Validation

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to validate transporter specificity, the following core in vitro and in vivo methodologies are commonly used. The protocols below are synthesized from multiple scientific sources [1] [2] [3].

Method Core Protocol Summary Key Measurable Outcomes Considerations for Researchers

| In Vitro Transporter Binding Assays [1] [3] | 1. Membrane Preparation: Use purified plasma membranes from transfected cells or brain tissue regions rich in DAT (e.g., striatum) or SERT (e.g., brainstem/diencephalon). 2. Incubation: Incubate membranes with the test compound and a known high-affinity radioligand (e.g., [125I]RTI-55 for both DAT and SERT). 3. Filtration & Quantification: Separate bound from free radioligand via rapid filtration; measure displaced radioligand to determine binding affinity. | - Inhibitory Constant (Ki): Quantifies the potency of the test compound to inhibit radioligand binding.

  • IC50: The concentration of the test compound that displaces 50% of the specific radioligand binding. | - Radioligand selection is critical; some (e.g., [125I]RTI-55) bind to both DAT and SERT, requiring careful experimental design to isolate specific transporter binding [3].
  • Tissue source impacts results; use region-specific brain tissues for more physiologically relevant data [4]. | | In Vitro Functional Uptake Inhibition Assays [2] | 1. Cell Preparation: Use cells expressing the human DAT or SERT.
  • Uptake Process: Incubate cells with the test compound and a radiolabeled neurotransmitter ([3H]Dopamine for DAT, [3H]Serotonin for SERT).
  • Termination & Measurement: Rapidly wash cells to terminate uptake; lyse cells and measure accumulated radioactivity. | - IC50: The concentration of the test compound that inhibits 50% of the radiolabeled neurotransmitter uptake.
  • Determines if the compound is a reuptake inhibitor. | - Distinguishes between simple binding and functional activity.
  • Amphetamines can induce reverse transport (efflux), a different functional outcome that may require separate efflux assays [2]. | | In Vivo Transporter Occupancy Imaging (PET/SPECT) [4] [5] [6] | 1. Subject Imaging: Perform a baseline PET or SPECT scan on animal or human subjects using a transporter-selective radioligand (e.g., [11C]PE2I for DAT, [11C]DASB for SERT).
  • Drug Administration: Administer the test compound.
  • Post-Drug Imaging: Conduct a second scan after the drug reaches its target.
  • Image Analysis: Calculate transporter occupancy by comparing radioligand binding before and after drug administration. | - Transporter Occupancy (%): The percentage of transporters occupied by the test compound at a given dose/time.
  • Plasma IC50: The plasma concentration of the drug that results in 50% transporter occupancy in the living brain [6]. | - Directly measures target engagement in the intact brain, bridging the gap between in vitro affinity and in vivo effect.
  • Can reveal discrepancies between in vitro potencies and in vivo occupancies, as was the case with SEP-225289 [6]. |

Comparative Binding Data from Scientific Literature

The table below summarizes quantitative binding data from selected studies to illustrate how specificity is determined experimentally.

Compound / Drug DAT Affinity (Ki, nM or IC50) SERT Affinity (Ki, nM or IC50) Selectivity Ratio (DAT/SERT) Experimental Context & Notes

| SEP-225289 [6] | In vitro IC50: 8 ± 7 nM In vivo DAT Occupancy (16 mg): 49% ± 7% | In vitro IC50: 10 ± 8 nM In vivo SERT Occupancy (16 mg): 14% ± 15% | In vitro: ~0.8 (Similar) In vivo: DAT > SERT | Human PET Study. The marked difference between in vitro affinity and in vivo occupancy underscores the importance of in vivo validation. | | Meperidine Analogue (3,4-dichloro) [1] | Most potent in the series for DAT binding | Lower potency for SERT | DAT > SERT | In vitro binding. Demonstrates how molecular modifications (substituents on the phenyl ring) can drastically influence potency and selectivity. | | Meperidine Analogue (2-naphthyl) [1] | Lower potency for DAT | Most potent and highly selective for SERT | SERT > DAT | In vitro binding. Another meperidine analogue from the same study, showing the potential for engineering SERT selectivity. | | Citalopram [4] | Increased striatal DAT binding by 15-17% (in vivo, human) | Inhibited SERT binding by ~50% (in vivo, human) | SERT > DAT (Primary target) | Human SPECT Study. Interestingly, chronic SSRI administration may indirectly increase DAT availability, a compensatory effect. |

DAT Regulation and Signaling Pathways

Understanding the regulatory pathways of DAT is crucial, as they can influence the binding and functional effects of drugs. The diagram below maps key pathways that modulate DAT activity, based on current scientific understanding [2] [7].

G PKC_Activation PKC Activation (e.g., via Phorbol Esters) DAT_Internalization DAT Internalization (Reduced Surface Expression) PKC_Activation->DAT_Internalization via Ubiquitination/Rin1 Phosphorylation DAT Phosphorylation (At N-terminal Serines) PKC_Activation->Phosphorylation e.g., Ser7 ERK_Activation ERK Activation ERK_Activation->Phosphorylation e.g., Thr53 CaMKII_Activation CaMKII Activation (e.g., via Amphetamine) CaMKII_Activation->Phosphorylation TAAR1_Activation TAAR1 Activation (e.g., by Amphetamine) TAAR1_Activation->Phosphorylation via PKA/PKC D2_AutoR D2 Autoreceptor Activation D2_AutoR->TAAR1_Activation Opposes DAT_Efflux Induced DA Efflux (Reverse Transport) Kinetic_Regulation Kinetic Regulation (Reduced Uptake Vmax) Phosphorylation->DAT_Efflux Phosphorylation->Kinetic_Regulation

This diagram illustrates several key points for drug development:

  • Multiple Regulatory Inputs: DAT function is not static but is dynamically regulated by kinases like PKC, ERK, and CaMKII [2].
  • Diverse Functional Outcomes: Activation of these pathways can lead to different outcomes, such as transporter internalization (reducing uptake capacity) or a switch to reverse transport (efflux), which is a key action of amphetamines [2].
  • Receptor Cross-Talk: The dopamine D2 autoreceptor and trace amine-associated receptor TAAR1 have opposing effects on DAT phosphorylation and function, highlighting a complex regulatory network [7].

Key Determinants of Transporter Specificity

The selectivity of a compound for DAT over SERT (or vice versa) is influenced by several molecular and structural factors:

  • Molecular Structure: Simple molecular characteristics like size, shape, solubility, hydrogen bonding potential, electrostatic parameters, stereochemistry, and the presence of specific nitrogen atoms are critical determinants of differential binding to DAT and SERT [8]. This is evidenced by meperidine analogs, where small changes in the phenyl ring substituent led to dramatic shifts in potency and selectivity [1].
  • Zinc Binding Site: The human DAT contains a high-affinity extracellular zinc binding site, which upon binding, can inhibit dopamine reuptake and amplify amphetamine-induced efflux. This site is not present in the human SERT or NET, representing a key structural difference that can be exploited for designing selective DAT modulators [7].
  • In Vitro to In Vivo Translation: Affinity measured in isolated systems (in vitro) does not always predict target engagement in the whole organism (in vivo). The case of SEP-225289, which showed similar in vitro potency for DAT and SERT but predominantly occupied DAT in humans, is a prime example of why in vivo occupancy studies are indispensable in drug development [6].

References

Comparative Metabolic Stability of Tropane Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data for selected tropane derivatives, highlighting how structural modifications influence their metabolic stability and binding affinity for the Dopamine Transporter (DAT).

Compound Identifier Key Structural Features In Vitro DAT Binding (IC₅₀) Metabolic Stability (In Vivo) Key Findings / Rationale
[¹⁸F]10 Deuteration on N-fluoropropyl & 2β-carbomethoxy groups [1] [2] ~2-3 nM [1] [2] Enhanced stability in rat metabolic studies [1] [2] Deuteration reduces rate of metabolism, leading to higher target/background ratios in PET imaging [1] [2].
[¹⁸F]6 Deuteration on N-fluoropropyl & 2β-carbomethoxy groups (isomer of [¹⁸F]10) [1] ~2-3 nM [1] Lower SUVr than [¹⁸F]10 in microPET [1] Demonstrates that despite similar binding affinity and deuteration, isomeric structure can impact in vivo performance [1].
FECNT-d4 Deuterated [¹⁸F]fluoroethyl tropane analog [3] High affinity and specificity [3] Improved metabolic stability vs. non-deuterated analog [3] Confirms the general effectiveness of deuteration for improving the stability of tropane-based DAT probes [3].

The enhanced metabolic stability observed in deuterated derivatives like [¹⁸F]10 and FECNT-d4 is primarily attributed to the Kinetic Isotope Effect (KIE) [2]. Replacing hydrogen atoms with heavier deuterium at metabolically vulnerable sites (e.g., on the N-fluoropropyl group) strengthens the carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This makes the initial, rate-limiting step of oxidative metabolism by enzymes like Cytochrome P450 more difficult, thereby slowing the breakdown of the molecule and improving its in vivo lifetime [2].

Experimental Protocols for Evaluation

The data in the comparison table were generated using a standard set of experiments. Below is a summary of the key methodologies cited in the research.

  • 1. Synthesis and Radiolabeling

    • General Principle: The tropane derivatives are synthesized from a core precursor, such as anhydroecgonine, and then radiolabeled with Fluorine-18 (¹⁸F) for detection [1] [2].
    • Specific Method: A "two-step one-pot" method is used for radiolabeling, which streamlines the process. The resulting compounds are purified to achieve high radiochemical purity (>98%) and specific molar activity (around 30 GBq/μmol) [1] [2].
  • 2. In Vitro Binding Assays

    • Purpose: To evaluate the affinity and specificity of the compound for the Dopamine Transporter (DAT) [1] [2].
    • Protocol: Cells or tissue sections expressing DAT are incubated with the radiolabeled tropane derivative. The concentration required to inhibit the binding of a standard radioligand by 50% (IC₅₀) is calculated, with values in the low nanomolar range (e.g., 2-3 nM) indicating high affinity [1] [2].
  • 3. In Vivo Stability and Biodistribution

    • Animal Models: Studies are typically conducted in rodents (e.g., Sprague-Dawley rats) [1] [2].
    • Metabolic Stability: After injecting the radiolabeled compound, blood plasma samples are taken at various time points. The samples are analyzed (e.g., via radio-TLC or HPLC) to measure the percentage of intact, unmetabolized parent compound over time [1] [2].
    • Biodistribution & Imaging: microPET imaging is performed to visually confirm the accumulation of the tracer in DAT-rich brain regions like the striatum. The Standardized Uptake Value Ratio (SUVr) is a key quantitative metric. Blocking studies with unlabeled DAT inhibitors are used to confirm binding specificity [1] [2].

The workflow below summarizes the key stages of this evaluation process.

cluster_synth Phase 1: Synthesis & Characterization cluster_vitro Phase 2: In Vitro Profiling cluster_vivo Phase 3: In Vivo Evaluation Start Start: Compound Evaluation S1 Chemical Synthesis & Radiolabeling (e.g., ¹⁸F) Start->S1 S2 Quality Control: Purity and Activity S1->S2 V1 In Vitro Binding Assay S2->V1 V2 Determine DAT Affinity (IC₅₀) V1->V2 O1 In Vivo Model (e.g., Rat) V2->O1 O2 Metabolic Stability Analysis (Plasma) O1->O2 O3 microPET Imaging & Biodistribution O1->O3 Analysis Data Analysis & Candidate Selection O2->Analysis O3->Analysis

Key Conclusions for Researchers

The experimental data consistently shows that strategic deuteration of the tropane scaffold is a highly effective approach for improving the metabolic profile of these molecules.

  • Deuteration as a Primary Strategy: Introducing deuterium at metabolically soft spots, particularly on the N-alkyl chain, is a validated method to enhance in vivo stability without compromising high DAT binding affinity [1] [2] [3].
  • Impact on PET Imaging: This increased stability translates directly to better performance as PET imaging probes, characterized by a higher target-to-background ratio and improved signal reliability, which is crucial for diagnosing and monitoring DAT-related neurological disorders [1] [2].

References

in vitro vs in vivo potency correlation studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding In Vivo and In Vitro Studies

For researchers, selecting the right experimental model is fundamental, as in vivo and in vitro approaches offer complementary strengths and limitations [1] [2].

The table below summarizes their key characteristics:

Feature In Vivo Studies In Vitro Studies
Definition Experiments conducted within a living organism (e.g., animal models, clinical trials) [1] [2]. Experiments conducted in an artificial environment outside a living organism (e.g., Petri dish, test tube) [1] [2].
System Complexity Captures whole-organism complexity and systemic interactions between cells, tissues, and organs [1] [2]. Uses simplified systems (e.g., cell cultures) to isolate specific variables and mechanisms [1] [2].
Physiological Relevance High; maintains a natural physiological environment [2]. Low; cannot fully model dynamic interactions of a living body [1].
Data Variability High variability due to complex physiology of individual subjects [3] [4]. Lower variability due to controlled experimental conditions [3] [4].
Throughput & Cost Low throughput, high cost, and long duration (e.g., resource-intensive animal housing) [3] [4]. High throughput, lower cost, and faster results [1] [2].
Ethical Considerations Raises significant ethical concerns regarding animal use [1] [4]. Aligns with the "3Rs" principles (Replacement, Reduction, Refinement) to minimize animal use [5] [4].
Primary Applications Disease modeling, drug efficacy/safety (ADME), toxicology, behavioral and immunology studies [2]. High-throughput drug screening, detailed mechanistic studies, molecular biology assays (e.g., ELISA, PCR) [2].

Correlation Studies & Bridging Strategies

A central challenge in modern vaccine and drug development is establishing a predictive relationship, or correlation, between in vitro measures and in vivo performance. This is crucial for using in vitro assays as surrogates for in vivo testing in batch release [3] [6].

The following diagram illustrates the general workflow for conducting a bridging study to replace an established in vivo potency assay with an in vitro alternative.

Start Develop In Vitro Assay Generate Generate Samples with Varying Potency Start->Generate Test Test Samples in Parallel (In Vivo and In Vitro) Generate->Test Analyze Statistical Analysis Test->Analyze Decide Establish Correlation? Analyze->Decide Pass Bridging Successful In Vitro Assay Validated Decide->Pass Yes Fail Bridging Failed Refine In Vitro Assay Decide->Fail No Fail->Generate Iterate

Key Statistical Methods for Bridging Studies [3]:

  • Correlation Analysis: This initial analysis checks for a relationship between the results from the two assays. A strong correlation (coefficient close to 1 or -1) is expected, but it alone is insufficient as it does not confirm that the results agree [3].
  • Equivalence Testing: This is the definitive test to prove that any difference between the two methods is negligible. It uses a hypothesis-testing framework:
    • Null Hypothesis (H₀): The difference between in vivo and in vitro results is meaningful.
    • Alternative Hypothesis (H₁): The difference is negligible. The test is passed if the 90% confidence interval for the Geometric Mean Ratio (GMR) of the potencies falls entirely within pre-defined equivalence limits (e.g., 0.80 to 1.25) [3].

Case Study & Modern Context: mRNA Vaccines

The principles of in vitro-in vivo correlation (IVIVC) are being actively applied to modern vaccine platforms, such as mRNA vaccines.

  • Generating Potency Samples: For mRNA vaccines, samples with varying relative potencies are often created by subjecting the vaccine to thermal stress. This gradually destabilizes the mRNA structure, reducing its integrity and functionality without changing its concentration [5].
  • In Vitro Potency Assay: A cell-based assay (e.g., using HepG2 cells) is used to measure the expression of the encoded protein antigen (e.g., RSVpreF protein). This measures the vaccine's functional capacity [5].
  • In Vivo Immunogenicity: The same stressed samples are administered to animal models (e.g., mice) to measure the immune response, such as antigen-specific antibody induction or pseudovirus neutralization titers [5].
  • Establishing Correlation: Research has shown that a loss of intact mRNA, as measured by capillary gel electrophoresis (CGE), correlates with a loss of in vitro protein expression. Furthermore, a statistically significant correlation has been demonstrated between in vitro relative potency (EC50) and in vivo neutralization potency (ED50) for an RSVpreF mRNA vaccine candidate [5].

FDA's IVIVC Classification

For regulatory purposes, the U.S. FDA has established levels of IVIVC, which are critical for justifying biowaivers (waivers of in vivo bioequivalence studies) [6].

Level Description Regulatory Utility
Level A A point-to-point relationship between in vitro dissolution/release and the in vivo input rate. This is the highest and most predictive category [6]. Can support biowaivers for certain post-approval changes (e.g., site, formulation) and set dissolution specifications [6].
Level B Compares the mean in vitro dissolution time to the mean in vivo residence or dissolution time. It uses all data but is not a point-to-point correlation [6]. Limited utility for justifying product changes or setting QC standards, as it does not uniquely predict the in vivo profile [6].
Level C A single-point relationship (e.g., comparing dissolution at one time point to one pharmacokinetic parameter like AUC or Cmax) [6]. Weakest correlation; primarily useful in early formulation development but generally not sufficient for a biowaiver. A Multiple Level C (correlation at several time points) has higher utility [6].

References

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Indications

Compound Primary Mechanism of Action Primary Indications (Approved or in Investigation) Key Molecular Targets
Tesofensine Triple monoamine reuptake inhibitor [1] [2] [3] Obesity (Phase III trials) [2] [3] Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) [4] [2]
Semaglutide GLP-1 receptor agonist [5] [6] Type 2 Diabetes, Obesity [5] [6] GLP-1 Receptors
Phentermine Dopamine and Norepinephrine Releaser [4] Obesity (Approved) -
Bupropion Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) [7] - -
Tesomet Fixed-dose combination: Tesofensine + Metoprolol [1] Hypothalamic obesity, Prader-Willi syndrome (Orphan Drug Designation) [1] DAT, NET, SERT; Beta-1 adrenergic receptors

Clinical Efficacy and Safety Profile

The following data is synthesized from various clinical trials and studies detailed in the search results.

Compound Key Efficacy Findings (Weight Loss) Common Adverse Effects Cardiovascular Effects

| Tesofensine | - 0.25 mg/day: ~6.5% total body weight loss over 24 weeks [3]

  • 0.5 mg/day: ~11.2% total body weight loss over 24 weeks [3]
  • 1.0 mg/day: ~12.6% total body weight loss over 24 weeks [1] [3] | Dry mouth, nausea, headache, insomnia, diarrhea, constipation [1] [2] [3] | Dose-dependent increases in heart rate (up to 7.8 bpm at 0.5 mg) and blood pressure (significant at 1.0 mg) [1] [3] | | Semaglutide | - 2.4 mg/week: ~14.9% total body weight loss over 68 weeks [5] | Nausea, vomiting, diarrhea, constipation, abdominal pain [5] [6] | Not a primary concern; main safety monitoring is for gastrointestinal effects and rare serious risks (e.g., pancreatitis) [5] | | Tesomet (Tesofensine + Metoprolol) | - 0.5 mg/50 mg/day: ~6.3% weight loss vs. placebo over 24 weeks in hypothalamic obesity [1] | Sleep disturbances, dry mouth, headache, anxiety [1] | Metoprolol is included to mitigate tesofensine-induced tachycardia/hypertension; no significant differences in heart rate or blood pressure vs. placebo in one study [1] |

Experimental Insights and Protocols

Recent preclinical studies provide deeper insights into tesofensine's neuronal mechanisms.

  • Key Experimental Findings: A 2024 study demonstrated that tesofensine induces greater weight loss in obese rats than in lean rats [4] [8]. Crucially, it was found to silence a subset of GABAergic neurons in the Lateral Hypothalamus (LH), a brain region critical for feeding behavior [4] [8]. Chemogenetic silencing of these LH GABAergic neurons enhanced tesofensine's food-suppressing effects [4] [8]. Unlike phentermine, tesofensine caused little to no head-weaving stereotypy at therapeutic doses, suggesting a different side effect profile [4] [8].
  • Detailed Methodology: The study utilized:
    • Subjects: Vgat-IRES-cre and VGAT-ChR2-EYFP transgenic mice [4] [8].
    • Stereotaxic Surgery: Mice were microinjected with Cre-inducible AAVs (e.g., AAV5-DIO-hChR2-EYFP or AAV8-DIO-hM4D(Gi)-mCherry) unilaterally into the LH for optogenetic or chemogenetic manipulation [4] [8].
    • Drug Administration: Tesofensine was dissolved in saline and delivered via subcutaneous injection [4] [8].
    • Behavioral Analysis: Food intake and body weight were monitored. A homegustometer was used to confirm that appetite suppression was independent of taste aversion [4] [8].

Visualizing Tesofensine's Mechanism

The diagram below illustrates the neuronal pathway in the Lateral Hypothalamus (LH) through which tesofensine is believed to suppress appetite, based on the 2024 preclinical study.

Tesofensine Suppresses Appetite via LH GABAergic Neurons Tesofensine Tesofensine LH_GABA LH GABAergic Neuron Tesofensine->LH_GABA Inhibits Food_Intake Food_Intake LH_GABA->Food_Intake Promotes

Key Comparisons and Developmental Status

  • Tesofensine vs. GLP-1 Agonists (e.g., Semaglutide): These drugs work through entirely different pathways. Tesofensine acts centrally on monoamine neurotransmitters to suppress appetite and potentially increase energy expenditure [5] [3]. Semaglutide acts peripherally and centrally as an incretin mimetic, primarily promoting satiety and delaying gastric emptying [5] [6]. Tesofensine's side effect profile is more adrenergic (e.g., potential for increased heart rate, dry mouth), while semaglutide's is predominantly gastrointestinal [5] [6].
  • Abuse Potential: A 2010 study in recreational stimulant users concluded that the abuse potential for tesofensine is low and no greater than that of bupropion or atomoxetine, which are unscheduled or used as negative controls [7].
  • Current Development Status: As of the available information, tesofensine is not FDA-approved for any indication and remains an investigational drug [2] [5] [9]. Its development for obesity is in Phase III clinical trials [2] [3]. The fixed-dose combination Tesomet (tesofensine/metoprolol) has received FDA Orphan Drug designation for Prader-Willi syndrome and hypothalamic obesity [1]. A Phase 2b trial in PWS was voluntarily suspended in March 2022 due to financial constraints, not necessarily safety or efficacy concerns [1].

References

Cocaine & Metabolite Profile for Analytical Validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Molecular Formula / Weight Primary Metabolic Pathway Key Metabolite Detection in Oral Fluid (LOQ) [1]
Cocaine C17H21NO4 / 303.4 g/mol [2] Methyl ester hydrolysis Benzoylecgonine [2] 2 ng/mL
Benzoylecgonine (Metabolite) - N/A - 2 ng/mL

The experimental data in the table is derived from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a gold-standard technique for confirmatory testing in drug abuse research [1].

Experimental Protocol for Detection and Quantitation

The methodology from the search results for detecting cocaine and benzoylecgonine in oral fluid is outlined below. This protocol can serve as a benchmark for validating other analogues.

  • Sample Collection: Oral fluid samples are collected using specialized kits [1].
  • Sample Preparation: Extracted using liquid-liquid or solid-phase extraction techniques to isolate the analytes from the biological matrix [1].
  • Instrumental Analysis:
    • Separation: The extract is separated using a high-performance liquid chromatograph (HPLC) [1].
    • Detection & Quantitation: Analysis is performed on a tandem mass spectrometer (MS/MS).
    • Ionization: Positive electrospray ionization (ESI+) [1].
    • Detection Mode: Multiple Reaction Monitoring (MRM), monitoring two specific ion transitions for each compound for high specificity [1].
    • Internal Standards: Quantitation is achieved using deuterated internal standards (e.g., d3, d5, d6, d11), which correct for variability in sample preparation and analysis [1].
  • Validation Parameters: The method was validated with a limit of quantitation (LOQ) of 2 ng/mL for both cocaine and benzoylecgonine, determined on a signal-to-noise ratio of >4. The method's accuracy was verified through participation in a proficiency testing program [1].

Pharmacological Context & Research Pathways

While not a direct comparison of analogues, understanding cocaine's mechanism is crucial for research. Cocaine is a central nervous system stimulant whose reinforcing action is primarily linked to its inhibition of dopamine reuptake [2].

Current drug discovery, especially for addiction treatment, is exploring more sophisticated targets. The following diagram illustrates a modern research concept relevant to developing therapeutics that could modulate receptors involved in addiction with greater precision, potentially minimizing side effects [3].

G IntracellularModulator Intracellular Allosteric Modulator (e.g., SBI-553) GPCR GPCR (e.g., NTSR1) IntracellularModulator->GPCR Binds to Gq Gq Protein GPCR->Gq Inhibits Pathway OtherG Other G Proteins (e.g., Gi, Go) GPCR->OtherG Biases Signaling BetaArrestin Beta-Arrestin GPCR->BetaArrestin May Promote

This "Signaling Bias in GPCR Drug Discovery" diagram shows how a biased allosteric modulator can bind to the intracellular side of a G Protein-Coupled Receptor (GPCR) to selectively inhibit certain signaling pathways (like Gq, which may cause side effects) while promoting others, leading to a more tailored therapeutic effect [3].

How to Proceed with Your Research

Given that a direct comparison guide was not found, here are suggested steps to gather the necessary information:

  • Consult Specialized Databases: Use resources like DrugBank, the TTD (Therapeutic Target Database), and scientific literature databases (e.g., PubMed, Google Scholar) with search terms like "cocaine analogue," "analytical validation," "structure-activity relationship," and "dopamine transporter inhibitor."
  • Review Patent Literature: Patents can be a rich source of specific experimental data on novel compounds and their comparative efficacy.
  • Network at Conferences: Scientific conferences on addiction or analytical chemistry are key venues where researchers present detailed comparative data on novel compounds.

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

313.0636342 Da

Monoisotopic Mass

313.0636342 Da

Heavy Atom Count

20

UNII

V7SQE82R87

Wikipedia

Dichloropane

Dates

Last modified: 04-14-2024

Explore Compound Types